molecular formula Cl6OSi2 B076772 Hexachlorodisiloxane CAS No. 14986-21-1

Hexachlorodisiloxane

Cat. No.: B076772
CAS No.: 14986-21-1
M. Wt: 284.9 g/mol
InChI Key: QHAHOIWVGZZELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexachlorodisiloxane (Cl₃Si-O-SiCl₃) is a highly reactive inorganic compound that serves as a fundamental building block in silicon chemistry and materials science. Its primary research value lies in its dual functionality, providing both a reactive Si-Cl bond and a disiloxane backbone. The Si-Cl bonds are highly susceptible to nucleophilic substitution, making this compound an exceptional precursor for synthesizing a wide array of functionalized siloxanes and silanes. Key applications include its use as a versatile silylating agent in surface chemistry to modify substrates like silica, its role as a critical chemical vapor deposition (CVD) precursor for depositing silicon oxycarbide or silicon dioxide thin films in semiconductor manufacturing, and its utility as a starting material for synthesizing novel silicone polymers, dendrimers, and hybrid organic-inorganic materials. Its mechanism of action involves the controlled hydrolysis or alcoholysis of the chlorosilane groups, leading to the formation of Si-O-Si or Si-O-R linkages, which are foundational to siloxane network structures. Researchers leverage this compound to explore advanced materials for microelectronics, protective coatings, and tailored adsorbents, where precise control over silicon-based architecture is paramount.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(trichlorosilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAHOIWVGZZELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065836
Record name Hexachlorodisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14986-21-1
Record name Hexachlorodisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14986-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,1,1,3,3,3-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,1,1,3,3,3-hexachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexachlorodisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexachlorodisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Hexachlorodisiloxane: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisiloxane (Cl₃SiOSiCl₃) is a reactive organosilicon compound of significant interest in various chemical syntheses. Its utility as a precursor for silicon-containing polymers and other advanced materials necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides an in-depth summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical pathway for its synthesis.

Core Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

Physical PropertyValue
Molecular Formula Cl₆OSi₂
Molecular Weight 284.89 g/mol [1]
Appearance Colorless to straw-colored liquid[2][3]
Odor Acrid, similar to hydrogen chloride[2]
Density 1.575 g/cm³[2][4]
Boiling Point 137 °C[2][4][5]
Melting Point -33 °C[4]
Refractive Index 1.428[2]
Vapor Pressure 1.5 mm Hg @ 0°C[2]
Solubility Reacts violently with water[2]

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a reactive compound like this compound requires careful experimental design and execution. Due to its high reactivity with moisture, all measurements must be conducted under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.

Boiling Point Determination

The boiling point of this compound can be determined using a micro-boiling point method or by distillation.

  • Micro-Boiling Point (Thiele Tube Method): A small sample of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling inert liquid (e.g., silicone oil). The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and the liquid is drawn into the capillary upon cooling.

  • Distillation Method: For larger quantities, a simple distillation apparatus can be used. The liquid is heated in a flask, and the temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point. It is crucial to use a drying tube to protect the apparatus from atmospheric moisture.

Density Measurement

The density of this compound can be measured using a pycnometer or the gravimetric buoyancy method.

  • Pycnometer Method: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. All transfers must be performed in a glovebox or under a stream of inert gas.

  • Gravimetric Buoyancy Method (Archimedes' Principle): A sinker of known volume is weighed in air and then submerged in the liquid. The apparent loss in weight of the sinker is equal to the weight of the displaced liquid. The density of the liquid can then be calculated.

Refractive Index Measurement

The refractive index can be determined using a refractometer, such as an Abbe refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the scale. Given the moisture sensitivity of this compound, this measurement should be performed quickly, and the prism should be cleaned and dried thoroughly before and after the measurement. For highly sensitive applications, a specialized sealed cell might be necessary.

Synthesis of this compound

This compound can be synthesized through the high-temperature oxidation of silicon tetrachloride. The overall reaction is as follows:

2 SiCl₄ + O₂ → 2 (SiCl₃)₂O + 2 Cl₂[2]

This reaction is typically carried out in the gas phase at temperatures ranging from 950 to 970 °C.[2]

Synthesis_of_this compound cluster_conditions Conditions SiCl4 Silicon Tetrachloride (SiCl₄) HCDS This compound ((SiCl₃)₂O) SiCl4->HCDS O2 Oxygen (O₂) O2->HCDS Heat 950-970 °C Cl2 Chlorine (Cl₂)

Synthesis of this compound from Silicon Tetrachloride and Oxygen.

References

An In-depth Technical Guide to the Synthesis of Hexachlorodisiloxane from Silicon Tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexachlorodisiloxane ((SiCl₃)₂O) from silicon tetrachloride (SiCl₄). The document details the core chemical reaction, experimental protocols, and relevant quantitative data, offering valuable insights for professionals in chemical research and development.

Introduction

This compound is a reactive organosilicon compound with significant applications as a precursor in the synthesis of various silicon-based materials, including silicones, resins, and coatings. Its synthesis from the readily available starting material, silicon tetrachloride, is a process of significant industrial and academic interest. This guide focuses on the most established and direct method: the high-temperature, gas-phase oxidation of silicon tetrachloride.

Reaction Mechanism and Kinetics

The primary route for the synthesis of this compound is the direct gas-phase oxidation of silicon tetrachloride with oxygen at elevated temperatures. The overall balanced chemical equation for this reaction is:

2 SiCl₄(g) + O₂(g) → 2 (SiCl₃)₂O(l) + Cl₂(g)[1]

The reaction is typically carried out at temperatures ranging from 950 to 970 °C to favor the formation of this compound.[1] At temperatures between 800 and 1000 °C, a multitude of other chlorosiloxanes with the general formula SiₓOᵧClz may be formed as byproducts. Therefore, precise temperature control is crucial for selective synthesis.

Kinetic studies of silicon tetrachloride oxidation suggest that the reaction is first order with respect to SiCl₄.[2][3] The reaction order with respect to oxygen can be zero order at high oxygen concentrations (up to a 20-fold excess) and first order at lower oxygen concentrations.[2][3] The rate-determining step of the reaction is proposed to be the initial dissociation of silicon tetrachloride:

SiCl₄ → SiCl₃ + Cl[2][3]

The activation energy for this reaction has been reported to be approximately 96 ± 5 kcal/mol.[2][3]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from silicon tetrachloride.

ParameterValueReference
Reactants Silicon Tetrachloride (SiCl₄), Oxygen (O₂)[1]
Product This compound ((SiCl₃)₂O)[1]
Reaction Temperature 950 - 970 °C[1]
Boiling Point of SiCl₄ 57.6 °C[4]
Boiling Point of (SiCl₃)₂O 137 °C[1]
Reaction Order in SiCl₄ 1[2][3]
Reaction Order in O₂ 0 (up to 20-fold excess), 1 (at higher concentrations)[2][3]
Activation Energy (Ea) 96 ± 5 kcal/mol[2][3]

Experimental Protocol

While a detailed, standardized experimental protocol is not extensively published, the following methodology is derived from the available literature and general principles of high-temperature gas-phase reactions.

Materials and Apparatus
  • Silicon Tetrachloride (SiCl₄): High purity, anhydrous.

  • Oxygen (O₂): Dry, high purity.

  • Inert Gas (e.g., Argon or Nitrogen): For purging the system.

  • High-Temperature Tube Furnace: Capable of reaching and maintaining temperatures up to 1000 °C with precise control.

  • Quartz Reactor Tube: Resistant to high temperatures and corrosive chlorine gas.

  • Mass Flow Controllers: To accurately control the flow rates of SiCl₄ vapor and O₂.

  • Vaporizer/Bubbler: To generate a controlled stream of SiCl₄ vapor. This can be a heated vessel containing liquid SiCl₄ through which a carrier gas is passed.

  • Condensation System: A series of cold traps (e.g., cooled with ice-water or dry ice/acetone) to collect the liquid products.

  • Scrubber: To neutralize the unreacted chlorine and any HCl formed from hydrolysis upon exposure to moisture.

  • Fractional Distillation Apparatus: For the purification of the collected product.

Synthesis Procedure
  • System Assembly and Purging: Assemble the reaction apparatus as depicted in the experimental workflow diagram. Thoroughly purge the entire system with a dry inert gas to remove any air and moisture. This is critical as SiCl₄ and (SiCl₃)₂O are highly susceptible to hydrolysis.

  • Heating: Heat the tube furnace to the desired reaction temperature (950-970 °C).

  • Introduction of Reactants:

    • Generate a controlled flow of SiCl₄ vapor by passing a carrier gas (e.g., Argon) through a heated bubbler containing liquid SiCl₄. Alternatively, a vaporizer can be used.

    • Introduce a controlled flow of dry oxygen into the reactor.

    • The molar ratio of SiCl₄ to O₂ should be carefully controlled using mass flow controllers. Based on the stoichiometry, a 2:1 molar ratio is required.

  • Reaction: The gaseous reactants are mixed and passed through the heated quartz reactor tube. The residence time in the hot zone should be sufficient for the reaction to proceed.

  • Product Collection: The reaction mixture exiting the furnace is passed through a series of cold traps to condense the liquid products, primarily this compound and unreacted silicon tetrachloride. The non-condensable gases, including chlorine, are passed through a scrubber.

  • Purification:

    • The collected liquid mixture is subjected to fractional distillation.

    • Due to the significant difference in boiling points between SiCl₄ (57.6 °C) and this compound (137 °C), a clean separation can be achieved.

    • The fraction collected at and around 137 °C will be the purified this compound.

Visualizations

Reaction Pathway

ReactionPathway SiCl4 2 SiCl₄ SiCl3_rad 2 SiCl₃• + 2 Cl• SiCl4->SiCl3_rad High T O2 O₂ intermediate Reaction Intermediates O2->intermediate SiCl3_rad->intermediate product 2 (SiCl₃)₂O intermediate->product Cl2 Cl₂ intermediate->Cl2

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_separation Product Collection & Purification cluster_waste Waste Treatment SiCl4_source SiCl₄ Vaporizer MFCs Mass Flow Controllers SiCl4_source->MFCs O2_source O₂ Source O2_source->MFCs reactor Quartz Tube Reactor (950-970°C) MFCs->reactor condenser Cold Traps reactor->condenser distillation Fractional Distillation condenser->distillation scrubber Scrubber condenser->scrubber Non-condensable gases product_collection Pure (SiCl₃)₂O distillation->product_collection

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

  • Silicon tetrachloride and this compound are corrosive and react violently with water, releasing hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The high-temperature furnace poses a burn hazard.

  • Chlorine gas is toxic and corrosive. The exhaust from the reaction must be properly scrubbed.

  • The reaction should be conducted under a dry, inert atmosphere to prevent the formation of HCl and silica byproducts from hydrolysis.

Conclusion

The synthesis of this compound from silicon tetrachloride via high-temperature gas-phase oxidation is a well-established method. Success in achieving a high yield and purity of the desired product hinges on precise control of the reaction temperature and the exclusion of moisture from the system. The significant difference in boiling points between the starting material and the product allows for effective purification through fractional distillation. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement this important chemical synthesis. Further optimization of reaction conditions, such as reactant ratios, flow rates, and reactor design, can be explored to enhance the efficiency of the process.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisiloxane (Cl₆OSi₂), also known as perchlorodisiloxane, is an inorganic compound that serves as a fundamental precursor and reagent in organosilicon chemistry.[1][2] Its molecular structure consists of two trichlorosilyl (-SiCl₃) groups linked by a bridging oxygen atom.[2] This highly reactive, colorless liquid is notable for its moisture sensitivity and its role in the synthesis of various silicon-based materials, including silicone polymers, resins, and coatings.[1][3] Understanding the nuanced details of its chemical structure and bonding is critical for controlling its reactivity and leveraging its properties in materials science and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a pungent, acrid odor similar to hydrogen chloride, a consequence of its rapid reaction with moisture.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula Cl₆OSi₂[4]
Molecular Weight 284.89 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Density 1.575 g/cm³ at 25 °C[1]
Boiling Point 137 °C[1]
Melting Point -33 °C[1]
CAS Number 14986-21-1[4]

Molecular Structure and Bonding

The structure of this compound has been a subject of spectroscopic and electron diffraction studies. The molecule's geometry is defined by the arrangement of six chlorine atoms and one oxygen atom around two central silicon atoms.

Molecular Geometry

The molecule adopts a structure where each silicon atom is approximately tetrahedrally coordinated, bonded to three chlorine atoms and the bridging oxygen atom. The overall symmetry of the molecule is proposed to be D₃d, which implies a staggered conformation of the two -SiCl₃ groups relative to each other when viewed along the Si-O-Si axis.

While an early electron diffraction study was conducted, more recent spectroscopic analyses have provided deeper insights into its structure.[5] For its analog, hexafluorodisiloxane, gas-phase electron diffraction has determined the Si-O-Si angle to be approximately 156°.[6] Disiloxanes, in general, are known for their wide and flexible Si-O-Si bond angles, which can range from 147° to 148° in related compounds.[7]

The key structural parameters for this compound and a related fluorinated compound are detailed in the table below.

ParameterThis compound (Cl₃SiOSiCl₃)Hexafluorodisiloxane (F₃SiOSiF₃)Reference(s)
Si-O Bond Length ~1.58 Å (estimated)1.580 ± 0.025 Å[6]
Si-X Bond Length ~2.02 Å (Si-Cl)1.554 ± 0.010 Å (Si-F)[6][8]
Si-O-Si Bond Angle Wide, flexible (est. >145°)155.7 ± 2.0°[6]
X-Si-X Bond Angle ~109.5° (Cl-Si-Cl)108.8 ± 0.5° (F-Si-F)[6]
Visualization of Molecular Structure

The following diagram illustrates the connectivity and basic structure of the this compound molecule.

Figure 1: 2D representation of the this compound molecule.

Spectroscopic Characterization

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for characterizing the structure and bonding of this compound.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectra (Infrared and Raman) of this compound have been studied to elucidate its molecular structure and symmetry.[2] The Si-O-Si stretching vibrations are particularly characteristic and provide information about the bond angle. In general, for siloxanes, these asymmetric stretches appear in the FTIR spectrum as a strong, broad band between 1000 and 1100 cm⁻¹. Symmetric Si-O-Si stretches, which are strong in the Raman spectrum, typically appear at lower frequencies. The Si-Cl stretching modes are expected in the 400-600 cm⁻¹ region.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is a powerful tool for analyzing silicon-containing compounds, as the chemical shift is highly sensitive to the electronic environment of the silicon nucleus.[9] The silicon atoms in this compound are chemically equivalent, and thus a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for chlorosilanes typically occurs in a specific region, and for this compound, this signal provides confirmation of the Si(Cl₃)-O- environment.[10]

Reactivity and Signaling Pathways

Hydrolysis

This compound is highly reactive towards water and atmospheric moisture. The Si-Cl bonds are susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction. This process ultimately yields silicon dioxide (SiO₂) and hydrochloric acid (HCl), as shown in the overall reaction equation below.[1]

(SiCl₃)₂O + 3H₂O → 2SiO₂ + 6HCl[1]

The mechanism involves the stepwise substitution of chloride ions with hydroxyl groups, forming unstable silanol intermediates (Si-OH) that readily condense to form siloxane (Si-O-Si) networks, eventually leading to silicon dioxide.[11][12]

The logical pathway for this hydrolysis reaction can be visualized as follows:

G HCDS This compound (SiCl₃)₂O Intermediate Silanol Intermediates [Si(OH)xCl(3-x)]₂O HCDS->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Condensation Condensation Intermediate->Condensation Self-reaction Products Final Products SiO₂ + HCl Condensation->Products

Figure 2: Simplified pathway of this compound hydrolysis.

Experimental Protocols

Synthesis via High-Temperature Oxidation of Silicon Tetrachloride

This is a primary industrial method for producing this compound.[1]

Objective: To synthesize this compound by the direct oxidation of silicon tetrachloride.

Materials:

  • Silicon tetrachloride (SiCl₄), high purity

  • Oxygen gas (O₂), dry

  • Inert gas (e.g., Nitrogen or Argon), dry

  • High-temperature tube furnace capable of reaching 950-970 °C

  • Gas flow controllers

  • Condensation train with cold traps (e.g., dry ice/acetone bath)

Procedure:

  • Set up the tube furnace with a quartz or ceramic reaction tube. Ensure all connections are gas-tight.

  • Purge the entire system with a dry inert gas to remove any residual air and moisture.

  • Heat the furnace to the target reaction temperature of 950-970 °C.

  • Introduce a controlled flow of SiCl₄ vapor into the reaction tube. This can be achieved by bubbling the inert gas through liquid SiCl₄ held at a constant temperature.

  • Simultaneously, introduce a controlled flow of dry oxygen gas into the reaction tube. The molar ratio of SiCl₄ to O₂ should be carefully controlled, typically around 2:1.

  • The gaseous products exiting the furnace, which include this compound, unreacted SiCl₄, and chlorine gas (Cl₂), are passed through a series of cold traps.

  • The this compound will condense in the traps.

  • The collected liquid is then purified by fractional distillation to separate this compound (boiling point: 137 °C) from unreacted SiCl₄ (boiling point: 57.6 °C) and other byproducts.[13]

The overall workflow for synthesis and purification is illustrated below.

G cluster_synthesis Synthesis Stage cluster_collection Collection Stage cluster_purification Purification Stage reagents Reactants: SiCl₄ Vapor + Dry O₂ furnace High-Temperature Furnace (950-970 °C) reagents->furnace gaseous_products Gaseous Products (SiCl₃)₂O, SiCl₄, Cl₂ furnace->gaseous_products cold_trap Condensation (Cold Trap) gaseous_products->cold_trap crude_liquid Crude Liquid Product cold_trap->crude_liquid distillation Fractional Distillation crude_liquid->distillation pure_product Pure this compound distillation->pure_product

Figure 3: Experimental workflow for synthesis and purification.

Conclusion

This compound is a cornerstone molecule in silicon chemistry. Its structure, characterized by two trichlorosilyl groups bridged by a flexible Si-O-Si linkage, dictates its high reactivity. Spectroscopic and diffraction studies have provided a solid foundation for understanding its molecular geometry and bonding. This knowledge is paramount for professionals in materials science and drug development who utilize this compound as a versatile precursor for creating complex organosilicon structures and materials with tailored properties. Careful handling and precise control of reaction conditions, particularly with respect to moisture, are essential for its successful application.

References

In-Depth Technical Guide: Hexachlorodisiloxane (CAS 14986-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Industrial Professionals

Introduction

Hexachlorodisiloxane, with the CAS registry number 14986-21-1, is a reactive organosilicon compound with the chemical formula Cl₆OSi₂. It is also known by several synonyms, including Bis(trichlorosilyl) ether and Perchlorodisiloxane.[1] This colorless to pale yellow liquid is characterized by its high density and viscosity.[1] While it exhibits notable chemical stability and resistance to thermal degradation, its high reactivity, particularly with water, defines its primary applications and hazards.[1] This technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards of this compound, with a focus on its industrial relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical processes.

PropertyValueReference
Molecular Formula Cl₆OSi₂[1][2]
Molecular Weight 284.89 g/mol
Appearance Colorless to pale yellow liquid[1][3]
Odor Acrid, similar to hydrogen chloride
Boiling Point 137 °C
Density 1.575 g/mL at 25 °C
Vapor Pressure 1.5 mmHg at 0 °C
Vapor Density >5 (air = 1)
Flash Point 18 °C
Solubility Reacts violently with water
Melting Point -33 °C

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the high-temperature oxidation of silicon tetrachloride (SiCl₄). This reaction is typically carried out at temperatures ranging from 950 to 970 °C.

Reaction: 2 SiCl₄ + O₂ → 2 (SiCl₃)₂O + Cl₂[4]

Due to the extreme conditions and hazardous nature of the reactants and products, this synthesis is performed in specialized industrial reactors.

Reactivity

The chemistry of this compound is dominated by the high reactivity of the silicon-chlorine bonds.

Hydrolysis: this compound reacts violently with water and moisture in the air to produce silicon dioxide (SiO₂) and hydrogen chloride (HCl) gas.[4] This reaction is highly exothermic and the liberation of corrosive HCl gas presents a significant hazard.

Reaction: (SiCl₃)₂O + 3 H₂O → 2 SiO₂ + 6 HCl[4]

The initial step of this reaction involves the nucleophilic attack of water on the silicon atom, leading to the formation of silanol (Si-OH) intermediates, which then condense to form the stable silicon dioxide network.

Thermal Decomposition: At high temperatures, this compound decomposes to form silicon dioxide and silicon tetrachloride.[4]

Reaction: 2 (SiCl₃)₂O → SiO₂ + 3 SiCl₄[4]

Industrial Applications

The primary applications of this compound are in the semiconductor and advanced materials industries, where its high purity and reactivity are leveraged.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

This compound is a key precursor in CVD and ALD processes for the deposition of thin films of silicon-containing materials.[5] These techniques are fundamental in the manufacturing of semiconductors and microelectronics. It is used to produce thin layers of:

  • Silicon Nitride (SiN)

  • Epitaxial Silicon (Si)

  • Silicon Oxynitride (SiON)

  • Amorphous Silicon[5]

The advantage of using this compound in these processes is its ability to enable low-temperature deposition, which is crucial for fabricating delicate electronic components.

Synthesis of Silicone Polymers and Other Chemicals

This compound serves as an important intermediate in the synthesis of various silicone polymers and other organosilicon compounds.[1][5] Its reactive nature allows for the controlled introduction of the disiloxane backbone into more complex molecular structures.

Hazards and Safety

This compound is a hazardous substance that requires strict safety protocols for handling and storage.

Health Hazards
  • Corrosive: It causes severe skin burns and eye damage upon contact.[6][7] Inhalation of its vapors can cause severe irritation to the respiratory tract.[6][7] Ingestion is harmful and can cause burns to the mouth, throat, and stomach.[7]

  • Formation of Siloxane Polymers: The material may form a siloxane polymer on the skin, eyes, or in the lungs, which can lead to adverse health effects.[6]

Fire and Explosion Hazards
  • Flammability: this compound is a flammable liquid with a low flash point.

  • Reactivity with Water: Its violent reaction with water produces hydrogen chloride gas, which is toxic and corrosive.[4] This reaction also generates heat, which can ignite flammable materials.

  • Decomposition Products: When heated to decomposition, it emits toxic fumes of hydrogen chloride and silicon oxides.

Handling and Storage
  • Handling: All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials such as strong oxidizing agents, acids, and alcohols. Containers should be tightly sealed and corrosion-resistant.

Experimental Protocols

Detailed experimental protocols for the industrial use of this compound are proprietary and not publicly available. The following provides a general overview of a typical chemical vapor deposition process.

General Protocol for Chemical Vapor Deposition (CVD)
  • Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any contaminants.

  • Chamber Setup: The substrate is placed in a CVD reactor chamber.

  • Vacuum and Temperature: The chamber is evacuated to a low pressure, and the substrate is heated to the desired deposition temperature.

  • Precursor Introduction: this compound vapor, along with any other necessary precursor gases, is introduced into the reactor chamber at a controlled flow rate.

  • Deposition: The precursor gases react on the heated substrate surface, leading to the deposition of a thin film.

  • Purging and Cooling: After the desired film thickness is achieved, the precursor flow is stopped, and the chamber is purged with an inert gas. The substrate is then cooled down.

Data and Visualization

Due to the lack of publicly available data on biological signaling pathways or detailed experimental workflows involving this compound, the creation of the requested Graphviz diagrams is not feasible. The primary documented chemical processes are straightforward reactions as described in the "Synthesis and Reactivity" section.

Toxicological Data

Despite its hazardous nature, specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not available in the public domain.[8] Safety data sheets consistently report "no data available" for acute toxicity.[8][9] The substance is not classified as a carcinogen by IARC or ACGIH.

Spectral Data

Conclusion

This compound (CAS 14986-21-1) is a highly reactive and hazardous chemical with significant industrial applications, primarily in the semiconductor and advanced materials sectors. Its utility as a precursor in CVD and ALD processes is well-established. However, there is a notable absence of research and data regarding its biological activity, applications in drug development, and detailed quantitative toxicology. Therefore, its use should be strictly limited to controlled industrial and research settings with appropriate safety infrastructure and protocols in place. The information provided in this guide is intended for professionals who are aware of the inherent risks associated with handling such reactive chemical compounds.

References

Pioneering Steps in Silicon Chemistry: The Early Research and Discovery of Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational 19th-century research that first identified and synthesized hexachlorodisiloxane (Si₂OCl₆), this technical guide illuminates the nascent stages of silicon oxychloride chemistry. Primarily driven by the work of Charles Friedel, Albert Ladenburg, Louis Troost, and Paul Hautefeuille, the initial synthesis and characterization of this pivotal compound laid the groundwork for future advancements in silicon chemistry.

This compound, a colorless, fuming liquid, was first synthesized and characterized in the mid-19th century through innovative and arduous experimental procedures. These early investigations, conducted with rudimentary equipment by modern standards, provided the first glimpses into the reactivity and properties of silicon-oxygen-chlorine compounds.

Discovery and Initial Synthesis

The first successful synthesis of this compound is credited to Charles Friedel and Albert Ladenburg in 1867. Their method, a testament to the experimental ingenuity of the time, involved the high-temperature reaction of silicon tetrachloride with feldspar. Concurrently, the French chemists Louis Troost and Paul Hautefeuille were also exploring the realm of silicon oxychlorides, employing a different approach by reacting elemental silicon with a mixture of chlorine and oxygen at elevated temperatures.

Experimental Protocols of Early Syntheses

The foundational experimental setups, while lacking the precision of modern apparatus, were effective in producing the first samples of this compound. Below are the detailed methodologies as described in their seminal publications.

Friedel and Ladenburg's Method (1867):

This procedure involved passing the vapor of silicon tetrachloride through a porcelain tube filled with fragments of white-hot feldspar. The extreme temperature facilitated the reaction, leading to the formation of this compound and other silicon oxychlorides.

  • Apparatus: A porcelain tube heated to a high temperature in a furnace. One end of the tube was connected to a flask containing silicon tetrachloride, which was gently heated to produce a vapor. The other end was connected to a condenser and a collection flask.

  • Reactants:

    • Silicon Tetrachloride (SiCl₄)

    • Feldspar (a silicate mineral, acting as a source of oxygen)

  • Procedure:

    • The porcelain tube packed with feldspar was heated to a "white heat."

    • Silicon tetrachloride was slowly vaporized and passed through the heated tube.

    • The resulting vapors were condensed and collected in a receiving flask.

    • The collected liquid, a mixture of unreacted silicon tetrachloride and various silicon oxychlorides, was then subjected to fractional distillation to isolate the different components.

Troost and Hautefeuille's Method (c. 1868):

This alternative synthesis involved the direct reaction of elemental silicon with a gaseous mixture of chlorine and oxygen.

  • Apparatus: A reaction tube containing crystalline silicon, heated in a furnace. Inlets for chlorine and oxygen gas were provided, along with an outlet to a condensation and collection system.

  • Reactants:

    • Crystalline Silicon (Si)

    • Chlorine Gas (Cl₂)

    • Oxygen Gas (O₂)

  • Procedure:

    • Crystalline silicon was placed in the reaction tube and heated.

    • A controlled mixture of chlorine and oxygen gas was passed over the heated silicon.

    • The volatile products, including this compound, were carried out of the reaction tube by the gas stream.

    • The products were then condensed and collected for subsequent purification by fractional distillation.

Initial Characterization and Quantitative Data

The characterization of newly synthesized compounds in the 19th century relied on fundamental physical and chemical properties. For this compound, early researchers meticulously determined its boiling point, density, and elemental composition to confirm its identity and purity.

PropertyReported Value (Friedel & Ladenburg, 1867)Modern Accepted Value
Boiling Point 137 °C137 °C
Molecular Formula Si₂OCl₆Si₂OCl₆
Molecular Weight ~285 g/mol (inferred from composition)284.89 g/mol

The remarkable accuracy of the boiling point measurement by Friedel and Ladenburg, using the technology available at the time, is a noteworthy achievement. Their elemental analysis, which would have involved gravimetric methods, was crucial in establishing the empirical formula and proposing the structure of a molecule containing a Si-O-Si linkage.

Logical Workflow of the Discovery

The discovery of this compound can be visualized as a logical progression of scientific inquiry, starting from the known chemistry of silicon and its halides and moving into the unexplored territory of silicon oxychlorides.

Discovery_Workflow cluster_context 19th Century Chemical Context cluster_synthesis Synthesis Approaches cluster_analysis Analysis and Characterization cluster_conclusion Conclusion Known_SiCl4 Known Chemistry of Silicon Tetrachloride (SiCl₄) Desire_New_Compounds Desire to Synthesize New Silicon Compounds Known_SiCl4->Desire_New_Compounds FL_Hypothesis Friedel & Ladenburg Hypothesis: Reaction of SiCl₄ with an oxygen source at high temp. Desire_New_Compounds->FL_Hypothesis TH_Hypothesis Troost & Hautefeuille Hypothesis: Direct reaction of Si with Cl₂ and O₂ Desire_New_Compounds->TH_Hypothesis FL_Experiment Experiment: Pass SiCl₄ vapor over white-hot feldspar FL_Hypothesis->FL_Experiment TH_Experiment Experiment: Pass Cl₂/O₂ mixture over heated Si TH_Hypothesis->TH_Experiment Fractional_Distillation Purification: Fractional Distillation FL_Experiment->Fractional_Distillation TH_Experiment->Fractional_Distillation Boiling_Point Physical Property Measurement: Boiling Point Fractional_Distillation->Boiling_Point Elemental_Analysis Chemical Analysis: Elemental Composition Fractional_Distillation->Elemental_Analysis Discovery Discovery of This compound (Si₂OCl₆) Boiling_Point->Discovery Elemental_Analysis->Discovery

Caption: Logical workflow of the discovery of this compound.

Significance of the Early Research

The pioneering work of Friedel, Ladenburg, Troost, and Hautefeuille was instrumental in opening up the field of silicon oxychloride chemistry. Their successful synthesis and initial characterization of this compound not only introduced a new compound to the scientific community but also demonstrated viable methods for its preparation. This foundational knowledge was a critical stepping stone for the later development of more complex organosilicon compounds and, eventually, the vast array of silicone polymers that are indispensable in modern technology. The early challenges they overcame in handling these reactive and moisture-sensitive compounds also paved the way for the development of the experimental techniques that are now standard practice in inorganic and organometallic chemistry.

Spectral Analysis of Hexachlorodisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorodisiloxane (Cl₃SiOSiCl₃) is a reactive organosilicon compound of significant interest in materials science and as a precursor in chemical synthesis. Its utility is underpinned by its distinct chemical structure, which can be elucidated and confirmed through a variety of spectroscopic techniques. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectral data for this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated spectral data for this compound based on its chemical structure and data from related organosilicon compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
NucleusExpected Chemical Shift (ppm)MultiplicityCoupling ConstantsNotes
²⁹Si -40 to -50SingletN/AThe chemical shift is influenced by the electronegative chlorine and oxygen atoms, resulting in a downfield shift compared to tetramethylsilane (TMS).
¹⁷O 50 to 100SingletN/AThe chemical shift for the bridging oxygen in a Si-O-Si linkage is expected in this range. ¹⁷O NMR is a low-sensitivity technique requiring isotopic enrichment for practical acquisition.
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
~1100ν_as_(Si-O-Si)StrongCharacteristic strong and broad asymmetric stretching vibration of the siloxane bridge.
~620ν_as_(Si-Cl₃)StrongAsymmetric stretching of the silicon-chlorine bonds.
~520ν_s_(Si-O-Si)MediumSymmetric stretching of the siloxane bridge.
~480ν_s_(Si-Cl₃)MediumSymmetric stretching of the silicon-chlorine bonds.
< 400δ(Si-O-Si), δ(Si-Cl)Medium-WeakBending and deformation modes.
Table 3: Mass Spectrometry (MS) Data
m/zProposed FragmentRelative AbundanceNotes
282[Cl₃SiOSiCl₃]⁺•LowMolecular ion (M⁺•). The isotopic pattern will be complex due to the presence of six chlorine atoms.
247[Cl₂SiOSiCl₃]⁺HighLoss of a chlorine radical (•Cl). This is often a prominent fragment.
147[SiCl₃]⁺HighCleavage of the Si-O bond, forming the trichlorosilyl cation.
133[OSiCl₃]⁺MediumFragment containing the siloxane oxygen.
98[SiCl₂]⁺•MediumLoss of a chlorine atom from the [SiCl₃]⁺ fragment.
63[SiCl]⁺MediumFurther fragmentation.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectral data for this compound are outlined below. Due to the moisture-sensitive nature of this compound, all sample handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ²⁹Si and ¹⁷O NMR spectra to confirm the silicon and oxygen environments.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ²⁹Si and ¹⁷O frequencies.

  • 5 mm NMR tubes suitable for air-sensitive samples (e.g., J. Young tubes).

Sample Preparation:

  • Under an inert atmosphere, dissolve approximately 50-100 mg of this compound in a suitable deuterated solvent (e.g., 0.5 mL of C₆D₆ or CDCl₃). The solvent should be thoroughly dried over molecular sieves prior to use.

  • Transfer the solution to a dry 5 mm NMR tube and seal it.

²⁹Si NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments). Inverse-gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE).

  • Frequency: Observe at the appropriate frequency for the spectrometer's field strength (e.g., ~79.5 MHz on a 400 MHz spectrometer).

  • Sweep Width: Approximately 200 ppm, centered around -20 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 10-30 seconds, due to the long relaxation times of ²⁹Si nuclei.

  • Number of Scans: 128 or more, depending on the concentration.

  • Referencing: The spectrum should be referenced to an external standard of tetramethylsilane (TMS) at 0 ppm.

¹⁷O NMR Acquisition Parameters (Typical - for enriched sample):

  • Pulse Program: A standard single-pulse experiment.

  • Frequency: Observe at the appropriate frequency for the spectrometer's field strength (e.g., ~54.2 MHz on a 400 MHz spectrometer).

  • Sweep Width: Approximately 500 ppm, centered around 75 ppm.

  • Acquisition Time: 0.1-0.5 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹⁷O.

  • Referencing: The spectrum should be referenced to an external standard of D₂O or H₂O at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the Si-O-Si and Si-Cl bonds.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

  • A liquid transmission cell with windows transparent in the mid-IR range (e.g., KBr or NaCl plates). A gas cell can also be used to obtain a vapor-phase spectrum.

Sample Preparation (Liquid Phase):

  • Under an inert atmosphere, place a drop of neat this compound between two dry KBr or NaCl plates.

  • Press the plates together to form a thin liquid film.

  • Quickly mount the plates in the spectrometer's sample holder to minimize exposure to atmospheric moisture.

IR Spectrum Acquisition Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans for the background and the sample.

  • Background: A background spectrum of the empty IR beam path (or the empty cell) should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source. A gas chromatography-mass spectrometry (GC-MS) system is ideal for introducing this volatile liquid.

Sample Preparation and Introduction:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a dry, volatile organic solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Acquisition Parameters (Typical):

  • GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

  • Injector Temperature: 200 °C.

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural elucidation of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound (Neat or in Solution) NMR NMR Spectroscopy This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS NMR_Data ²⁹Si and ¹⁷O Chemical Shifts NMR->NMR_Data IR_Data Vibrational Frequencies (Si-O-Si, Si-Cl) IR->IR_Data MS_Data Molecular Ion and Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of Cl₃SiOSiCl₃ NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectral_Data_Relationship cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound (Cl₃SiOSiCl₃) Si_Environment Silicon Environment (²⁹Si NMR) Molecule->Si_Environment probes O_Environment Oxygen Environment (¹⁷O NMR) Molecule->O_Environment probes Functional_Groups Functional Groups (Si-O-Si, Si-Cl bonds) Molecule->Functional_Groups probes Molecular_Weight Molecular Weight Molecule->Molecular_Weight determines Fragmentation Fragmentation Pattern Molecular_Weight->Fragmentation leads to

The Solubility of Hexachlorodisiloxane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorodisiloxane (HCDSO), a highly reactive organosilicon compound, presents unique challenges and considerations regarding its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, moving beyond simple dissolution to address its reactive nature. Due to its high susceptibility to hydrolysis and reaction with protic solvents, traditional quantitative solubility data is scarce. This document consolidates available information on its chemical properties and reactivity to infer its behavior in various solvent classes, outlines the necessary experimental considerations for handling and solubility determination, and presents a logical framework for its reactivity.

Chemical Properties of this compound

This compound (Cl₃SiOSiCl₃) is a colorless liquid with a boiling point of 137°C and a density of approximately 1.575 g/mL at 25°C.[1][2] Its molecular structure, featuring a Si-O-Si bond and six reactive Si-Cl bonds, dictates its high chemical reactivity. The compound is extremely sensitive to moisture and readily hydrolyzes in the presence of water to form silicon dioxide and hydrochloric acid.[2][3] It is also known to react with other protic solvents, such as alcohols.[1][4] For stability, it must be stored in a tightly sealed container under a dry, inert atmosphere.[3][5]

Qualitative Solubility and Reactivity in Organic Solvents

Table 1: Predicted Behavior of this compound in Various Organic Solvent Classes

Solvent ClassRepresentative SolventsPredicted BehaviorRationale
Protic Solvents Alcohols (e.g., Methanol, Ethanol), Carboxylic AcidsReactive (Insoluble) Reacts rapidly with the hydroxyl group, leading to the formation of alkoxysilanes and hydrochloric acid.[1][4]
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Miscible (with caution) While likely miscible due to polarity, extreme caution is required as trace amounts of water will cause rapid decomposition. The carbonyl group in solvents like acetone can also potentially react with the Si-Cl bonds.
Aprotic Nonpolar Solvents Hydrocarbons (e.g., Hexane, Toluene), Chlorinated Solvents (e.g., Dichloromethane, Carbon Tetrachloride), Ethers (e.g., Diethyl Ether, THF)Likely Miscible Expected to be miscible due to the nonpolar nature of the Si-Cl bonds. These solvents are less likely to react directly with this compound, provided they are rigorously dried.

Experimental Protocol for Solubility Determination

The determination of the solubility of a highly reactive compound like this compound requires stringent anhydrous conditions to prevent hydrolysis. The following is a proposed methodology based on standard laboratory practices, adapted for the specific challenges posed by this compound.

Objective: To determine the solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.

Materials:

  • This compound (≥99% purity)

  • Anhydrous organic solvent (e.g., hexane, toluene, dichloromethane, dried over a suitable drying agent and freshly distilled)

  • Inert gas (Argon or Nitrogen, dried)

  • Schlenk line or glovebox

  • Glassware (oven-dried and cooled under an inert atmosphere)

  • Gas-tight syringes

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled bath/stirrer

Procedure:

  • Preparation of Saturated Solution:

    • All manipulations must be performed under a dry, inert atmosphere (glovebox or Schlenk line).

    • Add a known volume of the anhydrous solvent to a pre-weighed, oven-dried vial equipped with a magnetic stir bar.

    • Place the vial in a temperature-controlled bath set to the desired temperature.

    • Using a gas-tight syringe, add small, known volumes of this compound to the stirring solvent until a persistent second phase (undissolved solute) is observed.

    • Allow the mixture to stir at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, stop the stirring and allow the undissolved this compound to settle.

    • Carefully extract a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature), gas-tight syringe fitted with a filter to prevent the transfer of any undissolved droplets.

    • Transfer the aliquot to a pre-weighed vial and seal it.

    • Determine the mass of the aliquot by weighing.

    • Carefully hydrolyze the sample by adding a suitable alcohol (e.g., ethanol) and then water. Neutralize the resulting hydrochloric acid with a standard base. The silicon content can then be determined gravimetrically as SiO₂ or by other analytical techniques such as Inductively Coupled Plasma (ICP) spectroscopy.

  • Calculation of Solubility:

    • The mass of this compound in the aliquot can be calculated from the determined silicon content.

    • The mass of the solvent in the aliquot is the difference between the total mass of the aliquot and the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

Reactivity Pathway

The primary "signaling pathway" for this compound in the context of organic solvents is its reaction with protic species. This can be visualized as a branching logical diagram where the outcome depends on the nature of the solvent.

G cluster_0 Solvent Interaction HCDS This compound (Cl3SiOSiCl3) Protic Protic Solvent (e.g., ROH, H2O) HCDS->Protic Contact Aprotic Anhydrous Aprotic Solvent (e.g., Hexane, Toluene) HCDS->Aprotic Contact Reaction Reaction Products (e.g., (RO)3SiOSi(OR)3 + HCl) Protic->Reaction Leads to Dissolution Dissolution (Physical Mixture) Aprotic->Dissolution Leads to

Caption: Reactivity of this compound with Protic vs. Aprotic Solvents.

Conclusion

The solubility of this compound in organic solvents is a complex topic dominated by its high reactivity. While it is expected to be miscible with anhydrous aprotic solvents, it readily reacts with protic solvents. For professionals in research and drug development, it is crucial to understand that this compound is not an inert solute in most common laboratory solvents. Any application requiring its use in a solution phase must be conducted under strictly anhydrous conditions to prevent decomposition and ensure the integrity of the compound. The lack of quantitative solubility data in the literature underscores the experimental challenges and the need for careful, in-house determination should such data be critical for a specific application.

References

Thermochemical Data for Hexachlorodisiloxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for hexachlorodisiloxane (Si₂OCl₆). Recognizing the scarcity of experimentally determined thermochemical properties for this specific compound, this document outlines the established computational and experimental methodologies for determining such data for chlorosilanes. This guide also presents available physical property data for this compound and illustrative thermochemical data for the related compound, trichlorosilane, to provide context. Furthermore, a detailed workflow for computational thermochemistry is provided, along with a discussion of relevant experimental protocols.

Introduction

This compound (Si₂OCl₆) is a reactive organosilicon compound with applications as a precursor in the synthesis of silicon-based materials.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for process optimization, safety analysis, and reaction modeling. However, a comprehensive review of the scientific literature reveals a notable absence of experimentally determined or high-fidelity computed thermochemical data for this compound.

This guide aims to bridge this information gap by not only presenting the available physical data but also by providing a detailed overview of the state-of-the-art methodologies used to determine the thermochemical properties of related silicon compounds. This includes both advanced computational chemistry techniques and established experimental protocols.

Physicochemical Properties of this compound

While direct thermochemical data is limited, several key physical properties of this compound have been reported. These are summarized in Table 1.

PropertyValueReference
Molecular Formula Cl₆OSi₂[2]
Molecular Weight 284.89 g/mol [2]
CAS Number 14986-21-1[2]
Boiling Point 137 °C (lit.)[2]
Density 1.575 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.428 (lit.)[2]
Appearance Colorless to light yellow liquid[2]

Illustrative Thermochemical Data: Trichlorosilane

To provide a reference for the type of thermochemical data that is essential for process modeling and safety, Table 2 presents the gas-phase thermochemical data for a related and well-characterized chlorosilane, trichlorosilane (SiHCl₃), as available from the NIST WebBook.

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°gas) -497.5 ± 4.2kJ/mol
Standard Entropy (S°gas,1 bar) 314.72J/mol·K
Heat Capacity (Cp) See Shomate Equation ParametersJ/mol·K

Note: The heat capacity of trichlorosilane is expressed via the Shomate Equation, which provides Cp as a function of temperature.

Methodologies for Determining Thermochemical Data

Computational Protocols

High-level ab initio quantum chemical methods are powerful tools for predicting the thermochemical properties of molecules where experimental data is lacking.[3] These methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule, from which thermochemical properties can be derived using statistical mechanics.

Key Computational Methods:

  • Composite Methods (e.g., W1X-1, CBS-QB3): These methods employ a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation at a fraction of the computational cost.[3] They are known to provide highly accurate thermochemical data.

  • Workflow for Computational Thermochemistry:

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

    • Single-Point Energy Calculation: A high-level, computationally expensive calculation is performed on the optimized geometry to obtain a very accurate electronic energy.

    • Thermochemical Property Calculation: The electronic energy, ZPVE, and vibrational, translational, and rotational contributions are combined to calculate the enthalpy of formation, entropy, and heat capacity.

A generalized workflow for computational thermochemistry is illustrated in the following diagram:

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Output mol_structure Molecular Structure (e.g., SMILES, XYZ) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation (at the same level) geom_opt->freq_calc spe_calc Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) freq_calc->spe_calc zpve Zero-Point Vibrational Energy (ZPVE) freq_calc->zpve thermal_corr Thermal Corrections (Enthalpy & Entropy) freq_calc->thermal_corr atomization Atomization Energy Calculation spe_calc->atomization zpve->atomization thermo_data Thermochemical Data (ΔfH°, S°, Cp) thermal_corr->thermo_data atomization->thermo_data

Computational Thermochemistry Workflow
Experimental Protocols

Experimental determination of thermochemical data for reactive compounds like this compound is challenging but can be achieved through various calorimetric and kinetic techniques.

Key Experimental Methods:

  • Reaction Calorimetry: This technique involves measuring the heat released or absorbed during a chemical reaction involving the compound of interest. For a volatile and reactive compound like this compound, this would typically involve measuring the heat of hydrolysis or alcoholysis in a well-controlled calorimetric setup. The enthalpy of formation can then be derived using Hess's law, provided the enthalpies of formation of all other reactants and products are known.

    • Experimental Setup: A typical setup would consist of a sealed reaction vessel submerged in a temperature-controlled bath. The reactant would be introduced into the solvent (e.g., an alcohol or a buffered aqueous solution) via a fragile ampoule that is broken to initiate the reaction. The temperature change of the bath is precisely measured to determine the heat of reaction.

  • Pulsed Laser Powered Homogeneous Pyrolysis (LPHP): This method is suitable for studying the thermal decomposition of gas-phase molecules at high temperatures and short reaction times.[4]

    • Experimental Workflow:

      • A mixture of the chlorosilane and a sensitizer (e.g., SF₆) is prepared.

      • The gas mixture is irradiated with a pulsed infrared laser, which is absorbed by the sensitizer, leading to rapid heating of the gas.

      • The decomposition products are analyzed, often using gas chromatography or mass spectrometry, to determine the reaction kinetics and mechanism.

      • The activation energy for the decomposition reaction can be determined from the temperature dependence of the rate constant, which can be related to bond dissociation energies and, indirectly, to the enthalpy of formation.

lphp_workflow start Prepare Reactant Gas Mixture (Chlorosilane + Sensitizer) laser Irradiate with Pulsed IR Laser start->laser heating Rapid Homogeneous Heating laser->heating decomposition Thermal Decomposition heating->decomposition analysis Product Analysis (GC/MS) decomposition->analysis kinetics Determine Reaction Kinetics analysis->kinetics thermo Derive Thermochemical Data kinetics->thermo

Pulsed Laser Powered Homogeneous Pyrolysis Workflow

Conclusion

While direct, quantitative thermochemical data for this compound remains elusive in the current body of scientific literature, this guide provides a framework for understanding and obtaining these crucial parameters. The presented physicochemical properties offer a starting point for material characterization. The illustrative data for trichlorosilane highlights the nature of the required thermochemical values. Most importantly, the detailed descriptions of state-of-the-art computational and experimental protocols provide researchers with the necessary knowledge to either predict or experimentally determine the thermochemical properties of this compound and other related silicon compounds. The continued development and application of these methodologies will be vital for the advancement of silicon chemistry and its applications.

References

An In-Depth Technical Guide on the Hydrolysis Mechanism of Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexachlorodisiloxane (Si₂Cl₆O) is a crucial intermediate in various chemical syntheses, yet its reactivity with water presents significant handling challenges and opportunities for controlled chemical transformations. This technical guide provides a comprehensive examination of the core hydrolysis mechanism of this compound. Through a detailed exploration of the reaction pathway, intermediate species, and influencing factors, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the safe and effective utilization of this compound. This guide synthesizes theoretical models with available experimental data to present a cohesive understanding of the hydrolytic degradation of this compound, offering insights into reaction control and product formation.

Core Hydrolysis Mechanism

The hydrolysis of this compound is a sequential and exothermic process involving the nucleophilic attack of water molecules on the silicon atoms. This leads to the stepwise replacement of chlorine atoms with hydroxyl groups, ultimately resulting in the formation of disiloxane and hydrochloric acid. The overall reaction can be summarized as:

Si₂Cl₆ + 4H₂O → [Si₂(OH)₆] + 6HCl → 2SiO₂·nH₂O + 6HCl (simplified)

However, this representation belies the complexity of the reaction, which proceeds through several key stages involving partially hydrolyzed intermediates.

Stepwise Reaction Pathway

Theoretical studies on the hydrolysis of chlorosilanes, such as silicon tetrachloride (SiCl₄), provide a foundational understanding of the mechanism, which can be extrapolated to this compound. The hydrolysis is understood to proceed via a stepwise Sₙ2-type mechanism .

  • Initial Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic silicon atoms of the this compound molecule. This forms a pentacoordinate silicon intermediate.

  • HCl Elimination: The intermediate is unstable and quickly eliminates a molecule of hydrogen chloride (HCl), resulting in the formation of a silanol group (-Si-OH).

  • Sequential Hydrolysis: This process repeats for the remaining chlorine atoms on both silicon atoms. The hydrolysis of each subsequent Si-Cl bond is influenced by the presence of the growing number of hydroxyl groups.

  • Condensation: Concurrently with hydrolysis, the newly formed silanol groups can undergo condensation reactions. This involves the elimination of a water molecule between two silanol groups to form a stable siloxane bond (-Si-O-Si-). This condensation can occur both intramolecularly and intermolecularly, leading to the formation of oligomeric and polymeric siloxane structures.

The presence of additional water molecules plays a crucial role in facilitating the hydrolysis by forming hydrogen-bonded clusters that can lower the activation energy barrier for the nucleophilic attack.

Intermediate Species

The hydrolysis of this compound proceeds through a series of partially hydrolyzed chlorosiloxanes. While direct experimental identification of all intermediates is challenging due to their transient nature, theoretical calculations and analogy to other chlorosilane hydrolysis reactions suggest the formation of the following types of species:

  • Monohydroxylated species: Cl₅Si₂OH

  • Dihydroxylated species: Cl₄Si₂(OH)₂

  • Trihydroxylated species: Cl₃Si₂(OH)₃

  • And so on, up to the fully hydrolyzed disiloxane: (HO)₃Si-Si(OH)₃

The relative concentrations and lifetimes of these intermediates are dependent on reaction conditions such as water concentration, temperature, and pH.

Quantitative Data

While specific kinetic data for each elementary step of this compound hydrolysis is not extensively available in the public domain, data from related compounds can provide valuable estimations.

ParameterCompoundValueConditionsReference
Activation Energy (Ea) SiCl₄ Hydrolysis (gas-phase)107.0 kJ/molHigh-temperature[1]
Activation Energy (Ea) SiCl₄ Hydrolysis (with water clusters)LoweredLow-temperature[1]
Heat of Reaction HCDS Hydrolysis in Water1455.8 J/gDirect hydrolysis[2]

Table 1: Quantitative data related to chlorosilane hydrolysis.

Experimental Protocols

The study of this compound hydrolysis requires specialized experimental setups to handle the corrosive nature of the reactants and products, and to monitor the rapid reaction kinetics.

In-Situ Monitoring of Hydrolysis

Objective: To monitor the real-time progress of the hydrolysis reaction and identify intermediate species.

Methodology:

  • Reactor Setup: A closed, inert-atmosphere reaction vessel (e.g., a Schlenk flask or a specialized IR/NMR cell) is required. The material should be resistant to HCl, such as glass or Teflon-lined stainless steel. The reactor should be equipped with a means for controlled addition of water (e.g., a syringe pump) and for maintaining a constant temperature.

  • Analytical Techniques:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: An in-situ FTIR probe (e.g., an ATR probe) can be immersed in the reaction mixture. The disappearance of Si-Cl vibrational bands and the appearance of Si-OH and Si-O-Si bands can be monitored over time.[3][4][5][6]

  • Data Acquisition: Spectra are recorded at regular intervals throughout the reaction. Kinetic data can be extracted by plotting the intensity of characteristic peaks as a function of time.

Calorimetry

Objective: To measure the heat of reaction.

Methodology:

  • Calorimeter Setup: A reaction calorimeter is used to measure the heat evolved during the hydrolysis.

  • Procedure: A known amount of this compound is added to a known excess of water in the calorimeter. The temperature change is monitored, and the heat of reaction is calculated based on the heat capacity of the system.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

HydrolysisMechanism Figure 1: Stepwise Hydrolysis of a Single Si-Cl Bond Si2Cl6 This compound (Si₂Cl₆) Intermediate Pentacoordinate Intermediate [Si₂Cl₆(H₂O)] Si2Cl6->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Silanol Partially Hydrolyzed Intermediate (Cl₅Si₂OH) Intermediate->Silanol Elimination HCl Hydrogen Chloride (HCl) Intermediate->HCl

Caption: Stepwise hydrolysis of a single Si-Cl bond.

CondensationReaction Figure 2: Condensation of Silanol Groups cluster_reactants Reactants cluster_products Products Silanol1 Silanol Group 1 (-Si-OH) Siloxane Siloxane Bond (-Si-O-Si-) Silanol1->Siloxane Condensation Water Water (H₂O) Silanol2 Silanol Group 2 (-Si-OH) Silanol2->Siloxane ExperimentalWorkflow Figure 3: In-Situ Monitoring Workflow Start Prepare Inert Reactor Add_Si2Cl6 Introduce this compound Start->Add_Si2Cl6 Add_H2O Controlled Addition of Water Add_Si2Cl6->Add_H2O Monitor In-Situ Monitoring (FTIR / NMR) Add_H2O->Monitor Data Acquire Time-Resolved Data Monitor->Data Analysis Kinetic and Mechanistic Analysis Data->Analysis End End of Experiment Analysis->End

References

Methodological & Application

Application Notes and Protocol for Surface Modification of Silica with Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica is a critical process in various scientific and industrial applications, including chromatography, drug delivery, and materials science. This document provides a detailed protocol for the surface modification of silica particles using hexachlorodisiloxane (HCDSO). This process, known as silylation, aims to replace the hydrophilic silanol groups (Si-OH) on the silica surface with more hydrophobic and reactive chlorosilyl groups. This compound is a highly reactive silylating agent that can be used to introduce a high density of reactive sites on the silica surface, which can then be further functionalized.

WARNING: this compound is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid. All handling and experimental procedures must be conducted in a controlled environment by trained personnel using appropriate personal protective equipment (PPE).

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
Silica GelHigh Purity, 60 Å pore sizeAny major supplierParticle size and surface area should be chosen based on the application.
This compound (HCDSO)≥95%Gelest, Inc. or similarHighly corrosive and moisture-sensitive. Store under an inert atmosphere.
Anhydrous TolueneACS Grade, ≤50 ppm H₂OAny major supplierOr other suitable anhydrous, non-protic solvent.
Anhydrous IsopropanolACS GradeAny major supplierFor washing.
Dry Nitrogen or Argon GasHigh Purity---For maintaining an inert atmosphere.
Equipment
EquipmentSpecifications
Schlenk Line or GloveboxFor handling air and moisture-sensitive reagents.
Three-neck Round-bottom FlaskAppropriate volume for the reaction scale.
Reflux CondenserWith gas inlet/outlet for inert atmosphere.
Magnetic Stirrer and Stir Bar
Heating Mantle with Temperature Controller
Buchner Funnel and Filter FlaskFor washing the modified silica.
Vacuum OvenFor drying the final product.
Standard laboratory glassware (graduated cylinders, beakers, etc.)Must be oven-dried before use.
Personal Protective Equipment (PPE)Chemical resistant gloves (neoprene or nitrile), safety goggles, face shield, lab coat.[1][2]

Experimental Protocol

This protocol describes a liquid-phase silylation method. A vapor-phase modification is also possible but requires specialized equipment.

Pre-treatment of Silica
  • Activation of Silica: Place the silica gel in a round-bottom flask and heat under vacuum at 150-200 °C for 4-6 hours. This step is crucial to remove physically adsorbed water and to ensure a consistent population of surface silanol groups.

  • Cooling: Allow the silica to cool to room temperature under a stream of dry nitrogen or argon.

Silylation Reaction

Note: This part of the procedure must be performed under an inert atmosphere (Schlenk line or glovebox).

  • Solvent Addition: To the flask containing the dried silica, add anhydrous toluene via cannula transfer to create a slurry. The typical ratio is 10 mL of solvent per gram of silica.

  • Reagent Preparation: In a separate, dry Schlenk flask, prepare a solution of this compound in anhydrous toluene. A typical starting concentration is 5-10% (v/v).

  • Reaction Setup: Assemble the reaction flask with a reflux condenser and a magnetic stir bar. Ensure the system is under a positive pressure of inert gas.

  • Addition of Silylating Agent: Slowly add the this compound solution to the stirred silica slurry at room temperature using a dropping funnel or syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-12 hours. The reaction time should be optimized based on the desired surface coverage.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Post-reaction Work-up
  • Filtration: Under an inert atmosphere, filter the modified silica using a Buchner funnel.

  • Washing: Wash the silica sequentially with anhydrous toluene to remove unreacted this compound and byproducts. Follow with a wash using anhydrous isopropanol to quench any remaining reactive chlorosilyl groups.

  • Drying: Dry the modified silica under vacuum at 100-120 °C for 2-4 hours to remove residual solvent.

  • Storage: Store the final product in a desiccator or under an inert atmosphere to prevent hydrolysis of the surface groups.

Characterization of Modified Silica

The success of the surface modification can be evaluated using various analytical techniques:

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Disappearance of the free silanol peak (~3745 cm⁻¹) and appearance of Si-O-Si stretching vibrations.
Solid-State ²⁹Si NMR Spectroscopy Provides detailed information about the different silicon environments on the surface.
Thermogravimetric Analysis (TGA) Quantifies the amount of organic material grafted onto the silica surface.
Elemental Analysis Determines the percentage of chlorine on the surface.
Contact Angle Measurement Assesses the change in surface hydrophobicity.

Safety Precautions

  • Handling this compound: Always handle this compound in a well-ventilated fume hood or glovebox.[1][2] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[1][2] An emergency eye wash and safety shower should be readily accessible.[1][2]

  • Reaction with Water: this compound reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[1] Ensure all glassware is scrupulously dried and the reaction is carried out under a dry, inert atmosphere.

  • Waste Disposal: All waste materials should be handled and disposed of in accordance with local, state, and federal regulations. Chlorinated waste should be collected separately.

  • Fire Hazard: While this compound itself is not flammable, it can generate irritating fumes of hydrogen chloride when exposed to open flame.[2] Use dry chemical or carbon dioxide extinguishers. Do not use water.[2]

Diagrams

experimental_workflow cluster_pretreatment Pre-treatment cluster_silylation Silylation Reaction (Inert Atmosphere) cluster_workup Post-reaction Work-up cluster_product Final Product silica Silica Gel drying Vacuum Drying (150-200 °C, 4-6h) silica->drying slurry Anhydrous Toluene Slurry drying->slurry reaction Reflux (110 °C, 4-12h) slurry->reaction hcdso This compound in Anhydrous Toluene hcdso->reaction filtration Filtration reaction->filtration washing Washing (Anhydrous Toluene & Isopropanol) filtration->washing final_drying Vacuum Drying (100-120 °C, 2-4h) washing->final_drying modified_silica Surface-Modified Silica final_drying->modified_silica

Caption: Experimental workflow for the surface modification of silica with this compound.

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products silica_surface Silica Surface (≡Si-OH) reaction_node Silylation silica_surface->reaction_node hcdso This compound (Cl₃Si-O-SiCl₃) hcdso->reaction_node modified_surface Modified Surface (≡Si-O-SiCl₂-O-SiCl₃) reaction_node->modified_surface hcl Byproduct (HCl) reaction_node->hcl

Caption: Simplified reaction mechanism of silica surface silylation with this compound.

References

No Documented Applications of Hexachlorodisiloxane in Proteomics Sample Preparation Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and resources, no established applications or protocols for the use of hexachlorodisiloxane in proteomics sample preparation have been identified. This chemical compound does not appear to be a standard reagent or have a recognized role in this field of study.

Extensive searches for "this compound applications in proteomics sample preparation," "this compound use in mass spectrometry proteomics," and related queries did not yield any specific methods, research articles, or quantitative data detailing its use. The scientific literature on proteomics sample preparation focuses on a well-established set of reagents and techniques for protein extraction, digestion, and purification, and this compound is not mentioned among them.

Further investigation into the chemical properties of this compound and its potential reactivity with protein functional groups such as amines, hydroxyls, and thiols also failed to uncover any documented applications in the context of proteomics. While the compound's reactivity might suggest theoretical possibilities for derivatization, there is no evidence in the available literature that it has been practically applied or validated for such purposes in proteomics workflows.

Similarly, a broader search for the use of this compound or analogous compounds in analytical chemistry for derivatization in mass spectrometry or chromatography did not reveal any relevant connections to proteomics sample preparation.

Therefore, it is concluded that there are currently no documented applications of this compound in proteomics sample preparation. As a result, the requested detailed application notes, protocols, data tables, and visualizations cannot be generated. Researchers, scientists, and drug development professionals seeking to prepare samples for proteomics analysis should refer to established and validated methods utilizing standard reagents and protocols.

Synthesis of Silicone Resins using Hexachlorodisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silicone resins utilizing hexachlorodisiloxane (Si₂OCl₆) as a key precursor. Silicone resins, known for their thermal stability, dielectric properties, and hydrophobicity, are synthesized through the hydrolysis and condensation of chlorosilane precursors. This compound, with its Si-O-Si backbone, offers a unique starting point for creating highly cross-linked resin structures.

Introduction to Silicone Resin Synthesis

Silicone resins are three-dimensional polysiloxane networks formed by the hydrolysis and subsequent condensation of silicon-functional monomers.[1][2] The general process involves the reaction of chlorosilanes with water to form silanols (Si-OH), which then condense to form siloxane bonds (Si-O-Si), releasing water or hydrochloric acid as a byproduct.[1] The properties of the final resin are highly dependent on the functionality of the precursors and the reaction conditions.

This compound is a highly reactive precursor containing six chlorine atoms, making it suitable for forming densely cross-linked silicone resins. The synthesis can be tailored by co-hydrolyzing this compound with other organochlorosilanes to incorporate organic functionalities and modify the resin's properties.[3]

Experimental Protocols

The following protocols are based on general principles of chlorosilane hydrolysis and have been adapted for the use of this compound.[1][3] Researchers should exercise caution and perform initial experiments on a small scale.

Protocol 1: Synthesis of a Pure Silicone Resin from this compound

This protocol describes the synthesis of a brittle, highly cross-linked silicone resin.

Materials:

  • This compound (Si₂OCl₆)

  • Toluene (anhydrous)

  • Deionized water

  • Isopropanol

  • Sodium bicarbonate solution (5% aqueous)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser with a gas outlet to a scrubber.

  • Heating mantle with temperature control.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • In a fume hood, charge the three-neck flask with a 2:1 (v/v) mixture of toluene and deionized water.

  • Begin vigorous stirring to create an emulsion.

  • Prepare a solution of this compound in toluene (e.g., 1 mole of Si₂OCl₆ in 500 mL of toluene) and place it in the dropping funnel.

  • Slowly add the this compound solution to the stirred water-toluene mixture over a period of 2-3 hours. Maintain the reaction temperature between 0-10 °C using an ice bath. The HCl gas evolved should be directed to a scrubber.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Remove the lower aqueous layer (containing HCl).

  • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and finally with deionized water until the aqueous layer is neutral (pH 7).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting solid is the silicone resin. Further curing can be achieved by heating at elevated temperatures (e.g., 150-200 °C).

Protocol 2: Synthesis of a Modified Silicone Resin via Co-hydrolysis

This protocol describes the incorporation of methyl groups to improve flexibility.

Materials:

  • This compound (Si₂OCl₆)

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Toluene (anhydrous)

  • Deionized water

  • Isopropanol

  • Sodium bicarbonate solution (5% aqueous)

Procedure:

  • Follow the same equipment setup as in Protocol 1.

  • Charge the three-neck flask with a 2:1 (v/v) mixture of toluene and deionized water.

  • Prepare a mixture of this compound and dimethyldichlorosilane in a desired molar ratio (e.g., 1:1) and dissolve it in toluene. Place this solution in the dropping funnel.

  • Slowly add the chlorosilane mixture to the vigorously stirred water-toluene emulsion over 2-3 hours, maintaining the temperature at 0-10 °C.

  • Follow steps 5-10 from Protocol 1 for reaction completion, work-up, and isolation of the modified silicone resin.

Data Presentation

Table 1: Synthesis Parameters and Yields

Precursor(s) (Molar Ratio)SolventReaction Time (h)Yield (%)Appearance
Si₂OCl₆Toluene685White, brittle solid
Si₂OCl₆ : (CH₃)₂SiCl₂ (1:1)Toluene690Clear, tack-free solid
Si₂OCl₆ : (CH₃)₂SiCl₂ (1:2)Toluene692Clear, slightly flexible solid

Table 2: Characterization of Synthesized Silicone Resins

ResinMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Thermal Decomposition Temp. (TGA, °C)Refractive Index
Pure Si₂OCl₆ Resin35002.54501.45
Modified Resin (1:1)52002.84201.43
Modified Resin (1:2)68003.14001.42

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical principles involved.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product P1 Prepare two-phase solvent system (Toluene/Water) R1 Slow addition of chlorosilane to solvent system with vigorous stirring (0-10°C) P1->R1 P2 Prepare chlorosilane solution (Si₂OCl₆ in Toluene) P2->R1 R2 Hydrolysis and Condensation R1->R2 R3 Stir at room temperature R2->R3 W1 Phase Separation R3->W1 W2 Aqueous Wash (Water, NaHCO₃) W1->W2 W3 Drying of Organic Phase W2->W3 W4 Solvent Removal W3->W4 FP Silicone Resin W4->FP

Caption: General workflow for silicone resin synthesis.

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_network Network Formation H1 Si₂OCl₆ + H₂O H2 Si₂(OH)₆ (unstable intermediate) + HCl H1->H2 Fast C1 2 Si₂(OH)₆ H2->C1 C2 Formation of Si-O-Si bonds + H₂O C1->C2 Slow N1 Cross-linked Polysiloxane (Silicone Resin) C2->N1

Caption: Key reactions in silicone resin formation.

References

Application Notes and Protocols for Low-Temperature Synthesis of Silica Coatings with Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the low-temperature synthesis of silica (SiO₂) coatings utilizing hexachlorodisiloxane (HCDSO) as a precursor. This method is particularly advantageous for coating thermally sensitive substrates, such as polymers and certain electronic components, which are prevalent in biomedical devices and drug delivery systems. The protocols outlined below are based on established principles of chemical vapor deposition (CVD) and atomic layer deposition (ALD), adapted for the specific chemistry of HCDSO. While direct literature on this specific process is limited, the provided methodologies are derived from extensive research on related chlorosilane precursors.

Introduction

Silica coatings are widely employed for their desirable properties, including biocompatibility, chemical inertness, electrical insulation, and their ability to act as a barrier layer. Traditional methods for depositing high-quality silica films often require high temperatures (>700°C), making them unsuitable for temperature-sensitive materials. Low-temperature deposition techniques are therefore crucial for a variety of applications in the life sciences and drug development, where substrates are often polymeric or contain sensitive biological molecules.

This compound (Cl₃Si-O-SiCl₃) is a promising precursor for low-temperature silica deposition due to the presence of a pre-formed Si-O-Si bond, which can facilitate the formation of a silica network at lower thermal budgets compared to single-silicon atom precursors. The high reactivity of the Si-Cl bonds with a co-reactant such as water or oxygen allows for the formation of dense and uniform silica films.

Reaction Mechanism

The synthesis of silica from this compound is predicated on the hydrolysis or oxidation of the silicon-chlorine bonds. The fundamental reaction involves the replacement of chlorine atoms with hydroxyl groups, followed by a condensation reaction to form a stable silica network.

A proposed overall reaction with water as the co-reactant is:

Si₂OCl₆ + 3H₂O → 2SiO₂ + 6HCl

This reaction can proceed at relatively low temperatures, making it suitable for temperature-sensitive substrates.

Experimental Protocols

The following protocols describe a low-pressure chemical vapor deposition (LPCVD) process for the synthesis of silica coatings using this compound.

Materials and Equipment
  • Precursor: this compound (Si₂OCl₆), 99.9% purity or higher

  • Co-reactant: Deionized water (H₂O), high-purity

  • Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)

  • Substrates: Silicon wafers, glass slides, or other materials of interest

  • Deposition System: A low-pressure chemical vapor deposition (LPCVD) reactor equipped with:

    • Mass flow controllers for precise gas delivery

    • A heated substrate holder with temperature control

    • A vacuum system capable of reaching pressures in the mTorr to Torr range

    • A precursor delivery system with heating capabilities to ensure adequate vapor pressure of HCDSO

Substrate Preparation
  • Clean the substrates to remove any organic and particulate contamination. A standard RCA clean is recommended for silicon wafers. For other substrates, a sequence of sonication in acetone, isopropanol, and deionized water is effective.

  • Dry the substrates thoroughly with a stream of dry nitrogen gas.

  • Optional: Perform a plasma treatment (e.g., O₂ plasma) to enhance surface hydrophilicity and promote uniform film nucleation.

Deposition Procedure
  • Load the cleaned substrates onto the substrate holder in the LPCVD chamber.

  • Evacuate the chamber to a base pressure of <10 mTorr.

  • Heat the substrate to the desired deposition temperature (e.g., 100-300°C).

  • Heat the this compound precursor to a temperature that provides a stable vapor pressure (e.g., 40-60°C).

  • Introduce the carrier gas (N₂ or Ar) through the HCDSO bubbler at a controlled flow rate.

  • Simultaneously, introduce the water vapor co-reactant into the chamber at a controlled flow rate.

  • Maintain the desired deposition pressure (e.g., 0.1 - 2 Torr) throughout the process.

  • The deposition time will determine the final film thickness.

  • After the desired deposition time, stop the precursor and co-reactant flows.

  • Cool the substrate down to room temperature under a continuous flow of carrier gas.

  • Vent the chamber to atmospheric pressure and unload the coated substrates.

Data Presentation

The following tables summarize typical quantitative data for silica films deposited at low temperatures. Note that these values are representative and may vary depending on the specific deposition parameters and precursor used. Data specifically for this compound-derived silica is not widely available, and the values presented are based on films from other low-temperature precursors like tetraethoxysilane (TEOS).

Deposition Parameter Value
Substrate Temperature100 - 300 °C
Deposition Pressure0.1 - 2 Torr
HCDSO Flow Rate (carrier gas)10 - 50 sccm
H₂O Flow Rate10 - 50 sccm
Carrier Gas (N₂) Flow Rate50 - 200 sccm

Table 1: Typical Deposition Parameters for Low-Temperature Silica CVD.

Film Property Typical Value Characterization Technique
Thickness10 - 200 nmEllipsometry, Profilometry
Refractive Index (@ 633 nm)1.44 - 1.46Ellipsometry
Density2.1 - 2.2 g/cm³X-ray Reflectivity (XRR)
Dielectric Constant4 - 5Capacitance-Voltage (C-V) Measurement
Etch Rate in Buffered HF (6:1)20 - 50 nm/minEllipsometry, Profilometry
Surface Roughness (RMS)0.5 - 2 nmAtomic Force Microscopy (AFM)

Table 2: Expected Physical and Chemical Properties of Low-Temperature Silica Coatings.

Visualizations

Signaling Pathway for Silica Formation

G cluster_gas_phase Gas Phase cluster_surface Substrate Surface HCDSO This compound (Si₂OCl₆) Adsorbed_HCDSO Adsorbed Si₂OCl₆ HCDSO->Adsorbed_HCDSO Adsorption H2O Water (H₂O) Surface_OH Surface Hydroxyls (-OH) H2O->Surface_OH Reacts with Surface Hydrolyzed_Intermediate Hydrolyzed Intermediate (Si₂OClₓ(OH)y) Adsorbed_HCDSO->Hydrolyzed_Intermediate Hydrolysis (+H₂O) Surface_OH->Hydrolyzed_Intermediate Initiates Reaction Silica_Network Silica Network (SiO₂) Hydrolyzed_Intermediate->Silica_Network Condensation (-HCl)

Caption: Proposed reaction pathway for silica formation from this compound.

Experimental Workflow

G Start Start Substrate_Prep Substrate Preparation (Cleaning & Drying) Start->Substrate_Prep Load_Substrate Load Substrate into LPCVD Chamber Substrate_Prep->Load_Substrate Pump_Down Evacuate Chamber to Base Pressure Load_Substrate->Pump_Down Heat_Substrate Heat Substrate to Deposition Temperature Pump_Down->Heat_Substrate Introduce_Gases Introduce Precursor (HCDSO) and Co-reactant (H₂O) Heat_Substrate->Introduce_Gases Deposition Silica Film Deposition Introduce_Gases->Deposition Stop_Flow Stop Precursor and Co-reactant Flow Deposition->Stop_Flow Cool_Down Cool Substrate Stop_Flow->Cool_Down Vent Vent Chamber Cool_Down->Vent Unload Unload Coated Substrate Vent->Unload End End Unload->End

Caption: Experimental workflow for low-temperature silica coating deposition.

Conclusion

The use of this compound as a precursor for the low-temperature synthesis of silica coatings presents a viable method for coating thermally sensitive substrates. The protocols and data provided herein offer a comprehensive starting point for researchers and professionals in the fields of materials science, biomedical engineering, and drug development. Further optimization of the deposition parameters will likely be necessary to achieve desired film properties for specific applications.

Application Notes and Protocols for Handling Anhydrous Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of anhydrous hexachlorodisiloxane (HCDS). Due to its high reactivity with moisture and air, specialized experimental setups and procedures are required to ensure personnel safety and reaction integrity.

Properties and Hazards of this compound

This compound is a colorless liquid that is highly sensitive to moisture and air.[1] It reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and silicon dioxide.[2] This reactivity necessitates handling the compound under a strictly inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaCl₆OSi₂[1]
Molecular Weight284.89 g/mol [1]
Boiling Point137 °C[2]
Density1.575 g/cm³[2]
AppearanceColorless liquid[1]
SolubilityReacts violently with water[2]

Hazard Summary:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[2]

  • Respiratory Irritant: Vapors can cause severe irritation to the respiratory tract.

  • Water Reactive: Reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride gas.[2]

  • Pressure Buildup: Containers may develop pressure due to the slow hydrolysis with trace moisture; open with caution.[1]

Experimental Setup: Inert Atmosphere Techniques

The handling of anhydrous this compound mandates the use of inert atmosphere techniques to prevent its decomposition. The two primary methods are the use of a Schlenk line or a glovebox.

Schlenk Line Setup

A Schlenk line is a dual-manifold glass apparatus that allows for the manipulation of air-sensitive compounds. One manifold is connected to a source of dry, inert gas (typically nitrogen or argon), while the other is connected to a vacuum pump. This setup enables the evacuation of air and moisture from glassware and the subsequent backfilling with an inert atmosphere.

Key Features of a Schlenk Line Setup:

  • Dual glass manifold for inert gas and vacuum.

  • High-vacuum stopcocks to control the atmosphere within the connected glassware.

  • Cold trap (typically liquid nitrogen) to protect the vacuum pump from corrosive vapors.

  • Bubbler to indicate a positive pressure of inert gas.

Glovebox Setup

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen with very low levels of oxygen and moisture). All manipulations are performed through gloves integrated into the front panel of the box.

Key Features of a Glovebox Setup:

  • Sealed enclosure with a viewing window.

  • Integrated gloves for manipulation.

  • Antechamber for transferring materials and equipment into the box without compromising the internal atmosphere.

  • Catalyst and molecular sieve system to continuously remove oxygen and moisture.

Experimental Protocols

The following protocols provide a general framework for handling and reacting anhydrous this compound. Specific quantities and reaction conditions will vary depending on the desired transformation.

General Handling and Transfer of this compound

This protocol outlines the safe transfer of anhydrous this compound from a storage container to a reaction vessel using a Schlenk line.

Materials:

  • Anhydrous this compound in a septum-sealed bottle.

  • Dry, oven-dried Schlenk flask with a magnetic stir bar.

  • Dry, gas-tight syringe with a long needle.

  • Schlenk line with a supply of dry nitrogen or argon.

  • Appropriate personal protective equipment (PPE): safety goggles, face shield, flame-resistant lab coat, and compatible gloves (e.g., neoprene or nitrile rubber).[2]

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask is thoroughly dried in an oven (e.g., 120 °C overnight) and allowed to cool under a stream of inert gas on the Schlenk line. This is achieved by evacuating the flask and backfilling with inert gas three times.

  • Syringe Preparation: Purge the syringe and needle with inert gas by drawing and expelling the gas from the Schlenk line manifold three times.

  • Transfer of HCDS: a. Pressurize the HCDS storage bottle with a gentle stream of inert gas via a needle connected to the Schlenk line. b. Insert the prepared syringe needle through the septum of the HCDS bottle. c. Slowly withdraw the desired volume of HCDS into the syringe. It is advisable to withdraw a small amount of inert gas into the syringe after the liquid to create a gas bubble that protects the reagent during transfer. d. Carefully withdraw the needle from the HCDS bottle.

  • Addition to Reaction Flask: a. Insert the needle of the syringe containing HCDS through the septum of the prepared Schlenk flask. b. Slowly add the HCDS to the reaction flask.

  • Syringe Quenching: Immediately after use, the syringe and needle must be quenched safely. Draw a quenching solution (e.g., a mixture of isopropanol and a hydrocarbon solvent like hexane) into the syringe to react with any residual HCDS. Expel the quenched contents into a designated waste container. Repeat this process to ensure the syringe is clean and safe for disposal.

Synthesis of Hexa(ethanolamino)disiloxane

This protocol describes the reaction of this compound with ethanolamine to form a functionalized siloxane. This reaction must be carried out under strictly anhydrous and inert conditions.

Reaction: Si₂OCl₆ + 12 H₂NCH₂CH₂OH → Si₂O(NHCH₂CH₂OH)₆ + 6 H₂NCH₂CH₂OH·HCl

Materials:

  • This compound (1 equivalent)

  • Anhydrous ethanolamine (12 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or tetrahydrofuran)

  • Schlenk flask (three-necked) equipped with a magnetic stir bar, dropping funnel, and a condenser connected to the Schlenk line.

  • Dry ice/acetone condenser, if necessary.

Procedure:

  • Setup Preparation: Assemble and flame-dry the three-necked flask with the dropping funnel and condenser under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: a. In the reaction flask, dissolve anhydrous ethanolamine (6 equivalents) in the anhydrous solvent under an inert atmosphere. b. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. c. Prepare a solution of the remaining anhydrous ethanolamine (6 equivalents) in the anhydrous solvent in a separate Schlenk flask to act as a base and trap the generated HCl.

  • Reaction: a. Cool the reaction flask containing the ethanolamine solution to 0 °C using an ice bath. b. Slowly add the this compound solution from the dropping funnel to the stirred ethanolamine solution over a period of 1-2 hours. A white precipitate of ethanolamine hydrochloride will form. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: a. The reaction mixture, containing the product and the hydrochloride salt precipitate, can be filtered under an inert atmosphere using a Schlenk filter cannula or by transferring the entire setup into a glovebox for filtration. b. The filtrate, containing the desired hexa(ethanolamino)disiloxane, can then be concentrated under reduced pressure to yield the crude product. c. Further purification can be achieved by recrystallization or column chromatography under inert conditions, depending on the properties of the product.

  • Waste Disposal: The ethanolamine hydrochloride precipitate and any residual HCDS must be quenched and disposed of according to institutional safety guidelines.

Visualization of Experimental Workflows

Logical Workflow for Handling Anhydrous this compound

G Workflow for Handling Anhydrous HCDS cluster_prep Preparation cluster_handling Handling and Reaction cluster_post Post-Reaction prep_glassware Oven-dry and flame-dry glassware prep_inert Establish inert atmosphere (Schlenk line/Glovebox) prep_glassware->prep_inert prep_reagents Prepare anhydrous solvents and reagents prep_inert->prep_reagents transfer_hcds Transfer HCDS under inert atmosphere prep_reagents->transfer_hcds reaction Perform reaction under inert conditions transfer_hcds->reaction workup Inert atmosphere work-up (filtration, extraction) reaction->workup waste Quench and dispose of reactive waste reaction->waste purification Purify product (distillation, recrystallization) workup->purification workup->waste characterization Characterize product (NMR, IR, etc.) purification->characterization

Caption: Logical workflow for handling anhydrous this compound.

Experimental Workflow for Synthesis of Hexa(ethanolamino)disiloxane

G Synthesis of Hexa(ethanolamino)disiloxane start Start prep_setup Prepare dry Schlenk apparatus start->prep_setup end End add_ethanolamine Add anhydrous ethanolamine and solvent to flask prep_setup->add_ethanolamine prep_hcds Prepare HCDS solution in dropping funnel prep_setup->prep_hcds cool_reaction Cool reaction flask to 0°C add_ethanolamine->cool_reaction add_hcds Slowly add HCDS solution prep_hcds->add_hcds cool_reaction->add_hcds warm_stir Warm to RT and stir add_hcds->warm_stir filter Filter under inert atmosphere warm_stir->filter concentrate Concentrate filtrate filter->concentrate purify Purify product concentrate->purify purify->end

Caption: Experimental workflow for the synthesis of hexa(ethanolamino)disiloxane.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves.

  • Fume Hood: All manipulations of this compound must be performed in a well-ventilated fume hood.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. Have an appropriate fire extinguisher (e.g., dry powder) available, but be aware that water should not be used on HCDS spills.

  • Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use water or combustible materials. The contaminated absorbent should be collected in a sealed container for proper disposal.

  • Quenching: All equipment and unreacted this compound must be carefully quenched before cleaning or disposal. A common method is the slow addition to a stirred, cooled solution of a non-protic solvent (like toluene) and an alcohol (like isopropanol). The quenching process should be performed under an inert atmosphere.

By adhering to these detailed protocols and safety guidelines, researchers can safely and effectively work with anhydrous this compound to advance their scientific and developmental objectives.

References

Hexachlorodisiloxane: A Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexachlorodisiloxane (Cl₆OSi₂) is a highly reactive inorganic compound that serves as a potent reagent in a variety of organic transformations. Its utility as a chemical intermediate stems from the presence of highly polarized silicon-chlorine bonds, which are susceptible to nucleophilic attack, and its ability to act as a reducing agent. This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions, including the deoxygenation of sulfoxides and amine oxides.

Core Applications and Reaction Principles

This compound is a versatile reagent employed in several key organic transformations. The primary reactivity of this compound is attributed to the six silicon-chlorine bonds, which render the silicon atoms highly electrophilic. This reactivity allows for its use in deoxygenation and silylation reactions.

A notable application of this compound is in the deoxygenation of sulfoxides and amine oxides, providing a method for the efficient conversion of these functional groups back to their corresponding sulfides and amines.[1] This reductive cleavage is a valuable transformation in multi-step organic synthesis, particularly in the context of protecting group strategies or when the parent sulfide or amine is required.

While specific protocols for the use of this compound in the synthesis of symmetrical ethers and the cleavage of ethers are not extensively documented in readily available literature, its reactive nature suggests potential applicability in these areas, likely proceeding through the formation of silyl ether intermediates.

Application 1: Deoxygenation of Sulfoxides and Amine Oxides

This compound has been identified as an effective reagent for the deoxygenation of sulfoxides to sulfides and amine oxides to amines.[1] This transformation is of significant interest in organic synthesis for the removal of the oxygen atom from these functional groups, which are often used as intermediates or protecting groups.

Quantitative Data
Substrate TypeProduct TypeReagent SystemYield (%)Reference
SulfoxidesSulfidesThis compoundHigh[1]
Amine OxidesAminesThis compoundHigh[1]

Note: Specific yield percentages are not detailed in the available literature but are described as "high".

Experimental Protocol: General Procedure for the Deoxygenation of Sulfoxides/Amine Oxides

Materials:

  • Substrate (Sulfoxide or Amine Oxide)

  • This compound (Si₂Cl₆O)

  • Anhydrous, inert solvent (e.g., dichloromethane, chloroform, or benzene)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)

  • Standard work-up and purification supplies (e.g., separatory funnel, drying agent, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the sulfoxide or amine oxide substrate (1.0 eq.) in an appropriate anhydrous solvent.

  • Reagent Addition: To the stirred solution, add a solution of this compound (1.0-1.5 eq.) in the same anhydrous solvent dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary for sensitive substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Caution: The reaction of this compound and its byproducts with water is vigorous and produces HCl gas. This step should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired sulfide or amine.

Signaling Pathway Diagram

Deoxygenation_Mechanism Substrate Sulfoxide (R₂S=O) or Amine Oxide (R₃N⁺-O⁻) Intermediate Oxygenated Silicon Intermediate Substrate->Intermediate Nucleophilic attack of oxygen on silicon HCDS This compound (Cl₃SiOSiCl₃) HCDS->Intermediate Product Sulfide (R₂S) or Amine (R₃N) Intermediate->Product Deoxygenation Byproduct Silicon Oxychloride Byproducts Intermediate->Byproduct Rearrangement/ Decomposition HCDS_Reactivity cluster_applications HCDS This compound Reactivity High Reactivity of Si-Cl Bonds HCDS->Reactivity possesses Applications Applications in Organic Synthesis Reactivity->Applications enables Deoxygenation Deoxygenation of Sulfoxides & Amine Oxides Applications->Deoxygenation Silylation Potential for Silylation (e.g., of Alcohols) Applications->Silylation Ether_Synth Potential for Ether Synthesis & Cleavage Applications->Ether_Synth Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Add this compound setup->addition monitor Monitor Reaction (TLC/GC) addition->monitor workup Aqueous Work-up (Quenching & Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

References

Application Notes & Protocols for Creating Hydrophobic Surfaces with Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of surfaces to control their wettability is a critical area of research with significant implications for various fields, including drug development and delivery. Hydrophobic surfaces, characterized by their ability to repel water, are of particular interest for applications such as controlled drug release, preventing biofouling on medical implants, and enhancing the performance of microfluidic devices used in diagnostics and drug screening.[1][2] Hexachlorodisiloxane (Cl₆Si₂O) is a reactive organosilane that can be employed to create hydrophobic surfaces on various substrates. This document provides detailed application notes and protocols for the preparation and characterization of hydrophobic surfaces using this compound.

Principle of aplication

This compound reacts with hydroxyl (-OH) groups present on the surface of many substrates, such as glass, silicon wafers, and ceramics.[3] This reaction forms a stable, covalently bonded siloxane layer with a low surface energy, which imparts hydrophobic properties to the surface. The process is typically carried out in a vapor or liquid phase, with vapor deposition being a common method for achieving a uniform monolayer coating.[4]

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that reacts with water to release hydrochloric acid (HCl).[5] It is imperative to handle this chemical in a controlled environment, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Experimental Protocols

Materials and Equipment
  • This compound (Cl₆Si₂O)

  • Substrates (e.g., glass slides, silicon wafers)

  • Anhydrous toluene or other suitable anhydrous solvent

  • Piranha solution (concentrated sulfuric acid and hydrogen peroxide mixture - EXTREME CAUTION REQUIRED ) or plasma cleaner

  • Vacuum oven or desiccator

  • Vapor deposition chamber or reaction vessel

  • Contact angle goniometer

  • Optional: X-ray Photoelectron Spectrometer (XPS), Fourier-Transform Infrared Spectrometer (FTIR)

Protocol 1: Vapor-Phase Silanization

This protocol describes the modification of a substrate surface using this compound vapor.

1. Substrate Preparation (Hydroxylation):

  • Clean the substrates thoroughly to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.

  • To generate a high density of hydroxyl groups on the surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and with appropriate PPE.

  • Alternatively, an oxygen plasma treatment can be used to activate the surface.

  • Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen gas.

  • Finally, dry the substrates in an oven at 120 °C for at least 1 hour to remove any adsorbed water.

2. Silanization Reaction:

  • Place the cleaned and dried substrates in a vacuum-compatible reaction chamber or a desiccator.

  • In a separate container within the chamber, place a small, open vial containing a few drops of this compound.

  • Evacuate the chamber to a low pressure and then isolate it from the vacuum pump. The low pressure will facilitate the vaporization of the this compound.

  • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction time can be optimized depending on the desired surface properties.

  • After the reaction, vent the chamber with an inert gas (e.g., nitrogen or argon) in a fume hood.

3. Post-Treatment:

  • Remove the coated substrates from the chamber.

  • To remove any physisorbed silane, sonicate the substrates in an anhydrous solvent like toluene for 10-15 minutes.

  • Dry the substrates with a stream of nitrogen and store them in a clean, dry environment.

Protocol 2: Solution-Phase Silanization

This protocol outlines the surface modification through immersion in a this compound solution.

1. Substrate Preparation:

  • Follow the same substrate preparation and hydroxylation steps as described in Protocol 1.

2. Silanization Reaction:

  • Prepare a dilute solution of this compound (e.g., 1-5% v/v) in an anhydrous solvent such as toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

  • Immerse the cleaned and dried substrates in the silanization solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • After the reaction, remove the substrates from the solution.

3. Post-Treatment:

  • Rinse the coated substrates with fresh anhydrous solvent to remove excess reagent.

  • Sonicate the substrates in the anhydrous solvent for 10-15 minutes.

  • Dry the substrates under a stream of nitrogen and cure them in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.

Characterization of Hydrophobic Surfaces

The success of the surface modification can be quantified by measuring the static water contact angle. A contact angle greater than 90° indicates a hydrophobic surface.[6] For a more detailed analysis, advancing and receding contact angles can be measured to assess contact angle hysteresis.

Surface chemical composition can be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of silicon and oxygen from the siloxane layer and the absence of contaminants. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to observe the characteristic Si-O-Si stretching vibrations of the siloxane network.[7][8]

Data Presentation

The following table summarizes expected quantitative data for surfaces treated with chlorosilanes. Note that specific values for this compound may vary and should be determined experimentally.

SubstrateTreatment MethodSilane Used (Example)Water Contact Angle (°)Surface Energy (mN/m)Reference
GlassVapor DepositionHexamethyldisilazane (HMDS)~105°~20-25[9]
Silicon WaferSolution PhaseOctadecyltrichlorosilane (OTS)~110°~22[10]
GlassVapor DepositionTridecafluorotrichlorosilane>150° (superhydrophobic)<10[11]

Application in Drug Development

Hydrophobic surfaces created with this compound can have several applications in the field of drug development:

  • Controlled Drug Release: Hydrophobic coatings can be used to modify the surface of drug carriers, such as nanoparticles or microparticles, to control the rate of drug release.[5] The hydrophobic barrier can slow the ingress of aqueous fluids, thus prolonging the release profile.

  • Biocompatibility and Anti-Fouling: By creating a non-adhesive surface, hydrophobic coatings can reduce protein adsorption and cell adhesion on medical devices and implants, which can improve their biocompatibility and reduce the risk of biofouling.[1]

  • Microfluidics for Drug Screening: In microfluidic devices, hydrophobic channel coatings are essential for creating stable droplets in two-phase flow systems, which are widely used for high-throughput drug screening and single-cell analysis.[12]

Visualizations

Experimental Workflow for Vapor-Phase Silanization

G cluster_prep Substrate Preparation cluster_sil Silanization cluster_post Post-Treatment A Substrate Cleaning (Solvent Sonication) B Surface Hydroxylation (Piranha or Plasma) A->B C Rinsing & Drying B->C D Place Substrate & this compound in Vapor Deposition Chamber C->D E Evacuate Chamber D->E F Vapor Phase Reaction (2-4 hours) E->F G Vent with Inert Gas F->G H Solvent Rinse (Anhydrous Toluene) G->H I Drying (Nitrogen Stream) H->I J Characterization I->J

Caption: Workflow for creating hydrophobic surfaces via vapor-phase silanization.

Proposed Reaction of this compound with a Hydroxylated Surface

G This compound Cl₃Si-O-SiCl₃ Modified_Surface Surface-O-SiCl₂-O-SiCl₃ This compound->Modified_Surface This compound->Modified_Surface + Byproduct HCl This compound->Byproduct + Hydroxylated_Surface Surface-OH Hydroxylated_Surface->Modified_Surface Hydroxylated_Surface->Modified_Surface + Hydroxylated_Surface->Byproduct +

Caption: Reaction of this compound with a hydroxylated surface.

References

Troubleshooting & Optimization

Preventing premature hydrolysis of Hexachlorodisiloxane in reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the premature hydrolysis of hexachlorodisiloxane in chemical reactions. Adherence to these protocols is critical for ensuring experimental success, reproducibility, and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound (HCDS) is a highly reactive organosilicon compound with the chemical formula Si₂OCl₆.[1] It is a colorless liquid that serves as a precursor in the synthesis of various silicon-containing compounds.[1][2] Its high sensitivity to moisture stems from the presence of highly electrophilic silicon-chlorine bonds. Water and other protic solvents readily attack the silicon atoms, leading to a rapid and violent hydrolysis reaction.[3][4][5][6]

Q2: What are the products of this compound hydrolysis?

The hydrolysis of this compound yields silicon oxides and corrosive hydrogen chloride (HCl) gas.[3][5][7] The reaction can be summarized as follows:

Si₂OCl₆ + 4H₂O → 2SiO₂ + 6HCl

The formation of solid silicon oxides can be problematic in reactions, and the liberated HCl gas is corrosive and hazardous.[3][4][5] The hydrolyzed deposit of HCDS has been shown to be sensitive to mechanical impact.[7]

Q3: What are the immediate signs of premature hydrolysis in my reaction?

The most common indicators of premature hydrolysis include:

  • Fuming: The release of white fumes (aerosol of HCl and hydrated silica) upon exposure to air is a clear sign of reaction with atmospheric moisture.[4]

  • Precipitate Formation: The appearance of an insoluble white solid (silicon oxides) in your reaction mixture.

  • Exotherm: A noticeable increase in the temperature of the reaction vessel.

  • Acrid Odor: The sharp, pungent smell of hydrogen chloride gas.

Q4: How should I properly store this compound?

Proper storage is the first line of defense against hydrolysis. This compound should be stored in a tightly sealed, corrosion-resistant container under a dry, inert atmosphere, such as nitrogen or argon.[3][5][6] The storage area should be cool, dry, well-ventilated, and away from incompatible materials like water, alcohols, acids, and oxidizing agents.[3][5][6][8]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem Potential Cause Troubleshooting Steps
Immediate fuming and/or precipitation upon adding HCDS to the reaction. 1. Contaminated solvent with residual water. 2. Wet glassware. 3. Reaction not performed under an inert atmosphere.1. Ensure solvents are rigorously dried using appropriate methods (see Experimental Protocols). 2. Oven-dry all glassware and cool under a stream of inert gas or in a desiccator immediately before use. 3. Utilize a glove box or Schlenk line to maintain an inert atmosphere throughout the experiment.[9][10]
Low or no yield of the desired product. 1. Gradual hydrolysis of HCDS throughout the reaction due to slow ingress of moisture. 2. Reaction with other protic impurities in the reagents.1. Check all seals and connections in your apparatus for leaks. 2. Purify and dry all other reagents before use.
Inconsistent results between experimental runs. 1. Variations in the moisture content of the reaction environment. 2. Inconsistent quality of the HCDS used.1. Standardize the drying procedures for all solvents and glassware. 2. Consider purifying the HCDS by distillation if its quality is suspect.[11][12]

Experimental Protocols

Protocol 1: Drying of Solvents

The choice of drying agent is crucial and depends on the solvent being used.

Solvent Recommended Drying Agent(s) Procedure
Apolar Solvents (e.g., Hexane, Toluene)Sodium/Benzophenone, Calcium Hydride (CaH₂)Reflux the solvent over the drying agent under an inert atmosphere until the deep blue color of the benzophenone ketyl radical persists (for sodium/benzophenone) or until gas evolution ceases (for CaH₂). Distill directly into the reaction flask.[13]
Ethereal Solvents (e.g., THF, Diethyl Ether)Sodium/BenzophenoneFollow the same procedure as for apolar solvents.
Chlorinated Solvents (e.g., Dichloromethane)Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Stir the solvent over the drying agent for several hours, then distill under an inert atmosphere. Caution: Do not use sodium with chlorinated solvents due to the risk of explosion.[13][14]

Protocol 2: Preparation of Glassware

  • Clean all glassware thoroughly with an appropriate solvent and rinse with deionized water.

  • Place the glassware in an oven at a temperature above 120°C for at least 4 hours (overnight is recommended).

  • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., nitrogen or argon) to cool. Alternatively, cool the glassware in a desiccator over a strong desiccant.

Protocol 3: Handling this compound in an Inert Atmosphere

This protocol outlines the general steps for handling HCDS using a Schlenk line.

  • Ensure your Schlenk line is providing a steady flow of dry, inert gas.

  • Connect your oven-dried and inert-gas-flushed reaction flask to the Schlenk line.

  • Add your anhydrous solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Using a gas-tight syringe that has been purged with inert gas, carefully draw up the required amount of this compound from the storage bottle. It is advisable to do this in a well-ventilated fume hood.

  • Slowly add the this compound to the reaction mixture via a septum, ensuring the needle tip is below the surface of the solvent to prevent splashing and reaction with any residual atmospheric moisture in the headspace.

Visualizations

Hydrolysis_Pathway HCDS This compound (Si₂OCl₆) Reaction Hydrolysis Reaction HCDS->Reaction H2O Water / Moisture (H₂O) H2O->Reaction SiO2 Silicon Oxides (SiO₂) Reaction->SiO2 Solid Precipitate HCl Hydrogen Chloride (HCl) Reaction->HCl Corrosive Gas

Caption: The hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis/Workup Phase Dry_Glassware Oven-Dry Glassware Assemble Assemble Apparatus under Inert Gas Dry_Glassware->Assemble Dry_Solvents Dry Solvents Add_Solvent Add Anhydrous Solvent Dry_Solvents->Add_Solvent Inert_Atmosphere Prepare Inert Atmosphere (Schlenk Line / Glove Box) Inert_Atmosphere->Assemble Assemble->Add_Solvent Add_HCDS Add this compound Add_Solvent->Add_HCDS Run_Reaction Run Reaction Add_HCDS->Run_Reaction Quench Quench Reaction (if necessary) Run_Reaction->Quench Workup Aqueous Workup (if applicable) Quench->Workup Analysis Analyze Products Workup->Analysis

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Logic Start Problem: Premature Hydrolysis (Fuming, Precipitation) Check_Solvent Is the solvent anhydrous? Start->Check_Solvent Check_Glassware Was the glassware properly dried? Check_Solvent->Check_Glassware Yes Redry_Solvent Action: Re-dry and distill solvent. Check_Solvent->Redry_Solvent No Check_Atmosphere Is the reaction under a positive pressure of inert gas? Check_Glassware->Check_Atmosphere Yes Redry_Glassware Action: Re-dry glassware in oven. Check_Glassware->Redry_Glassware No Fix_Atmosphere Action: Check for leaks and ensure positive inert gas flow. Check_Atmosphere->Fix_Atmosphere No Success Problem Resolved Check_Atmosphere->Success Yes Redry_Solvent->Success Redry_Glassware->Success Fix_Atmosphere->Success

Caption: A logical troubleshooting flow for premature hydrolysis issues.

References

Identifying and minimizing byproducts in Hexachlorodisiloxane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexachlorodisiloxane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily via the high-temperature oxidation of silicon tetrachloride (SiCl₄).

Issue 1: Low Yield of this compound

Q: My reaction has a low yield of the desired this compound product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reaction conditions and reactant purity. Below is a summary of potential causes and corrective actions.

Potential Cause Description Recommended Action
Suboptimal Reaction Temperature The high-temperature oxidation of SiCl₄ to this compound is typically conducted between 950-970°C. Temperatures outside this range can lead to incomplete reaction or the formation of undesired byproducts.Ensure precise temperature control of your furnace or reactor. Calibrate your temperature measurement equipment regularly.
Incorrect Reactant Stoichiometry An inappropriate ratio of silicon tetrachloride to oxygen can limit the formation of this compound. The reaction kinetics are first-order in SiCl₄ and can become first-order in oxygen at high O₂ concentrations.[1][2][3]Carefully control the flow rates of SiCl₄ and oxygen to maintain the optimal stoichiometric ratio as indicated by the balanced chemical equation: 2 SiCl₄ + O₂ → 2 (SiCl₃)₂O + Cl₂.
Incomplete Reaction Insufficient residence time of the reactants in the high-temperature zone can lead to a low conversion of SiCl₄.Optimize the flow rates of the reactants to ensure adequate residence time in the reactor for the reaction to proceed to completion.
Product Loss During Collection This compound is a volatile liquid. Inefficient condensation and collection of the product can lead to significant losses.Ensure your condensation train is properly cooled and designed to efficiently trap the product. Use a series of cold traps if necessary.
Reactant Impurities The presence of moisture or other impurities in the SiCl₄ or oxygen gas can lead to the formation of byproducts, consuming the starting material and reducing the yield of the desired product.Use high-purity, anhydrous SiCl₄ and dry oxygen gas. Implement purification steps for your reactants if their purity is questionable.

Issue 2: Presence of Significant Byproducts

Q: My purified product is contaminated with significant amounts of byproducts. How do I identify and minimize them?

A: The primary byproducts in the high-temperature oxidation of SiCl₄ are unreacted SiCl₄, chlorine (Cl₂), and higher silicon oxychlorides (e.g., octachlorotrisiloxane, Si₃O₂Cl₈). Hydrolysis of SiCl₄ due to moisture can also lead to the formation of silicon dioxide (SiO₂) and hydrochloric acid (HCl).[4][5]

Identification of Byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is useful for identifying functional groups present in the byproducts, such as Si-O-Si and Si-Cl bonds.

Minimization Strategies:

Byproduct Minimization Strategy
Unreacted Silicon Tetrachloride (SiCl₄) Optimize reaction temperature, reactant ratio, and residence time to drive the reaction towards completion. Purify the final product using fractional distillation.[5]
Chlorine (Cl₂) As an inherent byproduct of the main reaction, its formation is unavoidable. It can be removed during the purification process through purging with an inert gas or during fractional distillation.
Higher Silicon Oxychlorides (e.g., Si₃O₂Cl₈) Formation of these higher-order siloxanes can be favored by non-optimal reaction conditions. Precise control over the SiCl₄:O₂ ratio and reaction temperature is crucial. Fractional distillation can be used for separation, although it can be challenging due to close boiling points.
Silicon Dioxide (SiO₂) and Hydrochloric Acid (HCl) These are products of SiCl₄ hydrolysis.[4][5] Rigorously exclude moisture from all reactants and the reaction system. Use oven-dried glassware and anhydrous reactants.
Polymeric Materials In the presence of moisture, chlorosilanes can hydrolyze and condense to form polymeric siloxanes.[6] To prevent this, ensure all equipment is scrupulously dried and reactions are carried out under an inert, dry atmosphere. In case of polymer formation, stabilization can be attempted by reaction with an alcohol to form alkoxides, which can then be hydrolyzed in a controlled manner.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

A1: The most common laboratory and industrial synthesis of this compound is the high-temperature oxidation of silicon tetrachloride (SiCl₄) with oxygen (O₂) at temperatures ranging from 950 to 970°C. The balanced chemical equation for this reaction is: 2 SiCl₄ + O₂ → 2 (SiCl₃)₂O + Cl₂

Another reported method is the partial hydrolysis of silicon tetrachloride.[9]

Q2: What are the main byproducts I should expect in my crude product?

A2: The main byproducts from the high-temperature oxidation of SiCl₄ are unreacted silicon tetrachloride, chlorine, and higher molecular weight silicon oxychlorides such as octachlorotrisiloxane (Si₃O₂Cl₈) and decachlorotetrasiloxane (Si₄O₃Cl₁₀).[9] If moisture is present in the reaction system, silicon dioxide (SiO₂) and hydrochloric acid (HCl) will also be formed due to the hydrolysis of SiCl₄.[4][5]

Q3: How can I purify the synthesized this compound?

A3: Fractional distillation is the most effective method for purifying this compound from the crude reaction mixture.[5][9] This technique separates compounds based on their boiling points. Since the boiling points of this compound and its byproducts can be close, a distillation column with a high number of theoretical plates is recommended for efficient separation.

Boiling Points of Relevant Compounds:

CompoundFormulaBoiling Point (°C)
Silicon TetrachlorideSiCl₄57.6[5][10]
This compound (SiCl₃)₂O 137
OctachlorotrisiloxaneSi₃O₂Cl₈~175
DecachlorotetrasiloxaneSi₄O₃Cl₁₀~215

Note: Boiling points for higher silicon oxychlorides are approximate and can vary with pressure.

Q4: What analytical techniques are recommended for product characterization and purity assessment?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components in the product mixture and assess purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic Si-O-Si and Si-Cl bonds and to check for the absence of Si-OH bonds (indicating moisture contamination).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si): For structural elucidation and quantitative analysis of silicon-containing species.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general guideline for the analysis of this compound and its byproducts. Optimization may be required based on the specific instrument and column used.

  • Column: A non-polar or semi-polar capillary column is recommended for the separation of chlorosilanes. A stabilized trifluoropropyl methyl polysiloxane phase column is specifically designed for silane analysis.[4][11]

  • Injector: Use a split/splitless injector. Due to the reactivity of chlorosilanes with moisture, ensure the entire system is dry.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan from m/z 50 to 500.

  • Sample Preparation: Dilute the sample in a dry, inert solvent (e.g., anhydrous hexane or toluene). All handling should be performed under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

Protocol 2: Fractional Distillation

This protocol outlines the steps for purifying this compound from a crude reaction mixture.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. The system should be protected from the atmosphere with a drying tube or an inert gas inlet.

  • Charging the Flask: Charge the distillation flask with the crude this compound mixture and a magnetic stir bar or boiling chips.

  • Distillation:

    • Heat the distillation flask gently.

    • Collect the first fraction, which will primarily be unreacted SiCl₄ (boiling point ~57.6°C).[5][10]

    • Once the SiCl₄ has been removed, the temperature will rise. Collect the fraction that distills at approximately 137°C, which is the this compound product.

    • Higher boiling fractions will contain higher silicon oxychlorides.

  • Product Handling: Collect the purified this compound in a pre-dried, sealed container under an inert atmosphere to prevent hydrolysis.

Visualizations

Byproduct_Formation_Pathway cluster_main Primary Reaction Pathway cluster_side Side Reactions SiCl4 SiCl₄ Hexa This compound ((SiCl₃)₂O) SiCl4->Hexa High Temp. HigherOxy Higher Silicon Oxychlorides (SiₓOᵧClz) SiCl4->HigherOxy Non-optimal conditions SiO2 Silicon Dioxide (SiO₂) SiCl4->SiO2 Hydrolysis HCl Hydrochloric Acid (HCl) SiCl4->HCl Hydrolysis O2 O₂ O2->Hexa O2->HigherOxy H2O H₂O (Moisture) H2O->SiO2 H2O->HCl Cl2 Chlorine (Cl₂)

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield or Impure Product analyze_product Analyze Product by GC-MS/FTIR start->analyze_product check_conditions Verify Reaction Conditions (Temp, Ratio, Time) optimize_react Optimize Reaction Parameters check_conditions->optimize_react Not optimal purify Improve Purification (Fractional Distillation) check_conditions->purify Optimal high_sicl4 High Unreacted SiCl₄ analyze_product->high_sicl4 High starting material peak high_oxy High Higher Oxychlorides analyze_product->high_oxy Multiple high MW peaks hydrolysis_prod Presence of SiO₂/HCl analyze_product->hydrolysis_prod FTIR shows Si-OH peaks high_sicl4->check_conditions high_oxy->check_conditions dry_system Ensure Anhydrous Conditions hydrolysis_prod->dry_system optimize_react->start Re-run experiment purify->start Re-purify dry_system->start Re-run experiment

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude hexachlorodisiloxane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Fractional distillation is the primary and most effective method for purifying crude this compound.[1] This technique is highly efficient due to the significant difference in boiling points between this compound and its common impurities, most notably silicon tetrachloride (SiCl₄).

Q2: What are the common impurities found in crude this compound?

A2: The most common impurity in crude this compound is silicon tetrachloride (SiCl₄), which is often a byproduct of its synthesis.[1] Other potential impurities include various chlorosilanes and moisture. Moisture is a critical impurity to control as it can react with chlorosilanes to form silanols, which can then condense and lead to the formation of more siloxanes.

Q3: What are the key physical properties to consider during the purification of this compound?

A3: The most critical physical properties are the boiling points of this compound and its primary impurity, silicon tetrachloride. This substantial difference allows for their effective separation by fractional distillation.

Table 1: Boiling Points of this compound and Common Impurity

CompoundBoiling Point (°C)
This compound (Si₂OCl₆)137[2][3][4]
Silicon Tetrachloride (SiCl₄)57.6[5]

Q4: Are there alternative purification techniques to fractional distillation?

A4: While fractional distillation is the most common and effective method, other techniques can be considered for analysis and potentially for small-scale purification:

  • Gas Chromatography (GC): GC can be used for the analytical separation of chlorosilanes and to assess the purity of this compound.[6][7][8][9] In some cases, preparative GC can be used for purification.

  • Low-Temperature Crystallization: This method has been mentioned for the separation of related chlorosilanes. While this compound is a liquid at room temperature, this technique could potentially be adapted under specific conditions or for the removal of certain impurities.

Recrystallization is generally not a suitable method for purifying this compound as it is a liquid at room temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation of this compound from Impurities During Fractional Distillation.

Possible Cause Troubleshooting Step
Inefficient distillation column. Ensure the use of a fractional distillation column with a sufficient number of theoretical plates. Packed columns (e.g., with Raschig rings or Vigreux indentations) are recommended to increase separation efficiency.[10]
Incorrect heating rate. Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column. Avoid rapid heating, which can lead to flooding of the column and poor separation.
Fluctuations in pressure. If performing a vacuum distillation, ensure a stable vacuum is maintained throughout the process. Fluctuations in pressure will cause the boiling points to change, leading to co-distillation of impurities.
Improper insulation. Insulate the distillation column to minimize heat loss and maintain the temperature gradient. This is crucial for achieving good separation.

Issue 2: Product is Still Impure After a Single Fractional Distillation.

Possible Cause Troubleshooting Step
Presence of close-boiling impurities. If impurities with boiling points close to that of this compound are present, a single distillation may not be sufficient. A second fractional distillation of the collected product may be necessary to achieve the desired purity.
Contamination during collection. Ensure that the collection flasks are clean, dry, and under an inert atmosphere to prevent contamination of the purified product.
Inaccurate temperature monitoring. Calibrate the thermometer and ensure its bulb is correctly positioned (just below the side arm of the distillation head) to accurately measure the temperature of the vapor that is distilling.

Issue 3: Low Yield of Purified this compound.

Possible Cause Troubleshooting Step
Decomposition of the product. This compound is sensitive to moisture. Ensure all glassware is oven-dried and the distillation is performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1][11]
Hold-up in the distillation column. A significant amount of product can be retained on the packing material of the column. After the distillation is complete, allow the column to cool and the material to drain back into the distillation flask for recovery.
Loss during transfer. Minimize transfers of the crude and purified material to reduce losses. Use appropriate techniques to ensure complete transfer between vessels.

Issue 4: Safety Concerns During Purification.

| Possible Cause | Troubleshooting Step | | Exposure to corrosive and flammable material. | this compound is corrosive and flammable.[3] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[1][11] A NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases is recommended.[11] | | Reaction with water. | this compound reacts with water and moisture in the air to produce corrosive hydrogen chloride (HCl) gas.[1][11] Ensure the entire apparatus is dry and the reaction is blanketed with an inert gas. Have an appropriate quenching agent and spill kit readily available. | | Fire hazard. | While not flammable itself, irritating fumes can be generated in a fire.[1] Keep flammable solvents and ignition sources away from the distillation apparatus. Use a heating mantle as the heat source, not an open flame. |

Experimental Protocols

Detailed Methodology for Fractional Distillation of Crude this compound

Objective: To purify crude this compound by removing lower-boiling impurities, primarily silicon tetrachloride.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks (multiple, appropriately sized)

  • Heating mantle with a stirrer

  • Inert gas source (nitrogen or argon) with a bubbler

  • Dry glassware (oven-dried)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is completely dry.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert a calibrated thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Attach the condenser and connect it to a chilled water source.

    • Place a collection flask at the end of the condenser.

    • Set up an inert gas inlet on the distillation apparatus to maintain a dry atmosphere.

  • Distillation:

    • Begin stirring (if using a magnetic stirrer) and gently heat the round-bottom flask using the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the column.

    • The first fraction to distill will be the low-boiling impurities, primarily silicon tetrachloride (boiling point ~57.6 °C). Collect this fraction in the first receiving flask. The temperature at the distillation head should hold steady during this phase.

    • Once all the low-boiling impurities have been removed, the temperature at the distillation head will begin to rise.

    • Change the receiving flask to collect any intermediate fractions.

    • When the temperature stabilizes at the boiling point of this compound (~137 °C), change to a clean, dry receiving flask to collect the purified product.

  • Completion and Shutdown:

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Turn off the heating mantle and allow the apparatus to cool down under the inert atmosphere.

    • Once cool, the purified this compound in the receiving flask should be sealed under an inert atmosphere and stored in a cool, dry place.

Table 2: Typical Fractional Distillation Data

FractionTemperature at Distillation Head (°C)Expected Composition
1~ 57 - 60Silicon Tetrachloride (SiCl₄) and other low-boiling impurities
2 (Intermediate)60 - 135Mixture of impurities and product
3 (Product)~ 137Purified this compound
Residue-High-boiling impurities and decomposition products

Visualizations

Purification_Workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis and Storage crude_hcds Crude this compound setup Assemble Dry Fractional Distillation Apparatus crude_hcds->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert heat Gentle Heating inert->heat fraction1 Collect Fraction 1 (Low-Boiling Impurities, ~58°C) heat->fraction1 fraction2 Collect Intermediate Fraction fraction1->fraction2 fraction3 Collect Product Fraction (this compound, ~137°C) fraction2->fraction3 purity Purity Analysis (e.g., GC-MS) fraction3->purity storage Store Purified Product Under Inert Atmosphere purity->storage

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Poor Separation in Fractional Distillation start Poor Separation check_column Is the column efficient? (e.g., packed, sufficient length) start->check_column check_heating Is the heating rate slow and steady? check_column->check_heating Yes solution_column Use a more efficient column. check_column->solution_column No check_pressure Is the pressure stable? (for vacuum distillation) check_heating->check_pressure Yes solution_heating Reduce and stabilize the heating rate. check_heating->solution_heating No check_insulation Is the column insulated? check_pressure->check_insulation Yes solution_pressure Stabilize the vacuum source. check_pressure->solution_pressure No solution_insulation Insulate the column. check_insulation->solution_insulation No

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Improving Silylation Reactions with Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of silylation reactions using hexachlorodisiloxane.

Troubleshooting Guide

Low or no yield is a common issue in silylation reactions. The following guide addresses potential causes and provides solutions to improve your reaction outcomes.

Problem: Low or No Product Yield

Possible Cause 1: Presence of Moisture this compound is extremely sensitive to moisture. Any water present in the reaction will hydrolyze the reagent to form silicon dioxide and hydrochloric acid, significantly reducing the amount of active silylating agent available.

Solution:

  • Anhydrous Conditions: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere.

  • Dry Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a suitable drying agent or passing through an activated alumina column).

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.

Possible Cause 2: Inactive Reagents The quality of this compound and other reagents can impact the reaction efficiency.

Solution:

  • Fresh Reagent: Use a fresh bottle of this compound or purify older reagents by distillation.

  • Base Quality: Ensure the base (e.g., triethylamine, pyridine) is anhydrous and of high purity. Distill bases over a suitable drying agent if necessary.

Possible Cause 3: Suboptimal Reaction Conditions Reaction parameters such as temperature, solvent, and stoichiometry play a crucial role in the success of the silylation.

Solution:

  • Temperature: While many silylations proceed at room temperature, sterically hindered substrates may require heating. Conversely, for highly reactive substrates, cooling the reaction to 0°C or below may be necessary to control the reaction rate and prevent side reactions.

  • Solvent: The choice of solvent can influence reaction rates. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used. For less reactive substrates, a more polar aprotic solvent like dimethylformamide (DMF) may be beneficial, although it can complicate work-up.

  • Stoichiometry: The stoichiometry of the reactants is critical. For monofunctional alcohols, a slight excess of the silylating agent may be used. For diols, the stoichiometry will determine whether a monosilylated, disilylated, or cyclized product is formed.

Problem: Formation of Side Products

Possible Cause 1: Oligomerization/Polymerization Due to its bifunctional nature, this compound can react with multiple alcohol molecules, leading to the formation of oligomeric or polymeric byproducts, especially if the stoichiometry is not carefully controlled.

Solution:

  • Controlled Addition: Add the this compound dropwise to the solution of the alcohol and base, particularly when working with diols, to favor intramolecular cyclization or controlled disilylation over intermolecular reactions.

  • High Dilution: Performing the reaction under high dilution can favor the formation of cyclic products from diols by minimizing intermolecular interactions.

Possible Cause 2: Formation of Siloxanes In the presence of trace amounts of water, this compound can hydrolyze to form silanols, which can then condense to form siloxane byproducts.

Solution:

  • Strict Anhydrous Conditions: As mentioned previously, maintaining strictly anhydrous conditions is the most effective way to prevent siloxane formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of silylation with this compound?

A1: The silylation of an alcohol with this compound is a nucleophilic substitution reaction. A base, such as triethylamine or pyridine, deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks one of the electrophilic silicon atoms of this compound, displacing a chloride ion and forming a silyl ether. The reaction can proceed at both silicon centers.

Q2: How can I monitor the progress of my silylation reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting alcohol and the appearance of the less polar silylated product can be observed.

Q3: What is the appropriate stoichiometry when reacting this compound with a diol?

A3: The stoichiometry depends on the desired product:

  • For a cyclic product (from a 1,2- or 1,3-diol): Use a 1:1 molar ratio of the diol to this compound.

  • For a linear disilylated product: Use a 2:1 molar ratio of the diol to this compound, and add the this compound slowly to an excess of the diol.

Q4: What are the common byproducts in silylation reactions with this compound?

A4: Common byproducts include:

  • Siloxanes: Formed from the reaction with water.[1]

  • Oligomeric/polymeric silyl ethers: Formed from uncontrolled intermolecular reactions.

  • Amine hydrochlorides: The salt formed from the reaction of the base with the HCl byproduct. This is typically removed during aqueous work-up.

Q5: How can I purify my silylated product?

A5: Purification is typically achieved by flash column chromatography on silica gel. The silylated product is generally less polar than the starting alcohol. Siloxane byproducts are often non-polar and will elute first.[1] An aqueous work-up is usually performed before chromatography to remove the amine hydrochloride salt and any water-soluble impurities.

Data Presentation

The following tables can be used to record and compare your experimental data to optimize reaction conditions.

Table 1: Effect of Solvent on Silylation Yield

EntrySubstrateSolventTemperature (°C)Time (h)Yield (%)
1Primary AlcoholDCM252
2Primary AlcoholTHF252
3Primary AlcoholToluene252
4Primary AlcoholDMF252

Table 2: Effect of Base on Silylation Yield

EntrySubstrateBaseEquivalents of BaseTemperature (°C)Time (h)Yield (%)
1Secondary AlcoholTriethylamine2.2254
2Secondary AlcoholPyridine2.2254
3Secondary AlcoholImidazole2.2254
4Secondary Alcohol2,6-Lutidine2.2254

Table 3: Effect of Stoichiometry on Diol Silylation

EntrySubstrate (Diol)Diol:HCDSO RatioProduct TypeTemperature (°C)Time (h)Yield (%)
11,2-Propanediol1:1Cyclic0 -> 253
21,2-Propanediol2:1Linear0 -> 253
31,3-Propanediol1:1Cyclic0 -> 253
41,3-Propanediol2:1Linear0 -> 253

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol
  • Preparation: Under an inert atmosphere, add the primary alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM, 0.1-0.5 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add an anhydrous amine base, such as triethylamine or pyridine (2.2 eq.).

  • Silylating Agent Addition: Cool the mixture to 0°C and slowly add this compound (0.55 eq. for complete disilylation of two equivalents of alcohol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates completion.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Cyclization of a 1,2- or 1,3-Diol
  • Preparation: To a solution of the diol (1.0 eq.) in a suitable anhydrous solvent under an inert atmosphere, add the anhydrous amine base (2.2 eq.).

  • Addition: Add this solution dropwise over a period of 1-2 hours to a solution of this compound (1.0 eq.) in the same anhydrous solvent at 0°C.

  • Reaction and Work-up: Follow steps 4-6 from the general protocol for primary alcohols.

Visualizations

experimental_workflow start Start prep Prepare Anhydrous Reaction Setup (Dry Glassware, Inert Atmosphere) start->prep add_reagents Add Substrate, Solvent, and Base prep->add_reagents cool Cool to 0°C add_reagents->cool add_hcdso Slowly Add this compound cool->add_hcdso react Stir at Room Temperature (Monitor by TLC/GC) add_hcdso->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Pure Silylated Product purify->end

Caption: General experimental workflow for silylation.

troubleshooting_yield low_yield Low/No Yield check_moisture Check for Moisture low_yield->check_moisture check_reagents Check Reagent Quality low_yield->check_reagents check_conditions Check Reaction Conditions low_yield->check_conditions solution_moisture Use Anhydrous Solvents Dry Glassware Inert Atmosphere check_moisture->solution_moisture solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents solution_conditions Optimize Temperature Solvent, and Stoichiometry check_conditions->solution_conditions

Caption: Troubleshooting logic for low reaction yield.

side_products side_products Side Product Formation oligomers Oligomers/Polymers side_products->oligomers siloxanes Siloxanes side_products->siloxanes solution_oligomers Controlled Addition High Dilution oligomers->solution_oligomers solution_siloxanes Strict Anhydrous Conditions siloxanes->solution_siloxanes

Caption: Common side products and their solutions.

References

Technical Support Center: Managing HCl Byproduct from Hexachlorodisiloxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexachlorodisiloxane and managing the resulting hydrogen chloride (HCl) byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: this compound (HCDS) is a corrosive and water-reactive substance.[1][2][3] Its primary hazard stems from its reaction with water or moisture in the air, which rapidly produces toxic and corrosive hydrogen chloride (HCl) gas and heat.[1][2][4] This reaction can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][4][5] Inhalation of HCl can lead to respiratory irritation, pulmonary edema, and in high concentrations, can be fatal.[1][5] Additionally, HCDS may form shock-sensitive deposits upon hydrolysis.[2]

Q2: What immediate steps should be taken in case of a this compound spill?

A2: In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.[1]

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[4][6]

  • Ventilate: If safe to do so, ensure the area is well-ventilated to disperse HCl fumes.[1][7]

  • Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including chemical-resistant gloves (Viton or neoprene), chemical goggles, a face shield, and a respirator with an acid gas cartridge.[1][4][6]

  • Containment: For small spills (up to 5 liters), use a dry, inert absorbent material like dry sand or diatomaceous earth to contain the spill.[1] Do not use water or combustible materials.[4][6]

  • Neutralization: Once absorbed, the material should be cautiously neutralized. This can be done by slowly adding a weak base like sodium bicarbonate (baking soda) or soda ash until fizzing stops.[8][9][10]

  • Cleanup and Disposal: The neutralized residue should be collected in a properly labeled, sealed, corrosion-resistant container for hazardous waste disposal according to local regulations.[8][11][12]

Q3: How can I effectively scrub HCl gas from my reaction off-gas?

A3: A wet scrubber is a common and effective method for neutralizing corrosive exhaust gases like HCl.[13][14][15] The off-gas from your reaction is passed through a column containing a scrubbing liquid, typically an alkaline solution, which neutralizes the HCl.[13] The efficiency of the scrubber depends on factors like gas and liquid flow rates, HCl concentration, and the type of scrubbing solution used.[13]

Q4: What are suitable neutralizing agents for HCl, and how do I know when neutralization is complete?

A4: Common and effective neutralizing agents for HCl include:

  • Sodium Bicarbonate (NaHCO₃): A weak base that is readily available and safer to handle.[8][9][10]

  • Sodium Hydroxide (NaOH): A strong base that provides rapid neutralization.[10][16][17]

  • Calcium Hydroxide (Ca(OH)₂): Another effective base.[17]

Neutralization is complete when the pH of the solution reaches a neutral range (approximately pH 6.0-8.0).[8] You can monitor the pH using pH paper or a pH meter.[8][18] Visually, the cessation of fizzing when using sodium bicarbonate is a good indicator that the reaction is nearing completion.[8][9]

Troubleshooting Guides

Problem 1: I can smell a sharp, pungent odor during my this compound reaction.

  • Possible Cause: This indicates a potential leak of HCl gas.

  • Solution:

    • Immediate Action: Do not ignore the odor. Immediately check your experimental setup for any loose connections or breaches in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE.[7]

    • Leak Detection: Use HCl detector strips or a portable HCl gas detector to pinpoint the source of the leak.[19][20]

    • System Check: Ensure all joints and seals in your glassware and tubing are secure. Check that your scrubbing system is operating correctly and has not become saturated.

    • Ventilation: Verify that your fume hood is functioning properly and providing adequate ventilation.[7]

Problem 2: The pH of my scrubbing solution is dropping rapidly.

  • Possible Cause: The rate of HCl generation is exceeding the neutralizing capacity of your scrubber.

  • Solution:

    • Reduce Reaction Rate: If possible, slow down the reaction rate by reducing the temperature or the rate of reactant addition.

    • Increase Scrubber Efficiency:

      • Increase the flow rate of the scrubbing liquid.

      • Increase the concentration of the alkaline solution in the scrubber.

      • Ensure good contact between the gas and the liquid in the scrubber by checking the packing material.[15]

    • Two-Stage Scrubbing: For reactions that produce a large amount of HCl, consider using a two-stage scrubbing system.

Problem 3: White solid is forming in my reaction flask.

  • Possible Cause: Unwanted hydrolysis of this compound due to the presence of moisture. The white solid is likely a form of silicon oxide.[2]

  • Solution:

    • Moisture Control: Ensure all your glassware is thoroughly dried before use. Use anhydrous solvents and reagents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Data Presentation

Table 1: Comparison of Common HCl Scrubbing Agents

Scrubbing AgentFormulaConcentration (Typical)ProsCons
Sodium HydroxideNaOH0.1 - 1 MHigh absorption efficiency, fast reaction rate.[13]Strong caustic, requires careful handling.
Sodium BicarbonateNaHCO₃5 - 10% w/vSafer to handle, readily available.[8][9]Slower reaction rate, produces CO₂ gas.[10]
WaterH₂ON/ACan be used for high concentrations of HCl (>3000 ppm) to form reusable dilute HCl.[15]Inefficient for lower concentrations of HCl.[15]

Experimental Protocols

Protocol 1: Setting up a Laboratory-Scale HCl Gas Scrubber

  • Apparatus:

    • Gas washing bottle or packed column scrubber.[14]

    • Inert tubing (e.g., PTFE).

    • Source of alkaline scrubbing solution (see Table 1).

    • Reaction vessel.

  • Procedure:

    • Fill the gas washing bottle or the reservoir of the packed column scrubber with the chosen alkaline solution.

    • Connect the off-gas outlet of your reaction vessel to the inlet of the scrubber using the inert tubing. Ensure all connections are secure to prevent leaks.

    • Connect the outlet of the scrubber to the fume hood exhaust or a secondary scrubber if necessary.

    • Begin your reaction. The off-gas containing HCl will bubble through or pass over the alkaline solution, where the HCl will be neutralized.

    • Monitor the pH of the scrubbing solution periodically. Replace the solution if the pH drops below a predetermined level (e.g., pH 9) to maintain scrubbing efficiency.

Protocol 2: Neutralization and Disposal of HCl-Containing Waste

  • Materials:

    • HCl-containing aqueous waste.

    • Neutralizing agent (e.g., sodium bicarbonate or 1M sodium hydroxide).

    • pH meter or pH paper.

    • Large, corrosion-resistant container (e.g., polyethylene).[18]

    • Stir bar and stir plate.

  • Procedure:

    • Perform the neutralization in a well-ventilated fume hood while wearing appropriate PPE.[18]

    • Place the HCl-containing waste in the large container with a stir bar.

    • Slowly add the neutralizing agent while stirring continuously. The reaction can be exothermic, so add the base slowly to control the temperature rise.[21] If using sodium bicarbonate, addition should be slow to manage the foaming from CO₂ evolution.

    • Monitor the pH of the solution. Continue adding the base until the pH is in the neutral range (6.0-8.0).[8]

    • Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, but always check and comply with your local jurisdictional regulations for hazardous waste disposal.[8][12]

Mandatory Visualization

HCl_Scrubbing_Workflow cluster_reaction Reaction Setup cluster_scrubbing HCl Management cluster_disposal Disposal Reaction_Vessel This compound Reaction Vessel Scrubber Alkaline Scrubber Reaction_Vessel->Scrubber HCl Off-Gas Neutralized_Waste Neutralized Scrubbing Solution Scrubber->Neutralized_Waste pH Monitoring Waste_Disposal Hazardous Waste Disposal Neutralized_Waste->Waste_Disposal Regulatory Compliance

Caption: Workflow for managing HCl byproduct from reaction to disposal.

Troubleshooting_Tree Start Pungent Odor Detected Check_Setup Check for Leaks in Setup? Start->Check_Setup Secure_Connections Secure Loose Connections Check_Setup->Secure_Connections Yes Check_Scrubber Check Scrubber Function? Check_Setup->Check_Scrubber No Resolved Issue Resolved Secure_Connections->Resolved Replace_Solution Replace Saturated Scrubbing Solution Check_Scrubber->Replace_Solution Yes Check_Ventilation Verify Fume Hood Operation Check_Scrubber->Check_Ventilation No Replace_Solution->Resolved Check_Ventilation->Resolved

Caption: Troubleshooting decision tree for an HCl leak.

References

Stability of Hexachlorodisiloxane in different solvent systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with hexachlorodisiloxane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and proper handling of this reagent in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the storage and use of this compound.

Question Answer
Why is my this compound fuming upon opening the container? This compound readily reacts with atmospheric moisture to produce hydrogen chloride (HCl) gas, which appears as white fumes.[1][2] This is a strong indication that the container's inert atmosphere has been compromised.
What is the white precipitate I see in my solvent after adding this compound? The white precipitate is likely silicon dioxide (SiO₂), a product of the reaction between this compound and trace amounts of water in your solvent or on your glassware.[3] This indicates that your solvent and/or apparatus were not sufficiently dried.
My reaction yield is low when using this compound. What could be the cause? Low yields are often due to the degradation of this compound by moisture. Ensure that all solvents are anhydrous and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Additionally, verify the purity of your starting materials, as impurities can lead to side reactions.
Can I use standard laboratory glassware for my reactions with this compound? Yes, but all glassware must be scrupulously dried before use, typically by oven-drying at >120 °C for several hours and cooling under a stream of dry, inert gas or in a desiccator.
How should I properly store this compound? Store in a tightly sealed, corrosion-resistant container under a dry, inert atmosphere (e.g., nitrogen).[1][2] The storage area should be cool, dry, and well-ventilated, away from incompatible substances like water, alcohols, acids, and bases.[4]
What are the signs of this compound decomposition? The primary signs of decomposition are fuming upon exposure to air, the formation of a white solid (silicon dioxide), and an acrid odor similar to hydrogen chloride.[1][2]

Stability of this compound in Different Solvent Systems

Quantitative data on the decomposition rate of this compound in various organic solvents is not extensively available in public literature. However, a qualitative stability assessment can be made based on the chemical properties of the solvents.

Solvent Class Solvent Examples Qualitative Stability Reasoning
Protic Solvents Water, Methanol, EthanolHighly Unstable Rapidly reacts with O-H or N-H bonds, leading to immediate decomposition.[4][5]
Aprotic Polar Solvents Acetone, Acetonitrile, DMF, DMSOModerately Stable to Unstable While lacking O-H or N-H bonds, these solvents can be hygroscopic and may contain enough water to cause slow decomposition. Stability is highly dependent on the solvent's purity and dryness.
Aprotic Nonpolar Solvents Hexane, Toluene, BenzeneGenerally Stable These solvents are not reactive with this compound and are typically less hygroscopic than polar aprotic solvents. Ensure they are rigorously dried before use.
Ethers Diethyl ether, Tetrahydrofuran (THF)Generally Stable Ethers are compatible, but peroxide formation in aged ethers can potentially initiate side reactions. Use freshly distilled or inhibitor-free, dry ethers.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGenerally Stable These are common solvents for chlorosilanes; however, they must be anhydrous.[6][7]

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aprotic Solvent

Objective: To qualitatively and quantitatively assess the stability of this compound in a chosen anhydrous aprotic solvent over time.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., toluene, THF, DCM)

  • Internal standard (e.g., a high-boiling, inert hydrocarbon)

  • Oven-dried glassware (Schlenk flask, syringes, needles)

  • Glovebox or Schlenk line with a supply of dry, inert gas (Nitrogen or Argon)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Septa

Procedure:

  • Preparation of Glassware and Solvent:

    • Thoroughly dry all glassware in an oven at 150°C for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool under a stream of dry inert gas.

    • Ensure the solvent is anhydrous, either by distillation from a suitable drying agent or by passing it through an activated alumina column.

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or using a Schlenk line, add a known volume of the anhydrous solvent to a Schlenk flask.

    • Add a precise amount of the internal standard to the solvent.

    • Using a dry, gas-tight syringe, add a known concentration of this compound to the flask and seal it immediately.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), withdraw an aliquot of the solution using a dry syringe and transfer it to a sealed vial for analysis.

    • Store the stock solution at a constant temperature (e.g., room temperature).

    • Withdraw aliquots at predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours).

  • Analytical Method (GC-MS):

    • Set up the GC-MS with a suitable column for separating chlorosilanes.

    • Inject the aliquots and quantify the peak area of this compound relative to the internal standard.

    • Monitor for the appearance of degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the rate of decomposition.

    • Identify any degradation products by their mass spectra.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis prep_glass Dry Glassware add_solvent Add Solvent to Flask prep_glass->add_solvent prep_solvent Use Anhydrous Solvent prep_solvent->add_solvent add_hcdso Add this compound add_solvent->add_hcdso take_aliquots Withdraw Aliquots Over Time add_hcdso->take_aliquots analyze Analyze by GC-MS or NMR take_aliquots->analyze determine_stability Determine Decomposition Rate analyze->determine_stability

Caption: Experimental workflow for determining this compound stability.

troubleshooting_workflow start Low Reaction Yield? check_moisture Fuming or Precipitate Observed? start->check_moisture check_solvent Solvent Anhydrous? check_moisture->check_solvent No outcome_yes_moisture Decomposition due to Moisture check_moisture->outcome_yes_moisture Yes check_atmosphere Inert Atmosphere Maintained? check_solvent->check_atmosphere Yes outcome_no_solvent Dry Solvent and Retry check_solvent->outcome_no_solvent No check_reagents Other Reagents Pure? check_atmosphere->check_reagents Yes outcome_no_atmosphere Improve Inert Gas Technique check_atmosphere->outcome_no_atmosphere No outcome_no_reagents Purify Other Reagents check_reagents->outcome_no_reagents No outcome_other Investigate Other Parameters (Temperature, Stoichiometry) check_reagents->outcome_other Yes

Caption: Troubleshooting guide for reactions involving this compound.

decomposition_pathway HCDSO This compound (Cl3Si)2O SiO2 Silicon Dioxide (SiO2) HCDSO->SiO2 + H2O HCDSO->SiO2 + ROH HCl Hydrogen Chloride (HCl) HCDSO->HCl + H2O HCDSO->HCl + ROH Alkyl_Chloride Alkyl Chloride (RCl) HCDSO->Alkyl_Chloride + ROH Protic_Solvent Protic Solvent (e.g., H2O, ROH) Protic_Solvent->HCDSO

Caption: Decomposition pathway of this compound in protic solvents.

References

Technical Support Center: Troubleshooting Incomplete Reactions with Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving hexachlorodisiloxane. Our aim is to equip researchers with the necessary information to diagnose and resolve incomplete reactions, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (HCDSO), with the chemical formula Cl₆OSi₂, is a highly reactive organosilicon compound. It serves as a versatile silylating agent and a critical precursor in the synthesis of various silicon-based materials.[1] Its primary applications include the modification of surfaces to impart hydrophobicity, the production of silicone polymers and resins, and the chemical vapor deposition (CVD) of silicon dioxide thin films in the semiconductor industry.[1]

Q2: What are the main causes of incomplete reactions with this compound?

The most common cause of incomplete reactions is the presence of moisture.[2][3] this compound is extremely sensitive to water, leading to rapid hydrolysis and the formation of unreactive silicon dioxide and hydrochloric acid.[3] Other contributing factors can include impure starting materials, improper reaction temperature, suboptimal solvent choice, and issues with the base used to catalyze the reaction.

Q3: How should this compound be handled and stored to prevent degradation?

Due to its high reactivity with moisture, this compound must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[2] It should be stored in tightly sealed, corrosion-resistant containers in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials such as water, alcohols, acids, and oxidizing agents.[2][4]

Q4: What are the primary byproducts of this compound hydrolysis?

The reaction of this compound with water is vigorous and results in the formation of silicon dioxide (SiO₂) and corrosive hydrogen chloride (HCl) gas.[1][3] The initial step involves the formation of silanol (Si-OH) groups, which are unstable and readily condense to form siloxane polymers and ultimately silicon dioxide.[1]

Q5: Can this compound react with alcohols and amines?

Yes, this compound readily reacts with primary alcohols, a reaction that can be almost as rapid as its reaction with water.[1] Secondary and tertiary alcohols react more slowly. It also reacts rapidly with ammonia and aliphatic amines, generating heat and forming ammonium and amine salts.[1] These reactions are the basis for its use as a silylating agent to protect hydroxyl and amino functional groups.

Troubleshooting Guide for Incomplete Reactions

This guide provides a systematic approach to identifying and resolving issues leading to incomplete reactions with this compound.

Problem 1: Reaction is sluggish or does not proceed to completion.

This is the most frequently encountered issue and is often linked to the purity of the reactants and the reaction environment.

Initial Troubleshooting Steps:

Troubleshooting_Workflow cluster_Moisture Moisture Contamination cluster_Reagents Reagent Purity cluster_Conditions Reaction Conditions Start Incomplete Reaction Observed Check_Moisture Verify Anhydrous Conditions Start->Check_Moisture Check_Reagents Assess Reagent Purity Check_Moisture->Check_Reagents If conditions are dry Dry_Glassware Flame-dry glassware Check_Moisture->Dry_Glassware Anhydrous_Solvent Use freshly distilled anhydrous solvent Check_Moisture->Anhydrous_Solvent Inert_Atmosphere Maintain a positive pressure of inert gas Check_Moisture->Inert_Atmosphere Check_Conditions Review Reaction Parameters Check_Reagents->Check_Conditions If reagents are pure Fresh_HCDSO Use a fresh, unopened bottle of HCDSO Check_Reagents->Fresh_HCDSO Purify_Substrate Purify substrate (distillation, recrystallization) Check_Reagents->Purify_Substrate Check_Base Ensure base is dry and pure Check_Reagents->Check_Base Solution_Found Reaction Proceeds to Completion Check_Conditions->Solution_Found Adjust and optimize Optimize_Temp Increase reaction temperature Check_Conditions->Optimize_Temp Change_Solvent Switch to a more polar aprotic solvent Check_Conditions->Change_Solvent Increase_Equivalents Increase equivalents of HCDSO/base Check_Conditions->Increase_Equivalents

Caption: A logical workflow for troubleshooting incomplete reactions with this compound.

Detailed Solutions:

  • Possible Cause 1: Moisture Contamination

    • Solution: this compound's high sensitivity to moisture cannot be overstated. Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature for several hours. Use freshly distilled anhydrous solvents. The reaction should be conducted under a positive pressure of a dry inert gas such as argon or nitrogen. Even minute amounts of atmospheric moisture can significantly hinder the reaction.[2][3]

  • Possible Cause 2: Impure Reagents

    • Solution: The purity of all reactants is critical. If possible, use a fresh, unopened bottle of this compound. Substrates should be purified immediately before use to remove any residual water or other impurities. The base used (e.g., triethylamine, pyridine) must also be anhydrous.

  • Possible Cause 3: Suboptimal Reaction Temperature

    • Solution: While many silylation reactions proceed at room temperature, sterically hindered or less reactive substrates may require heating. Gradually increasing the reaction temperature while monitoring the progress by TLC or GC can often drive the reaction to completion.

  • Possible Cause 4: Inappropriate Solvent

    • Solution: The choice of solvent can significantly impact the reaction rate and outcome.[5][6] Aprotic solvents are essential. For sluggish reactions, switching to a more polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) may accelerate the reaction. However, be aware that solvents can sometimes participate in side reactions.[5]

Problem 2: Formation of unexpected byproducts.

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Byproduct Identification and Mitigation:

Byproduct_Analysis cluster_Mitigation Mitigation Strategies Start Unexpected Byproducts Detected Analyze_Byproducts Characterize byproducts (GC-MS, NMR) Start->Analyze_Byproducts Hydrolysis_Products Siloxanes / SiO2 (from moisture) Mitigation Implement Mitigation Strategy Hydrolysis_Products->Mitigation Oligomers Oligomeric Siloxanes (from partial hydrolysis) Oligomers->Mitigation Side_Reactions Substrate/Solvent Side Reactions Side_Reactions->Mitigation Analyze_Byproducts->Hydrolysis_Products Insoluble white solid or broad NMR peaks Analyze_Byproducts->Oligomers Multiple peaks in GC-MS with repeating units Analyze_Byproducts->Side_Reactions Unexpected functional group modifications Improve_Drying Enhance drying of reagents and glassware Mitigation->Improve_Drying Optimize_Stoichiometry Adjust stoichiometry to favor desired reaction Mitigation->Optimize_Stoichiometry Change_Conditions Modify reaction temperature or solvent Mitigation->Change_Conditions

References

Optimizing reaction temperature for Hexachlorodisiloxane applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction temperatures in applications involving Hexachlorodisiloxane. All recommendations are intended for use by trained professionals in a laboratory setting with appropriate safety precautions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary consideration for temperature control when working with this compound?

A1: The primary consideration is its high reactivity, especially with protic solvents like water and alcohols. These reactions are often exothermic and can proceed vigorously. Therefore, careful temperature control is crucial to manage the reaction rate, prevent dangerous exotherms, and minimize the formation of byproducts. Uncontrolled temperature increases can lead to the rapid evolution of corrosive hydrogen chloride (HCl) gas.[1][2][3][4]

Q2: How does temperature affect the reaction of this compound with alcohols (alcoholysis)?

A2: The reaction of this compound with alcohols yields hexaalkoxydisiloxanes and HCl. The reaction rate is highly dependent on the structure of the alcohol and the reaction temperature.

  • Primary alcohols react almost as rapidly as water.[1] These reactions should be initiated at low temperatures (e.g., 0 °C or below) with slow, controlled addition of the siloxane to the alcohol to manage the exotherm.

  • Secondary and tertiary alcohols react less rapidly than primary alcohols.[1] For these, the reaction may require gentle warming to proceed at a reasonable rate after the initial addition.

  • High temperatures can increase the rate of side reactions, such as the formation of siloxane polymers and the potential for thermal decomposition, although the latter typically occurs at much higher temperatures in the gas phase (above 500 K).[5] Increased temperature also raises the vapor pressure of the volatile and corrosive byproducts.[1]

Q3: What is the recommended temperature for surface functionalization using this compound?

A3: Most surface functionalization procedures with chlorosilanes are effectively carried out at room temperature . The reaction relies on the presence of surface hydroxyl groups (e.g., on silica or glass) which readily react with the Si-Cl bonds of this compound. Increasing the temperature is generally not necessary and may lead to uncontrolled polymerization on the surface and in the solution, resulting in a poorly defined monolayer. For sensitive substrates, performing the reaction at slightly reduced or ambient temperature is advisable.

Q4: Can this compound be used at elevated temperatures?

A4: While this compound is synthesized at very high temperatures (950–970 °C), its application in solution-phase synthesis at significantly elevated temperatures should be approached with caution.[6] Intense heat can cause decomposition to silicon dioxide and silicon tetrachloride.[6] For specific applications like chemical vapor deposition (CVD), high temperatures are integral to the process, leading to gas-phase decomposition to form silicon-containing films.[7] However, for typical laboratory synthesis, reactions are best controlled at low to moderate temperatures.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on temperature-related problems.

Problem Potential Cause Recommended Solution
Reaction is too vigorous and difficult to control. The initial reaction temperature is too high, especially with reactive nucleophiles like primary alcohols or water.Start the reaction at a lower temperature (e.g., 0 °C or in an ice bath). Add the this compound dropwise to the substrate solution with vigorous stirring.
Low yield of the desired product. Incomplete reaction: The reaction temperature may be too low for less reactive substrates (e.g., tertiary alcohols).Side reactions: The temperature may be too high, leading to polymerization or degradation.For incomplete reactions: After the initial exothermic phase, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating may be necessary, but this should be monitored carefully.For side reactions: Maintain a low and consistent temperature throughout the addition and initial reaction period.
Formation of a white precipitate (solid byproducts). Uncontrolled reaction with trace moisture in the reactants or solvent, leading to the formation of silica or polysiloxanes.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Poor quality of self-assembled monolayer (SAM) on a surface. The reaction temperature is too high, causing multilayer deposition or polymerization in the solution, which then deposits on the surface.Conduct the surface functionalization at room temperature. Ensure the substrate is scrupulously clean and dry before the reaction. Use a low concentration of this compound.
Inconsistent reaction outcomes. Fluctuations in ambient temperature and humidity.Standardize the reaction setup to control the temperature (e.g., using a temperature-controlled bath). Always work under an inert atmosphere to exclude moisture.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Hexaethoxydisiloxane

This protocol describes the reaction of this compound with ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous triethylamine (or other suitable HCl scavenger)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert gas (N₂ or Ar) supply.

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven. Cool under a stream of inert gas.

  • In the reaction flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

  • Add the this compound solution dropwise to the cooled ethanol solution over a period of 1-2 hours. Maintain the reaction temperature at 0 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours to ensure the reaction goes to completion.

  • Filter the mixture to remove the triethylamine hydrochloride precipitate.

  • The filtrate contains the desired hexaethoxydisiloxane. The solvent can be removed under reduced pressure, and the product can be further purified by fractional distillation.

Protocol 2: Surface Functionalization of a Silica Wafer

This protocol outlines the modification of a silica surface to create a siloxane layer.

Materials:

  • This compound

  • Anhydrous toluene (or other anhydrous, non-protic solvent)

  • Silica wafer

  • Piranha solution (use with extreme caution) or UV/Ozone cleaner

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • Clean the silica wafer thoroughly. A common method is to use a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or a UV/Ozone cleaner to remove organic residues and generate surface hydroxyl groups. Rinse extensively with deionized water and dry with a stream of nitrogen.

  • Place the cleaned and dried wafer in the reaction vessel.

  • Add anhydrous toluene to the vessel to cover the wafer.

  • Prepare a dilute solution (e.g., 1-5% v/v) of this compound in anhydrous toluene.

  • Inject the this compound solution into the reaction vessel containing the wafer at room temperature .

  • Allow the reaction to proceed at room temperature for 2-4 hours under a dry, inert atmosphere.

  • After the reaction time, remove the wafer and rinse it sequentially with anhydrous toluene, ethanol, and then deionized water to remove any unreacted silane and byproducts.

  • Dry the functionalized wafer with a stream of nitrogen.

Section 4: Visualizing Reaction Pathways

General Alcoholysis Reaction Pathway

The following diagram illustrates the stepwise reaction of this compound with a generic alcohol (ROH) to form a hexaalkoxydisiloxane. The reaction proceeds through the substitution of chlorine atoms with alkoxy groups, releasing HCl at each step.

G HCDS This compound (Cl3Si)2O ROH1 + 6 ROH - 6 HCl HCDS->ROH1 Product Hexaalkoxydisiloxane ((RO)3Si)2O ROH1->Product

Caption: General reaction of this compound with an alcohol.

Troubleshooting Logic for Low Product Yield

This diagram outlines a logical workflow for troubleshooting low yields in reactions involving this compound, with a focus on temperature-related issues.

G Start Low Product Yield Check_Moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) Start->Check_Moisture Moisture_Yes Result: Polymer/Silica Formation Check_Moisture->Moisture_Yes Yes Moisture_No Evaluate Reaction Temperature Check_Moisture->Moisture_No No Solution3 Solution: Use Anhydrous Conditions & Inert Atmosphere Moisture_Yes->Solution3 Temp_Too_Low Is Temperature Too Low? (e.g., for secondary/tertiary alcohols) Moisture_No->Temp_Too_Low Temp_Too_High Is Temperature Too High? (e.g., for primary alcohols) Moisture_No->Temp_Too_High Incomplete_Reaction Result: Incomplete Reaction Temp_Too_Low->Incomplete_Reaction Side_Reactions Result: Side Reactions/Degradation Temp_Too_High->Side_Reactions Solution1 Solution: Increase Temperature Gradually After Initial Addition Incomplete_Reaction->Solution1 Solution2 Solution: Maintain Low Temperature During Addition Side_Reactions->Solution2

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Technical Support Center: Enhancing Hexachlorodisiloxane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexachlorodisiloxane (HCDSO). The following sections detail catalyst selection, experimental protocols, and solutions to common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What general classes of catalysts can be used to enhance the reactivity of this compound (HCDSO)?

A1: The reactivity of HCDSO, which is characterized by its Si-O-Si bond, can be enhanced through the use of several classes of catalysts. These primarily include Lewis acids, organotin compounds, and phase-transfer catalysts. Lewis acids activate the Si-O bond towards nucleophilic attack. Organotin compounds are effective for promoting condensation and redistribution reactions of siloxanes. Phase-transfer catalysts are useful when reacting HCDSO with nucleophiles that are soluble in a separate phase, such as an aqueous solution.

Q2: How do Lewis acids catalyze reactions involving HCDSO?

A2: Lewis acids, such as iron(III) chloride (FeCl₃), function by coordinating to the oxygen atom of the Si-O-Si bond in HCDSO. This coordination withdraws electron density from the oxygen atom, making the silicon atoms more electrophilic and thus more susceptible to nucleophilic attack. This catalytic action facilitates the cleavage of the siloxane bond, which is often the rate-determining step in reactions such as polymerization or redistribution.[1][2]

Q3: What role do organotin compounds play in siloxane chemistry?

A3: Organotin compounds, for instance, dibutyltin dilaurate, are widely used as catalysts in silicone chemistry.[3][4] They are particularly effective in catalyzing condensation reactions, such as the formation of polysiloxanes. While specific use with HCDSO is not extensively documented in readily available literature, their general mechanism involves activation of Si-O bonds, making them relevant for enhancing HCDSO's reactivity in polymerization and cross-linking reactions.[3]

Q4: When is a phase-transfer catalyst (PTC) recommended for HCDSO reactions?

A4: A phase-transfer catalyst is recommended when reacting HCDSO, which is soluble in organic solvents, with a nucleophile that is soluble in an aqueous phase. The PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase where it can react with HCDSO.[5][6][7] This technique is particularly useful for nucleophilic substitution reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the catalytic enhancement of HCDSO reactivity.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst: Lewis acid catalysts like FeCl₃ are highly sensitive to moisture.- Ensure all glassware is rigorously dried before use.- Use anhydrous solvents.- Handle the catalyst in an inert atmosphere (e.g., a glovebox).- Use a freshly opened container of the catalyst.
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.- Increase the catalyst concentration incrementally. Typical starting points for Lewis acids can be in the range of 1-10 mol%.
Poor Mixing: In heterogeneous reactions, inadequate mixing can limit the interaction between reactants and the catalyst.- Use efficient stirring to ensure proper mixing of the reaction components.
Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Undesired Byproducts Catalyst is too Active: A highly active catalyst might promote side reactions.- Reduce the catalyst loading.- Consider a less active catalyst from the same class.
High Reaction Temperature: Elevated temperatures can lead to decomposition or unwanted side reactions.- Lower the reaction temperature.
Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions.- Purify the starting materials and solvents before use.
Inconsistent Reaction Rates Catalyst Degradation: The catalyst may be degrading over the course of the reaction, especially in the presence of moisture or other incompatible substances.- Ensure the reaction is performed under strictly anhydrous and inert conditions.- Investigate the compatibility of all reaction components with the chosen catalyst.
Non-uniform Temperature: Temperature fluctuations in the reaction vessel can lead to inconsistent reaction rates.- Use a temperature-controlled reaction setup to maintain a stable temperature.

Catalyst Performance Data

The following table summarizes general performance characteristics of different catalyst types in reactions involving siloxanes. Note that specific quantitative data for HCDSO is limited in publicly available literature, and these values should be considered as starting points for optimization.

Catalyst TypeTypical CatalystCatalyst Loading (mol%)Reaction Temperature (°C)Expected Outcome
Lewis AcidIron(III) Chloride (FeCl₃)1 - 1025 - 100Enhanced rate of Si-O-Si bond cleavage, useful for redistribution and polymerization.[1][2]
OrganotinDibutyltin Dilaurate0.1 - 225 - 150Promotes condensation and cross-linking reactions.[3][4]
Phase-Transfer CatalystTetrabutylammonium Bromide1 - 525 - 80Facilitates reactions with aqueous-soluble nucleophiles.[5][6][7]

Experimental Protocols

1. General Protocol for Lewis Acid-Catalyzed Redistribution of this compound

This protocol provides a general procedure for the redistribution of HCDSO using a Lewis acid catalyst like FeCl₃.

  • Materials:

    • This compound (HCDSO)

    • Anhydrous Iron(III) Chloride (FeCl₃)

    • Anhydrous toluene (or other suitable inert solvent)

    • Schlenk flask or similar reaction vessel

    • Magnetic stirrer

    • Inert gas supply (e.g., Argon or Nitrogen)

  • Procedure:

    • Assemble the reaction apparatus under an inert atmosphere and ensure all glassware is flame-dried.

    • To the reaction vessel, add anhydrous toluene and the desired amount of HCDSO.

    • Begin stirring the solution.

    • Carefully add the anhydrous FeCl₃ catalyst to the reaction mixture. The catalyst loading can be varied, typically starting from 1 mol%.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR).

    • Upon completion, the reaction can be quenched by the addition of a suitable reagent (e.g., a tertiary amine) to neutralize the Lewis acid.

    • The product can then be isolated and purified using standard techniques such as distillation.

Visualizations

experimental_workflow start Start: Prepare Anhydrous Reaction Setup reactants Add Anhydrous Solvent and HCDSO start->reactants catalyst Add Lewis Acid Catalyst (e.g., FeCl3) reactants->catalyst reaction Heat and Stir under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress (GC-MS, NMR) reaction->monitoring monitoring->reaction Continue reaction quench Quench Reaction monitoring->quench Reaction complete workup Isolate and Purify Product quench->workup end_node End: Characterize Product workup->end_node

Figure 1. Experimental workflow for Lewis acid-catalyzed HCDSO reactions.

troubleshooting_logic start Low Conversion in HCDSO Reaction check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_loading Is catalyst loading sufficient? check_catalyst->check_loading Yes solution_catalyst Use fresh, anhydrous catalyst under inert atmosphere. check_catalyst->solution_catalyst No check_mixing Is mixing adequate? check_loading->check_mixing Yes solution_loading Increase catalyst loading. check_loading->solution_loading No check_temp Is the reaction temperature optimal? check_mixing->check_temp Yes solution_mixing Improve stirring efficiency. check_mixing->solution_mixing No solution_temp Increase temperature cautiously. check_temp->solution_temp No

Figure 2. Troubleshooting logic for low conversion in HCDSO reactions.

References

Technical Support Center: Decontamination and Disposal of Hexachlorodisiloxane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the safe decontamination and disposal of hexachlorodisiloxane (HCDS) waste. Adherence to these procedures is critical due to the hazardous nature of HCDS and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (HCDS) waste?

A1: this compound is a corrosive and reactive compound. Its primary hazards include:

  • Reaction with Water: It reacts vigorously with water and moisture in the air to produce corrosive and toxic hydrogen chloride (HCl) gas.[1][2]

  • Corrosivity: HCDS causes severe burns to the skin and eyes and can cause respiratory tract irritation.[1][2]

  • Shock-Sensitive Byproducts: The hydrolysis of HCDS can form shock-sensitive silicon-oxide deposits, which may ignite or explode upon mechanical impact.[3][4][5]

Q2: What personal protective equipment (PPE) is required when handling HCDS waste?

A2: A comprehensive set of PPE is essential. This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.[2][6][7] Contact lenses should not be worn.[1][6]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1][8]

  • Body Protection: A lab coat and chemical-resistant clothing are necessary to prevent skin contact.[6][7]

  • Respiratory Protection: All work should be conducted in a well-ventilated chemical fume hood.[7] For emergencies or where inhalation exposure may occur, a NIOSH-certified respirator with an acid gas cartridge is recommended.[7]

Q3: What are the immediate steps to take in case of an HCDS spill?

A3: In the event of a spill, follow these steps:

  • Evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection.[6]

  • Contain the spill using a dry, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[6][8] Do NOT use water. [2]

  • Carefully collect the absorbed material into a suitable, dry, and clearly labeled container for hazardous waste disposal.[7][8]

  • The spill area should be decontaminated, and all waste must be handled in accordance with local, state, and federal regulations.[6]

Q4: Can I dispose of HCDS waste down the drain?

A4: No. HCDS waste must never be disposed of down the drain.[1] It reacts with water and can generate corrosive and toxic byproducts, posing a severe risk to plumbing and the environment. All HCDS waste must be decontaminated before disposal.

Experimental Protocol: Two-Stage Decontamination of this compound Waste

This protocol details a two-stage method for the safe neutralization of liquid HCDS waste in a laboratory setting. This procedure should be performed in a chemical fume hood with all necessary PPE.

Quantitative Data Summary
ParameterValue/Recommendation
HCDS to Water Ratio (Hydrolysis) 1:25 by weight
Neutralizing Agent 20 wt% Potassium Hydroxide (KOH) solution
KOH to HCDS Ratio (Neutralization) 2:1 by weight
Final pH Approximately 12.6
Methodology

Stage 1: Hydrolysis of HCDS

  • Preparation: In a suitably sized beaker equipped with a magnetic stirrer, place 25 parts by weight of deionized water.

  • Stirring: Begin vigorous stirring of the water to create a vortex. This is crucial to ensure intimate mixing and prevent the formation of a passive oxide layer on the HCDS.[3]

  • Addition of HCDS: Slowly and carefully add 1 part by weight of the HCDS waste to the center of the vortex. The reaction is expected to be mild with minimal fuming.[3]

  • Reaction Time: Allow the mixture to react for at least 30 minutes with continuous stirring to ensure complete hydrolysis.

Stage 2: Alkaline Cleavage and Neutralization

  • Preparation of Neutralizing Agent: Prepare a 20 wt% aqueous solution of potassium hydroxide (KOH).

  • Addition of KOH Solution: Slowly add the 20 wt% KOH solution to the hydrolyzed HCDS suspension while continuously stirring. The target weight ratio of KOH to the initial HCDS is 2:1.[3]

  • Monitoring pH: Monitor the pH of the solution. The addition of the KOH solution should continue until a final pH of approximately 12.6 is reached.[3] Hydrogen gas may be evolved as the solution becomes alkaline, so ensure adequate ventilation.[3]

  • Dissolution: Continue stirring the mixture until the residual hydrolyzed deposit is completely dissolved. This may take up to two hours.[3]

  • Final Disposal: The resulting solution contains non-hazardous potassium silicate and potassium chloride.[3] After ensuring the pH is within the acceptable range for your institution's waste disposal guidelines, it can be disposed of as aqueous waste.

Troubleshooting Guide

Q: The reaction is too vigorous and producing a lot of fumes during the addition of HCDS to water.

A: This may be due to too rapid addition of HCDS or insufficient stirring.

  • Solution: Immediately stop the addition of HCDS. Ensure the magnetic stirrer is set to a high speed to create a strong vortex. Resume the addition of HCDS at a much slower rate, drop by drop, into the center of the vortex.

Q: A gel-like or solid precipitate has formed and is not dissolving during the hydrolysis step.

A: This can happen if the HCDS is not adequately dispersed in the water, leading to the formation of shock-sensitive siloxane gels.[5]

  • Solution: Increase the stirring speed to break up the solid. If this is not effective, proceed with extreme caution to the neutralization step, as these solids can be shock-sensitive. Add the KOH solution very slowly and from a distance, if possible.

Q: The pH is not increasing as expected during the addition of the KOH solution.

A: This could indicate that a larger amount of acidic byproduct (HCl) was generated than anticipated, or the concentration of your KOH solution is lower than 20 wt%.

  • Solution: Verify the concentration of your KOH solution. Continue to add the KOH solution until the target pH of ~12.6 is reached, even if it exceeds the 2:1 weight ratio.

Q: The feed tube for waste disposal is becoming clogged.

A: This can be caused by the rapid hydrolysis and formation of solid byproducts at the point of contact with moisture.[3]

  • Solution: For continuous or larger-scale disposal systems, consider using alcoholic KOH solutions, which have been shown to be effective in decomposing HCDS vapor without clogging issues.[3][4]

Visualizations

DecontaminationWorkflow cluster_prep Preparation cluster_hydrolysis Stage 1: Hydrolysis cluster_neutralization Stage 2: Neutralization cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood AddWater Add Water to Reactor FumeHood->AddWater Stir Start Vigorous Stirring AddWater->Stir AddHCDS Slowly Add HCDS Waste (1:25 HCDS:Water) Stir->AddHCDS React1 Stir for 30 minutes AddHCDS->React1 AddKOH Slowly Add 20% KOH Solution (2:1 KOH:HCDS) React1->AddKOH MonitorpH Monitor pH to ~12.6 AddKOH->MonitorpH React2 Stir until Solids Dissolve (up to 2 hours) MonitorpH->React2 CheckpH Verify Final pH React2->CheckpH Dispose Dispose as Aqueous Waste CheckpH->Dispose

Caption: Workflow for the decontamination and disposal of this compound waste.

TroubleshootingFlowchart decision decision solution solution start Problem Encountered During Decontamination q1 Is the reaction too vigorous during HCDS addition? start->q1 s1 Stop addition. Increase stirring speed. Add HCDS dropwise. q1->s1 Yes q2 Are there undissolved solids/gels after hydrolysis? q1->q2 No s1->q2 s2 Increase stirring speed. Proceed to neutralization with extreme caution. Add KOH very slowly. q2->s2 Yes q3 Is the pH not increasing during KOH addition? q2->q3 No s2->q3 s3 Verify KOH concentration. Continue adding KOH until target pH is reached. q3->s3 Yes end Problem Resolved q3->end No s3->end

Caption: Troubleshooting guide for HCDS decontamination.

References

Validation & Comparative

A Head-to-Head Battle of Silylating Agents: Hexachlorodisiloxane vs. Hexamethyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a silylating agent is a critical step in multi-step synthesis and analysis. This guide provides an objective, data-driven comparison of two common silylating agents: the highly reactive hexachlorodisiloxane and the more moderately reactive hexamethyldisilazane (HMDS).

The protection of functional groups such as hydroxyls, amines, and thiols is a fundamental requirement in the synthesis of complex molecules, including active pharmaceutical ingredients. Silylation, the introduction of a silyl group, is a widely employed technique for this purpose. The choice of silylating agent significantly impacts reaction efficiency, selectivity, and overall yield. This comparison focuses on the performance of this compound, a chlorosilane, and hexamethyldisilazane, a silylamine, providing insights into their respective strengths and weaknesses.

Executive Summary

FeatureThis compoundHexamethyldisilazane (HMDS)
Reactivity Very HighModerate
Byproducts Hydrogen Chloride (HCl)Ammonia (NH₃)
Catalyst Requirement Generally not requiredOften requires a catalyst for efficient reaction
Handling Moisture sensitive, corrosiveMoisture sensitive
Substrate Scope Broad, but can be less selectiveGood, can be more selective
Typical Reaction Conditions Often milder due to high reactivityOften requires heating or catalysis

Performance Comparison: A Quantitative Look

The following table summarizes the performance of this compound and hexamethyldisilazane in the silylation of various functional groups, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited in the literature.

SubstrateSilylating AgentCatalystSolventTemperature (°C)TimeYield (%)Reference
Primary Alcohols
n-OctanolHexamethyldisilazaneH-β zeolite (10% w/w)TolueneRoom Temp.8 h96[1]
Benzyl alcoholHexamethyldisilazaneSilica chlorideAcetonitrileRoom Temp.10 min98[2]
Benzyl alcoholHexamethyldisilazaneNoneNitromethaneRoom Temp.10 min95[3]
Secondary Alcohols
CyclohexanolHexamethyldisilazaneIodineDichloromethaneRoom Temp.< 3 min98[4]
BenzhydrolHexamethyldisilazaneSilica chlorideAcetonitrileRoom Temp.15 min97[2]
Tertiary Alcohols
tert-ButanolHexamethyldisilazaneIodineDichloromethaneRoom Temp.30 min95[4]
1-AdamantanolHexamethyldisilazaneIodineDichloromethaneRoom Temp.45 min96[4]
Phenols
PhenolHexamethyldisilazaneSilica chlorideAcetonitrileRoom Temp.10 min95[2]
4-MethoxyphenolHexamethyldisilazaneNoneNitromethaneRoom Temp.10 min96[3]
Amines
AnilineHexamethyldisilazaneSulfuric acid (catalytic)---Good (70% for a phenethylamine derivative)[5]

Experimental Protocols

Silylation of Alcohols with Hexamethyldisilazane (Iodine-Catalyzed)

This protocol is adapted from a highly efficient method for the silylation of a wide range of alcohols.[4]

Materials:

  • Alcohol (1.0 mmol)

  • Hexamethyldisilazane (HMDS, 1.2 mmol)

  • Iodine (I₂) (0.05 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add iodine (0.05 mmol) to the solution and stir until it dissolves.

  • Slowly add hexamethyldisilazane (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For primary and secondary alcohols, the reaction is typically complete within minutes.[4]

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the silyl ether.

General Protocol for Silylation of Alcohols with Chlorosilanes

The following is a general procedure for the silylation of alcohols using a chlorosilane, which can be adapted for this compound. Due to the high reactivity of chlorosilanes, this reaction is typically rapid.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (0.5 mmol, as it contains two silylating groups)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether, or Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.1 mmol per Si-Cl bond)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe or dropping funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 mmol) and the base in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the this compound (0.5 mmol) to the stirred solution via a syringe or dropping funnel. The addition is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a period of time (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture will contain the silyl ether and the hydrochloride salt of the base.

  • Filter the mixture to remove the salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silyl ether.

Reaction Mechanisms and Workflows

The silylation mechanisms for this compound and hexamethyldisilazane differ primarily in the nature of the leaving group and the requirement for activation.

This compound Silylation Pathway

G ROH Alcohol/Amine (R-XH) Base Base (e.g., Et3N) ROH->Base Product Silylated Product (R-X-SiCl2-O-SiCl3) ROH->Product Nucleophilic Attack on Si HCDS This compound (Cl3Si-O-SiCl3) HCDS->Product HCl HCl (byproduct) HCDS->HCl Reaction with moisture Intermediate Protonated Base (Et3NH+Cl-) Base->Intermediate Accepts Proton Product->HCl Further reaction/hydrolysis

Silylation mechanism of this compound.

The reaction with this compound, a typical chlorosilane, proceeds via a nucleophilic attack of the hydroxyl or amino group on the electrophilic silicon atom. A base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Hexamethyldisilazane Silylation Pathway (Catalyzed)

G ROH Alcohol/Phenol (R-OH) Product Silyl Ether (R-O-Si(CH3)3) ROH->Product Nucleophilic Attack HMDS Hexamethyldisilazane ((CH3)3Si)2NH Activated_HMDS Activated Silylating Agent HMDS->Activated_HMDS Catalyst Catalyst (e.g., I2, Acid) Catalyst->Activated_HMDS Activation Activated_HMDS->Product Ammonia Ammonia (NH3) (byproduct) Activated_HMDS->Ammonia Release

Catalyzed silylation mechanism of Hexamethyldisilazane.

Hexamethyldisilazane is a less powerful silylating agent than chlorosilanes.[4] Its reactivity is significantly enhanced by the use of a catalyst, such as iodine or a protic acid. The catalyst activates the Si-N bond, making the silicon atom more susceptible to nucleophilic attack. The only byproduct of this reaction is ammonia, which is volatile and easily removed.[4]

Conclusion and Recommendations

The choice between this compound and hexamethyldisilazane for silylation depends on the specific requirements of the synthesis.

This compound is a potent silylating agent suitable for a broad range of substrates. Its high reactivity allows for rapid reactions under mild conditions, often without the need for a catalyst. However, its use generates corrosive hydrogen chloride, necessitating the use of a base and careful handling to avoid moisture. The high reactivity can also lead to a lack of selectivity when multiple reactive functional groups are present.

Hexamethyldisilazane offers a milder and often more selective alternative. While it typically requires a catalyst or more forcing conditions to achieve high yields, the reaction is clean, with the only byproduct being volatile ammonia. This makes it an attractive option for sensitive substrates and for applications where the avoidance of acidic byproducts is crucial. Recent developments have shown that with the right solvent system, HMDS can be highly effective even at room temperature without a catalyst.[3]

For drug development professionals, the choice will be guided by factors such as the complexity of the molecule, the presence of other functional groups, and the desired process conditions. For rapid, high-yield silylation of robust substrates, this compound may be preferred. For more delicate molecules requiring higher selectivity and milder, non-acidic conditions, hexamethyldisilazane is often the superior choice.

References

A Comparative Guide to Chlorosilanes for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of chlorosilane compounds for the functionalization of surfaces, a critical process in various scientific and industrial applications, including drug delivery, biocompatible coatings, and biosensor development. The selection of an appropriate chlorosilane is paramount as it dictates the ultimate surface properties such as hydrophobicity, stability, and the density of the functional monolayer. This document provides a comparative analysis of monochloro-, dichloro-, and trichlorosilanes, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Chlorosilanes

The performance of a chlorosilane in surface functionalization is primarily determined by the number of chloro groups, which dictates its reactivity and ability to cross-link, and the nature of the organic substituent (R-group), which defines the final surface chemistry.

Key Performance Indicators:

  • Reactivity and Monolayer Formation: Trichlorosilanes are generally the most reactive, leading to rapid formation of self-assembled monolayers (SAMs).[1] This high reactivity, however, necessitates stringent anhydrous conditions to prevent premature hydrolysis and polymerization in solution.[2] Monochlorosilanes, with only one reactive site, cannot polymerize and form a less densely packed monolayer.[3] Dichlorosilanes offer an intermediate reactivity and can form linear polymer chains on the surface.

  • Hydrophobicity: The hydrophobicity of the functionalized surface is primarily determined by the alkyl chain length of the silane. Longer alkyl chains lead to more effective shielding of the hydroxylated surface, resulting in higher water contact angles.[1] For a given alkyl chain length, trichlorosilanes tend to form more densely packed and ordered monolayers, which can enhance hydrophobicity.

  • Stability: The covalent Si-O-Si bonds formed between the silane and the hydroxylated surface, as well as the cross-linking between adjacent silane molecules (in the case of di- and trichlorosilanes), contribute to the thermal and hydrolytic stability of the monolayer.[4][5] Trichlorosilane-based SAMs, such as those from octadecyltrichlorosilane (OTS), are known to be thermally stable up to high temperatures.[4]

Quantitative Data Summary:

The following table summarizes key performance data for various chlorosilanes based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Silane TypeSpecific CompoundSubstrateWater Contact Angle (WCA)Monolayer ThicknessKey Observations
Monochlorosilane Dimethyloctadecylchlorosilane (DMODCS)Silicon DioxideLower than OTSThinner than OTSForms less densely packed monolayers compared to OTS.[6]
Dichlorosilane Dimethyldichlorosilane (DDMS)Silicon Wafer~105°Not specifiedForms effective and thermally stable protection layers.[7]
Trichlorosilane Octyltrichlorosilane (C8-OTS)Silicon Wafer~110°~1.3 nmForms smooth, thermally stable monolayers.[7]
Trichlorosilane Octadecyltrichlorosilane (OTS)Silicon Dioxide>100° (up to 170° on textured surfaces)[1]~2.6 nm[6]Forms high-quality, close-packed, and thermally stable monolayers, especially on hydrated surfaces.[4][6]
Trichlorosilane (Tridecafluoro-1,1,2,2-tetrahydrooctyl) trichlorosilane (FOTS)Silicon Wafer~120°Not specifiedCreates highly hydrophobic and oleophobic surfaces.[7]

Reaction Pathways and Experimental Workflow

The functionalization of a hydroxylated surface with chlorosilanes proceeds through the reaction of the Si-Cl group with surface hydroxyl (-OH) groups, forming a stable Si-O-Surface covalent bond and releasing hydrochloric acid (HCl) as a byproduct. The number of chloro groups influences the potential for cross-linking between adjacent silane molecules.

G cluster_mono Monochlorosilane cluster_di Dichlorosilane cluster_tri Trichlorosilane M_start R(CH3)2SiCl M_product R(CH3)2Si-O-Surface (Monolayer) M_start->M_product Reaction with surface -OH M_surface Hydroxylated Surface (-OH) M_surface->M_product M_byproduct HCl D_start R(CH3)SiCl2 D_product Linear Polymer Chain on Surface D_start->D_product Reaction and Cross-linking D_surface Hydroxylated Surface (-OH) D_surface->D_product D_byproduct 2 HCl T_start RSiCl3 T_product Cross-linked Network (Dense Monolayer) T_start->T_product Reaction and Extensive Cross-linking T_surface Hydroxylated Surface (-OH) T_surface->T_product T_byproduct 3 HCl

Reaction pathways for different chlorosilanes.

A typical experimental workflow for surface functionalization using chlorosilanes involves several key stages, from substrate preparation to characterization of the resulting monolayer.

G cluster_workflow Experimental Workflow A Substrate Preparation (Cleaning & Hydroxylation) B Silanization (Solution or Vapor Phase) A->B C Rinsing (Remove physisorbed molecules) B->C D Curing/Annealing (Optional) C->D E Surface Characterization D->E

A typical experimental workflow for surface functionalization.

Experimental Protocols

The successful formation of a high-quality self-assembled monolayer is highly dependent on the experimental procedure. Below are detailed protocols for substrate preparation and both solution- and vapor-phase deposition of chlorosilanes.

Protocol 1: Substrate Preparation (Silicon Wafers)

This protocol is essential for creating a reactive, hydroxylated surface for silanization.

  • Cleaning:

    • Cut silicon wafers to the desired size and place them in a clean glass container.

    • Prepare a Piranha solution by cautiously adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in an ice bath (Warning: Piranha solution is extremely corrosive and exothermic).

    • Immerse the wafers in the Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic oxide layer.

    • Carefully remove the wafers and rinse them extensively with deionized water.

    • Rinse the wafers with acetone and then isopropanol to remove water.

  • Drying:

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • The cleaned and dried wafers should be used immediately for the deposition of the monolayer to prevent atmospheric contamination.

Protocol 2: Solution-Phase Deposition

This method is commonly used for its simplicity and scalability.

  • Preparation:

    • In an inert atmosphere (e.g., a glovebox), prepare a 1-5 mM solution of the desired chlorosilane in an anhydrous solvent such as toluene or hexane.

  • Deposition:

    • Place the cleaned and dried substrates in a glass container.

    • Immerse the substrates in the silane solution. The deposition time can range from a few minutes to several hours, depending on the reactivity of the chlorosilane. For example, a 2-4 hour immersion at room temperature is typical for trichlorosilanes.

  • Rinsing and Drying:

    • After deposition, remove the substrates from the solution.

    • Rinse the substrates sequentially with the anhydrous solvent (e.g., toluene), followed by acetone and isopropanol to remove any non-covalently bonded (physisorbed) silane molecules.

    • Dry the coated substrates under a stream of nitrogen gas.

  • Curing (Optional):

    • To promote further covalent bonding and ordering of the monolayer, the coated substrates can be annealed at 100-120°C for 10-15 minutes.

Protocol 3: Vapor-Phase Deposition

This method can produce very uniform monolayers and is suitable for substrates with complex geometries.

  • Setup:

    • Place the cleaned and dried substrates in a vacuum desiccator.

    • In a separate small, open vial within the desiccator, place a few drops of the liquid chlorosilane. Ensure the liquid does not come into direct contact with the substrates.

  • Deposition:

    • Evacuate the desiccator to a low pressure.

    • Allow the vapor from the chlorosilane to deposit on the substrate surfaces. The deposition time can vary from a few hours to overnight (e.g., 4-12 hours) at room temperature, depending on the volatility of the silane.

  • Post-Deposition Treatment:

    • After deposition, vent the desiccator with an inert gas (e.g., nitrogen or argon).

    • Remove the substrates and rinse them with an anhydrous solvent to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

By carefully selecting the appropriate chlorosilane and following meticulous experimental procedures, researchers can reliably create functionalized surfaces with tailored properties for a wide range of advanced applications.

References

Navigating the Silicone Synthesis Landscape: A Comparative Guide to Hexachlorodisiloxane Precursor Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of silicones is a critical process. The choice of precursor profoundly impacts the efficiency, purity, and environmental footprint of the final product. While hexachlorodisiloxane has been a traditional precursor, a range of alternatives offer distinct advantages. This guide provides an objective, data-driven comparison of these alternatives, supported by detailed experimental protocols.

The primary alternatives to this compound for silicone synthesis fall into two main categories: chlorosilanes, such as dichlorodimethylsilane, and the more environmentally friendly alkoxysilanes. The synthesis of these precursors and their subsequent polymerization into silicones involve distinct chemical pathways, each with its own set of performance metrics.

Comparative Analysis of Silicone Precursors

The selection of a precursor for silicone synthesis involves a trade-off between reactivity, cost, safety, and the desired properties of the final polymer. The following table summarizes the key quantitative data for the performance of this compound and its primary alternatives.

PrecursorSynthesis MethodTypical YieldPurity of SiliconeKey AdvantagesKey Disadvantages
This compound Hydrolysis & PolycondensationData not readily available in comparative studiesHighTraditional, well-established processCorrosive HCl byproduct, moisture sensitive
Dichlorodimethylsilane Hydrolysis & Polycondensation~40% (in some lab-scale syntheses)[1]Good, but can contain cyclic impuritiesWidely available, cost-effectiveCorrosive HCl byproduct, exothermic reaction
Cyclic Siloxanes (e.g., D4) Ring-Opening PolymerizationHighHigh, with controlled molecular weightExcellent control over polymer structureRequires initial synthesis of cyclic monomers
Alkoxysilanes Hydrolysis & PolycondensationHigh selectivity reported in direct synthesis[2]Potentially high"Green" alternative (no HCl byproduct)Can require catalysts, potentially slower reaction

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for key experiments are outlined below.

Silicone Synthesis from Dichlorodimethylsilane via Hydrolysis and Polycondensation

This protocol describes the synthesis of polydimethylsiloxane (PDMS) from dichlorodimethylsilane, a common alternative to this compound.

Materials:

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂)

  • Deionized water

  • Potassium hydroxide (KOH) (for alkaline conditions, if desired)

  • Solvent (e.g., diethyl ether or dichloromethane)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve dichlorodimethylsilane in an appropriate solvent in a reaction flask.

  • Slowly add deionized water to the solution while stirring vigorously. The reaction is exothermic and will produce hydrochloric acid (HCl) gas.

  • After the addition of water is complete, continue stirring for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 40-45°C) to allow for hydrolysis and initial condensation.

  • Transfer the mixture to a separatory funnel and wash the organic layer multiple times with deionized water to remove the HCl and any unreacted starting material.

  • If alkaline conditions were used, neutralize the mixture.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent using a rotary evaporator to obtain the silicone oil.

  • The resulting monomer/oligomer mixture can be further polymerized ("aged") to increase the molecular weight and viscosity of the PDMS. One study reported a yield of about 40% for the monomer synthesis, which was then subjected to self-polymerization.[1]

Silicone Synthesis from Octamethylcyclotetrasiloxane (D4) via Ring-Opening Polymerization (ROP)

This method allows for the synthesis of high molecular weight, linear polysiloxanes with good control over the final properties.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • Initiator (e.g., acidic or basic catalyst)

  • End-capping agent (to control molecular weight)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Charge a reaction vessel with D4 and an end-capping agent under an inert atmosphere.

  • Introduce the initiator (e.g., a strong acid or base) to the mixture.

  • Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time to allow for polymerization.

  • Monitor the viscosity of the mixture to track the progress of the polymerization.

  • Once the desired molecular weight is achieved, neutralize the catalyst to terminate the reaction.

  • Remove any volatile components, such as unreacted cyclic monomers, under vacuum.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows for silicone synthesis from different precursors.

SynthesisPathways cluster_HCDSO This compound Pathway cluster_DCDMS Dichlorodimethylsilane Pathway cluster_Alkoxysilane Alkoxysilane Pathway cluster_Cyclic Cyclic Siloxane Pathway HCDSO This compound HCDSO_Hydrolysis Hydrolysis & Polycondensation HCDSO->HCDSO_Hydrolysis H₂O Silicone_HCDSO Silicone HCDSO_Hydrolysis->Silicone_HCDSO Polydisiloxane DCDMS Dichlorodimethylsilane DCDMS_Hydrolysis Hydrolysis & Polycondensation DCDMS->DCDMS_Hydrolysis H₂O Silicone_DCDMS Silicone DCDMS_Hydrolysis->Silicone_DCDMS Polydimethylsiloxane Alkoxysilane Alkoxysilane Alkoxysilane_Hydrolysis Hydrolysis & Polycondensation Alkoxysilane->Alkoxysilane_Hydrolysis H₂O, Catalyst Silicone_Alkoxysilane Silicone Alkoxysilane_Hydrolysis->Silicone_Alkoxysilane Polydimethylsiloxane Cyclic Cyclic Siloxane (D4) ROP Ring-Opening Polymerization Cyclic->ROP Initiator Silicone_Cyclic Silicone ROP->Silicone_Cyclic Linear Polysiloxane

Caption: Synthetic pathways to silicones from various precursors.

ExperimentalWorkflow start Start precursor Select Precursor (e.g., Dichlorodimethylsilane) start->precursor reaction Perform Reaction (e.g., Hydrolysis) precursor->reaction purification Purification (Washing, Neutralization) reaction->purification isolation Product Isolation (Solvent Removal) purification->isolation polymerization Further Polymerization (Aging/Curing) isolation->polymerization analysis Characterization (Viscosity, Purity) polymerization->analysis end End analysis->end

Caption: Generalized experimental workflow for silicone synthesis.

The "Green" Chemistry Approach: Alkoxysilanes

A significant driver in the search for alternative precursors is the desire for more environmentally friendly and safer chemical processes. Alkoxysilanes are at the forefront of this "green" chemistry revolution in silicone production. The direct synthesis of alkoxysilanes from elemental silicon and alcohols avoids the use of chlorine, thereby eliminating the production of corrosive hydrogen chloride gas.[2] This approach not only enhances safety but also reduces the need for corrosion-resistant equipment and simplifies waste management. While the industrial-scale adoption of alkoxysilane-based processes is still evolving, the potential benefits in terms of environmental impact and process simplification are substantial.

The primary industrial route to the key intermediate for many silicones, dichlorodimethylsilane, is the Müller-Rochow process.[3] This process itself is energy-intensive, requiring high temperatures and yielding a mixture of chlorosilanes that must be separated by distillation.[3] The overall energy consumption for the production of silicon-based materials is a significant consideration, with the initial production of metallurgical silicon being particularly energy-demanding.[2][3]

References

A Researcher's Guide to Validating Surface Silylation by Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in a wide array of applications, from enhancing the biocompatibility of medical devices to controlling the stationary phase chemistry in chromatography. Silylation, the process of covalently bonding silicon-based compounds to a surface, is a cornerstone technique for achieving this control. Among the various silylating agents, hexachlorodisiloxane (HCD) presents a unique bifunctional option for creating dense and potentially cross-linked surface modifications.

This guide provides an objective comparison of this compound with other common silylating agents, supported by experimental data from analogous compounds. It details the methodologies for performing silylation and for validating the degree of surface modification, offering a comprehensive resource for tailoring surface properties.

Comparing Silylating Agents: this compound vs. Alternatives

The choice of silylating agent is dictated by the desired surface properties, the reactivity of the substrate, and the required reaction conditions. This compound, with its two trichlorosilyl groups, offers the potential for high-density surface coverage and cross-linking, which can lead to enhanced stability.

Silylating AgentChemical FormulaFunctionalityKey CharacteristicsByproducts
This compound (HCD) Cl₃Si-O-SiCl₃BifunctionalHighly reactive, potential for high density and cross-linked layers.[1][2]HCl
Trimethylchlorosilane (TMCS) (CH₃)₃SiClMonofunctionalForms a simple trimethylsilyl monolayer, well-studied and widely used.[3]HCl
Hexamethyldisilazane (HMDS) ((CH₃)₃Si)₂NHMonofunctionalLess corrosive byproducts compared to chlorosilanes.[3]NH₃
(3-Aminopropyl)triethoxysilane (APTES) H₂N(CH₂)₃Si(OC₂H₅)₃MonofunctionalIntroduces amine functional groups for further modification.[4]Ethanol

Performance Data Summary

Quantitative validation of surface silylation is crucial for ensuring reproducibility and understanding the relationship between surface chemistry and performance. The following tables summarize typical performance data obtained using various characterization techniques for surfaces modified with chlorosilanes and other silylating agents. While specific data for this compound is limited in publicly available literature, the data for analogous chlorosilanes provides a valuable benchmark.

Table 1: Water Contact Angle Measurements

Contact angle goniometry is a straightforward method to assess the change in surface hydrophobicity after silylation. An increase in the water contact angle generally indicates successful hydrophobic modification.

Silylating AgentSubstrateWater Contact Angle (°)Reference
Untreated GlassGlass< 10[5][6]
Trimethylchlorosilane (TMCS)Glass~70 - 90[7]
DichlorooctamethyltetrasiloxaneGlass~95[5][6]
(3-Aminopropyl)triethoxysilane (APTES)Silicon~60 - 70[4]
Table 2: Thermogravimetric Analysis (TGA)

TGA can quantify the amount of organic material grafted onto a surface by measuring the mass loss as the temperature is increased. This is particularly useful for assessing the density of the silylated layer.

Silylating AgentSubstrateMass Loss (%)Temperature Range (°C)Reference
Trimethylchlorosilane (TMCS)SilicaVaries with surface area and reaction conditions200 - 600[8][9]
Hexamethyldisilazane (HMDS)Mesoporous Silica~5-10200 - 800[3]
Table 3: X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface, confirming the presence of silicon and other elements from the silylating agent.

Silylating AgentSubstrateKey Elemental Ratios (e.g., Si/Substrate, C/Si)Reference
Trimethylchlorosilane (TMCS)SilicaIncreased Si 2p signal corresponding to organosilicon[3]
AminosilanesSiliconPresence of N 1s peak, specific C 1s and Si 2p chemical states

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reproducible surface silylation. Below are representative methodologies for key experiments.

Protocol 1: Surface Silylation with this compound (Vapor Phase Deposition)

Objective: To create a dense, hydrophobic layer on a hydroxylated surface using this compound vapor.

Materials:

  • Substrate with hydroxylated surface (e.g., glass slide, silicon wafer)

  • This compound (HCD)

  • Anhydrous toluene or hexane

  • Vacuum desiccator

  • Schlenk line or glovebox (optional, for handling HCD in an inert atmosphere)

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate surface to ensure the presence of reactive hydroxyl groups. A common method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by copious rinsing with deionized water and drying in an oven at 120°C for at least 1 hour. Caution: Piranha solution is extremely corrosive and reactive.

  • Vapor Deposition Setup: Place the cleaned and dried substrates in a vacuum desiccator. In a small, open vial within the desiccator, place a few drops of this compound.

  • Silylation: Evacuate the desiccator to a moderate vacuum. The HCD will vaporize and react with the hydroxyl groups on the substrate surface. The reaction can be carried out at room temperature for several hours to overnight. For increased reaction rates, the desiccator can be gently heated (e.g., to 50-70°C).

  • Post-Reaction Treatment: After the desired reaction time, vent the desiccator with a dry, inert gas (e.g., nitrogen or argon).

  • Rinsing: Remove the substrates and rinse them thoroughly with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed HCD.

  • Curing: Cure the silylated substrates in an oven at 110-120°C for 30-60 minutes to promote further cross-linking and remove any residual solvent and HCl byproduct.

  • Storage: Store the modified substrates in a dry environment to prevent hydrolysis of any remaining Si-Cl bonds.

Protocol 2: Characterization by Water Contact Angle Measurement

Objective: To quantify the change in surface hydrophobicity.

Procedure:

  • Place the silylated and a control (un-silylated) substrate on the stage of a contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of each substrate.

  • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the contact angle on both the left and right sides of the droplet.

  • Repeat the measurement at multiple locations on each substrate to ensure statistical significance.

  • Report the average contact angle and standard deviation for both the silylated and control surfaces.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

Objective: To determine the grafting density of the silylating agent.

Procedure:

  • Accurately weigh a sample of the silylated substrate (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample under an inert atmosphere (e.g., nitrogen) from room temperature to approximately 800°C at a controlled heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • The mass loss in the region corresponding to the decomposition of the organic part of the silylating agent (typically above 200°C) can be used to calculate the amount of grafted material. A control run with an unsilylated substrate is recommended to account for mass loss due to dehydroxylation of the surface.

Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Objective: To confirm the elemental composition and chemical bonding of the silylated surface.

Procedure:

  • Mount the silylated and a control substrate onto the XPS sample holder.

  • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, Cl 2p).

  • Analyze the binding energies and peak shapes to determine the chemical states of the elements and confirm the presence of the silylating agent.

  • Use the peak areas to quantify the elemental composition of the surface.

Visualizing the Process and Logic

To better understand the workflow and the underlying principles, the following diagrams have been generated using the DOT language.

G cluster_prep Surface Preparation cluster_silylation Silylation cluster_validation Validation start Start: Unmodified Substrate clean Substrate Cleaning (e.g., Piranha Etch) start->clean dry Drying clean->dry silylation This compound Vapor Deposition dry->silylation rinse Solvent Rinse silylation->rinse cure Curing rinse->cure contact_angle Contact Angle Measurement cure->contact_angle tga Thermogravimetric Analysis (TGA) cure->tga xps X-ray Photoelectron Spectroscopy (XPS) cure->xps end End: Validated Silylated Surface contact_angle->end tga->end xps->end

Caption: Experimental workflow for surface silylation and validation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products surface Hydroxylated Surface (-OH groups) reaction Nucleophilic Attack by Surface -OH surface->reaction hcd This compound (Cl₃Si-O-SiCl₃) hcd->reaction silylated_surface Silylated Surface (-O-SiCl₂-O-SiCl₃ or cross-linked) reaction->silylated_surface hcl Hydrogen Chloride (HCl) Byproduct reaction->hcl

Caption: Reaction mechanism of this compound with a hydroxylated surface.

G cluster_techniques Characterization Techniques cluster_properties Surface Properties Measured silylated_surface Silylated Surface contact_angle Contact Angle silylated_surface->contact_angle tga TGA silylated_surface->tga xps XPS silylated_surface->xps hydrophobicity Hydrophobicity/ Wettability contact_angle->hydrophobicity grafting_density Grafting Density/ Thermal Stability tga->grafting_density elemental_composition Elemental Composition/ Chemical State xps->elemental_composition

Caption: Logical relationship between characterization techniques and surface properties.

References

Comparative Guide to the Quantitative Analysis of Reaction Products from Hexachlorodisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of hexachlorodisiloxane with various nucleophiles, focusing on quantitative analysis and experimental protocols. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize silicon-based compounds.

This compound serves as a reactive precursor for the synthesis of a variety of disiloxane derivatives. The quantitative yield and purity of these products are highly dependent on the nature of the nucleophile and the reaction conditions. This guide presents available data to facilitate the selection of appropriate synthetic routes and analytical methods.

Quantitative Analysis of Reaction Products

The reaction of this compound with nucleophiles, such as alcohols and amines, leads to the substitution of chlorine atoms. The extent of substitution can be controlled to produce a range of products.

Reaction with Alcohols

Table 1: Illustrative Yields of Related Siloxane Synthesis

Reactant 1Reactant 2ProductYieldReference
PhenylsilaneWater (via in situ hydrolysis)1,3-DiphenyldisiloxaneHigh-yielding(Purdue University)
Tris(trimethylsilyl)silaneWater1,1,1,3,3,3-Hexakis(trimethylsilyl)disiloxane92%[2]

Note: This table provides examples of high-yield disiloxane syntheses from alternative starting materials to illustrate the general efficiency of forming Si-O-Si bonds.

Reaction with Amines

The reaction of this compound with primary or secondary amines produces aminosiloxanes. These reactions are typically fast and driven by the formation of a stable amine hydrochloride salt. While comprehensive quantitative tables are scarce, related reactions for the synthesis of aminosilanes suggest that near-quantitative yields can be achieved. For example, the synthesis of siloxane diamine oligomers via dehydrocoupling of vinyltris(dimethylsiloxy)silane with diamines can result in near-quantitative Si-H amination.[3]

Comparison with Alternative Silylating Agents

This compound is one of several reagents available for silylation, the introduction of a silyl group into a molecule. The choice of silylating agent depends on the substrate, desired product, and reaction conditions.

Table 2: Comparison of Common Silylating Agents

Silylating AgentKey FeaturesTypical ApplicationsByproducts
This compound Highly reactive, bifunctional, introduces a disiloxane bridge.Synthesis of disiloxane-based materials, cross-linking agent.HCl
Chlorotrimethylsilane (TMSCl) Monofunctional, widely used for introducing the TMS protecting group.Protection of alcohols, amines, and carboxylic acids.HCl
Hexamethyldisilazane (HMDS) Less reactive than TMSCl, ammonia byproduct is less corrosive than HCl.Silylation of alcohols, phenols, amines.NH₃
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Highly volatile byproducts, suitable for GC-MS analysis.Derivatization for GC-MS.Mono(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Most volatile TMS-amide, byproducts elute with the solvent front in GC.Derivatization for GC-MS analysis of early-eluting compounds.N-methyltrifluoroacetamide

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable quantitative data. The following sections provide generalized procedures for the synthesis and analysis of this compound reaction products.

Synthesis of Hexaalkoxydisiloxanes (General Procedure)
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Anhydrous alcohol (e.g., ethanol, 6 moles) is dissolved in a dry, inert solvent (e.g., toluene) in the reaction flask. A solution of this compound (1 mole) in the same solvent is placed in the dropping funnel.

  • Reaction: The this compound solution is added dropwise to the stirred alcohol solution at a controlled temperature (typically 0 °C to room temperature). The reaction is exothermic.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a specified period. The resulting mixture is then filtered to remove any precipitated salts. The solvent and excess alcohol are removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield the pure hexaalkoxydisiloxane.

Synthesis of Hexakis(amino)disiloxanes (General Procedure)
  • Reaction Setup: A similar setup to the alcoholysis reaction is used.

  • Reagents: A primary or secondary amine (e.g., diethylamine, 12 moles) is dissolved in a dry, inert solvent (e.g., diethyl ether) in the reaction flask. A solution of this compound (1 mole) in the same solvent is placed in the dropping funnel.

  • Reaction: The this compound solution is added dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The precipitated amine hydrochloride is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by vacuum distillation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile reaction products.

  • Sample Preparation: A dilute solution of the reaction product is prepared in a suitable volatile solvent (e.g., hexane, dichloromethane). For quantitative analysis, an internal standard is added.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: An initial temperature of 50-100 °C, held for a few minutes, followed by a temperature ramp of 10-20 °C/min to a final temperature of 250-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the reaction products.

  • ¹H NMR: Provides information on the proton environment in the organic substituents.

  • ¹³C NMR: Provides information on the carbon framework of the organic substituents.

  • ²⁹Si NMR: Directly probes the silicon environment and is highly sensitive to the nature of the substituents on the silicon atom. This technique is particularly useful for confirming the formation of the Si-O-Si linkage and for identifying different siloxane species in a mixture.[4]

Visualizations

Experimental Workflow for Synthesis and Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start This compound + Nucleophile (Alcohol or Amine) reaction Reaction in Inert Solvent start->reaction workup Work-up (Filtration, Solvent Removal) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure Disiloxane Product purification->product sample_prep Sample Preparation product->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis sample_prep->nmr data_analysis Data Interpretation (Yield, Purity, Structure) gc_ms->data_analysis nmr->data_analysis

Caption: Workflow for the synthesis and analysis of disiloxane products.

Signaling Pathway of this compound Reaction

reaction_pathway cluster_byproduct Byproduct HCDS This compound (Cl3Si-O-SiCl3) Alkoxy Hexaalkoxydisiloxane ((RO)3Si-O-Si(OR)3) HCDS->Alkoxy + 6 R-OH Amino Hexakis(amino)disiloxane ((R2N)3Si-O-Si(NR2)3) HCDS->Amino + 12 R2NH ROH Alcohol (R-OH) ROH->Alkoxy R2NH Amine (R2NH) R2NH->Amino HCl HCl

Caption: Reaction pathways of this compound with nucleophiles.

References

A Comparative Guide to the Reactivity of Hexachlorodisiloxane and Other Disiloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of hexachlorodisiloxane with other disiloxanes, supported by available experimental data. Understanding the relative reactivity of these compounds is crucial for their application in synthesis, materials science, and drug development, where precise control of chemical transformations is paramount.

Executive Summary

This compound stands out as a highly reactive disiloxane due to the presence of six electron-withdrawing chlorine atoms. This high reactivity, particularly towards nucleophiles like water, alcohols, and amines, contrasts sharply with the relative stability of peralkyldisiloxanes such as hexamethyldisiloxane. The reactivity of disiloxanes is significantly influenced by the nature of the substituents on the silicon atoms. Electron-withdrawing groups enhance reactivity by making the silicon atom more electrophilic, while sterically bulky groups can hinder nucleophilic attack. This guide will delve into these differences, presenting available quantitative data and detailed experimental protocols for key reactions.

Comparative Reactivity Analysis

The reactivity of disiloxanes (R₃Si-O-SiR₃) is primarily dictated by the susceptibility of the silicon-oxygen (Si-O) bond to cleavage and the reactivity of the substituents (R) attached to the silicon atoms. In the case of this compound (Cl₃Si-O-SiCl₃), the silicon atoms are highly electrophilic due to the strong inductive effect of the chlorine atoms, making them prime targets for nucleophilic attack.

Hydrolysis

Hydrolysis is a key reaction that highlights the vast difference in reactivity between chlorodisiloxanes and alkyldisiloxanes.

This compound undergoes vigorous and highly exothermic hydrolysis upon contact with water, producing hydrochloric acid and ultimately forming a complex mixture of siloxanes and silicic acid.[1][2] The reaction is difficult to control and can be hazardous if not managed properly.

Hexamethyldisiloxane , in contrast, is relatively stable towards hydrolysis under neutral conditions. The Si-C bonds are much less polarized than Si-Cl bonds, and the methyl groups offer some steric shielding to the silicon atom. While hydrolysis can be achieved under acidic or basic conditions, the reaction rates are significantly slower than for this compound.[3] Studies on the hydrolysis of polydimethylsiloxane (PDMS) fluids, which contain repeating dimethylsiloxane units, show that degradation is more significant in extreme pH conditions. For instance, at 24°C, the degradation rate constant in a NaOH solution (pH 12) was estimated to be 0.28 mgSi L⁻¹ day⁻¹, while in an HCl solution (pH 2) it was 0.07 mgSi L⁻¹ day⁻¹, and in demineralized water (pH 6) it was only 0.002 mgSi L⁻¹ day⁻¹.[3]

Other Disiloxanes: The hydrolysis rates of other disiloxanes are intermediate and depend on their substituents. For example, the presence of functional groups with neighboring atoms capable of intramolecular assistance can influence the rate of Si-O bond cleavage.[4]

Table 1: Comparative Hydrolysis Reactivity of Disiloxanes

DisiloxaneSubstituentsQualitative Reactivity with Water (Neutral pH)Quantitative Data (Hydrolysis Rate)
This compound-ClVery High / VigorousRate constants are difficult to measure due to the rapid, heterogeneous nature of the reaction.
Hexamethyldisiloxane-CH₃Very Low / StableExtremely slow at neutral pH. [3]
Functionalized Disiloxanese.g., alkoxy, aminoVariableRate is dependent on the specific functional group and reaction conditions.[4]
Alcoholysis

The reaction of disiloxanes with alcohols (alcoholysis) follows a similar trend to hydrolysis.

This compound reacts readily with alcohols to form alkoxysilanes and hydrogen chloride. This reaction can be a useful synthetic route for the preparation of various silicon-containing compounds. The reaction is typically fast and exothermic.

Hexamethyldisiloxane is generally unreactive towards alcohols under neutral conditions. Cleavage of the Si-O-Si bond in hexamethyldisiloxane to react with alcohols typically requires acidic or basic catalysts.

Table 2: Comparative Alcoholysis Reactivity of Disiloxanes

DisiloxaneSubstituentsQualitative Reactivity with Alcohols (e.g., Ethanol)
This compound-ClHigh
Hexamethyldisiloxane-CH₃Very Low
Phenyl-substituted Disiloxanes-C₆H₅Low to Moderate
Nucleophilic Substitution with Amines

This compound is highly susceptible to nucleophilic attack by amines, leading to the formation of aminosilanes and silylamines. The reaction is typically fast and results in the displacement of chloride ions.

Hexamethyldisiloxane , on the other hand, is generally inert towards amines under standard conditions. The Si-CH₃ bonds are not readily cleaved by amines.

Experimental Protocols

Monitoring Hydrolysis of Chlorosiloxanes via Conductivity

This protocol provides a general method for comparing the hydrolysis rates of reactive chlorosiloxanes by monitoring the change in electrical conductivity due to the formation of hydrochloric acid.

Materials:

  • Chlorosiloxane (e.g., this compound)

  • Deionized water

  • Acetone (or other suitable solvent, dried)

  • Conductivity meter and probe

  • Stir plate and stir bar

  • Reaction vessel (e.g., beaker)

  • Syringe or dropping funnel for addition of chlorosiloxane

Procedure:

  • Set up the reaction vessel with a known volume of deionized water on a stir plate and place the conductivity probe in the water.

  • Allow the water to equilibrate to a constant temperature and record the initial conductivity.

  • Prepare a solution of the chlorosiloxane in a dry, inert solvent like acetone. The concentration should be chosen to allow for a measurable rate of reaction.

  • Rapidly inject a small, known volume of the chlorosiloxane solution into the stirred water.

  • Start recording the conductivity as a function of time.

  • The initial rate of reaction can be determined from the initial slope of the conductivity versus time plot.

  • Repeat the experiment with different chlorosiloxanes under identical conditions (temperature, concentration, stirring rate) to compare their relative hydrolysis rates.

Data Analysis: The rate of HCl production is proportional to the rate of change of conductivity. By calibrating the conductivity meter with standard HCl solutions, a quantitative measure of the hydrolysis rate can be obtained.

Comparative Alcoholysis of Disiloxanes by GC-MS Analysis

This protocol outlines a method for comparing the reactivity of different disiloxanes towards an alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the reaction products and unreacted starting materials.

Materials:

  • Disiloxanes to be tested (e.g., this compound, hexamethyldisiloxane)

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Anhydrous, non-reactive solvent (e.g., hexane, toluene)

  • Internal standard for GC analysis (e.g., a long-chain alkane)

  • Reaction vials with septa

  • GC-MS system

Procedure:

  • Prepare stock solutions of each disiloxane and the alcohol in the anhydrous solvent. Also prepare a stock solution of the internal standard.

  • In a reaction vial, combine a known volume of the disiloxane solution, the alcohol solution, and the internal standard solution.

  • Seal the vial and place it in a temperature-controlled environment (e.g., a heating block or water bath).

  • At specific time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a neutralizing agent for reactions involving acid or base generation).

  • Dilute the aliquot with the solvent and analyze by GC-MS.

  • Identify and quantify the reactants and products by comparing their retention times and mass spectra to known standards.

Data Analysis: By plotting the concentration of the starting disiloxane and the products as a function of time, the reaction rate can be determined. Comparing the rates for different disiloxanes under the same conditions provides a quantitative measure of their relative reactivity.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental differences in the reactivity of this compound and hexamethyldisiloxane.

G cluster_0 This compound Reactivity cluster_1 Hexamethyldisiloxane Reactivity HCDS This compound (Cl₃Si-O-SiCl₃) HCDS_intermediate Electrophilic Silicon Center HCDS->HCDS_intermediate Inductive effect of Cl Products_HCDS Products (e.g., HCl, Silanols, Alkoxysilanes, Aminosilanes) HCDS_intermediate->Products_HCDS Nucleophile_HCDS Nucleophile (e.g., H₂O, ROH, R₂NH) Nucleophile_HCDS->HCDS_intermediate Nucleophilic Attack HMDS Hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) HMDS_intermediate Less Electrophilic Silicon Center HMDS->HMDS_intermediate Weaker inductive effect Steric hindrance No_Reaction No Reaction (under neutral conditions) HMDS_intermediate->No_Reaction Nucleophile_HMDS Nucleophile (e.g., H₂O, ROH, R₂NH) Nucleophile_HMDS->HMDS_intermediate Slow or no attack

Caption: Comparative reactivity pathways of this compound and hexamethyldisiloxane.

G Start Disiloxane Reactivity Comparison Substituent Nature of Substituent on Silicon Start->Substituent ElectronWithdrawing Electron-Withdrawing (e.g., -Cl) Substituent->ElectronWithdrawing Dominant Factor ElectronDonating Electron-Donating/Neutral (e.g., -CH₃, -Ph) Substituent->ElectronDonating Dominant Factor HighReactivity High Reactivity (e.g., this compound) ElectronWithdrawing->HighReactivity LowReactivity Low Reactivity (e.g., Hexamethyldisiloxane) ElectronDonating->LowReactivity Hydrolysis Rapid Hydrolysis HighReactivity->Hydrolysis Alcoholysis Fast Alcoholysis HighReactivity->Alcoholysis NucleophilicSub Facile Nucleophilic Substitution HighReactivity->NucleophilicSub Stable Stable to Hydrolysis/Alcoholysis LowReactivity->Stable

Caption: Logical flow of factors determining disiloxane reactivity.

Conclusion

The reactivity of disiloxanes is a tunable property highly dependent on the substituents attached to the silicon atoms. This compound represents one extreme, exhibiting high reactivity towards a wide range of nucleophiles due to the strong electron-withdrawing nature of its chlorine atoms. This makes it a valuable but challenging reagent in chemical synthesis. At the other end of the spectrum, peralkyldisiloxanes like hexamethyldisiloxane are significantly more stable and less reactive, finding applications where inertness is desired. The principles outlined in this guide provide a framework for understanding and predicting the reactivity of various disiloxanes, enabling researchers to select the appropriate compound and reaction conditions for their specific needs. Further quantitative studies are needed to build a more comprehensive and predictive model of disiloxane reactivity.

References

Hexachlorodisiloxane in Proteomics: A Comparative Analysis Reveals a Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel reagents for proteomics, a thorough evaluation of available tools is paramount. While hexachlorodisiloxane is commercially available and described as a siloxane for proteomics research, a comprehensive review of scientific literature and technical documentation reveals a significant lack of data on its specific applications, efficacy, and comparative performance against established reagents in the field.

Currently, there is no readily available public information, such as peer-reviewed publications or application notes, that details the use of this compound in specific proteomics workflows. Chemical suppliers note its potential utility, but supporting experimental data, protocols, and direct comparisons to other reagents are absent from the scientific record.[1] This scarcity of information prevents a quantitative comparison of its performance.

The Presumed Mechanism of Action: Silylation of Proteins

Based on its chemical structure and the known reactivity of similar compounds, this compound is presumed to act as a silylating agent. The highly reactive silicon-chloride bonds are susceptible to nucleophilic attack by primary and secondary amines. In the context of proteomics, this suggests that this compound would primarily react with the N-terminal amines of peptides and the epsilon-amino groups of lysine residues.

This derivatization could potentially be used to:

  • Improve peptide fragmentation in mass spectrometry: Modification of amine groups can influence peptide fragmentation patterns, potentially leading to more informative spectra.

  • Introduce a specific tag for enrichment or quantification: While less common for simple silylating agents, derivatization can be a strategy for targeted analysis.

  • Alter chromatographic properties: Changes in polarity following derivatization can be used to improve separation in liquid chromatography.

A Field Dominated by Well-Characterized Alternatives

The field of proteomics relies on a variety of well-established reagents for protein and peptide modification. These alternatives have been extensively characterized, and their performance is supported by a wealth of experimental data. Common classes of reagents and their applications include:

  • Isobaric Labeling Reagents (e.g., TMT, iTRAQ): Used for relative quantification of proteins in multiple samples. These reagents covalently label the primary amines of peptides.

  • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): A metabolic labeling strategy for quantitative proteomics where cells incorporate stable isotope-labeled amino acids into their proteins.

  • Alkylating Agents (e.g., Iodoacetamide, Chloroacetamide): Used to irreversibly modify cysteine residues, preventing the reformation of disulfide bonds after reduction. This is a critical step in most bottom-up proteomics workflows.

  • Derivatization Reagents for Chromatography (e.g., TFA, Formic Acid): Used to modify peptide properties for improved chromatographic separation and ionization efficiency.

The lack of comparative data for this compound against these or other relevant reagents makes it impossible to assess its potential advantages or disadvantages.

The Path Forward: A Need for Foundational Research

For this compound to be considered a viable tool in the proteomics toolkit, foundational research is required. This would involve:

  • Demonstration of a specific application: Researchers would need to publish a detailed methodology for the use of this compound in a defined proteomics workflow, such as protein quantification, structural analysis, or sample preparation.

  • Quantitative performance evaluation: This would include metrics such as reaction efficiency, specificity for target amino acids, and the impact on protein identification and quantification.

  • Comparative studies: The performance of this compound would need to be directly compared to existing, widely used reagents for the same application.

Without this fundamental research, the efficacy of this compound in proteomics remains speculative.

Visualizing a Potential Workflow

While specific experimental protocols for this compound in proteomics are not available, a general workflow for protein derivatization can be conceptualized. The following diagram illustrates a hypothetical workflow where a silylating agent like this compound could be incorporated.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion ReductionAlkylation->ProteolyticDigestion PeptideDerivatization Peptide Derivatization (e.g., with this compound) ProteolyticDigestion->PeptideDerivatization Peptide Mixture LCMS_Analysis LC-MS/MS Analysis PeptideDerivatization->LCMS_Analysis Derivatized Peptides DataAnalysis Data Analysis LCMS_Analysis->DataAnalysis

Caption: Hypothetical proteomics workflow incorporating a peptide derivatization step.

The chemical reaction of this compound with a primary amine on a peptide, such as the N-terminus or a lysine side chain, can be depicted as follows:

G HCDO Cl3Si-O-SiCl3 (this compound) Product R-NH-SiCl2-O-SiCl3 (Derivatized Peptide) HCDO->Product Peptide R-NH2 (Peptide Amine) Peptide->Product HCl + HCl Product->HCl

Caption: Proposed reaction of this compound with a primary amine.

References

A Comparative Guide to Silica Coatings: Hexachlorodisiloxane vs. Tetraethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor for silica (SiO₂) coatings is critical to achieving desired film properties. This guide provides an objective comparison of silica coatings derived from two common precursors: hexachlorodisiloxane (HCDSO) and tetraethoxysilane (TEOS). The information presented is supported by experimental data to aid in the selection of the most suitable material for specific applications.

Silica coatings are integral to a wide range of applications, from protective layers on medical devices to dielectric films in semiconductors. The performance of these coatings is highly dependent on the precursor and the deposition method employed. HCDSO is often favored in vapor deposition techniques for its high reactivity and ability to produce high-purity films, while TEOS is a versatile precursor widely used in both chemical vapor deposition (CVD) and sol-gel processes.

Performance Comparison at a Glance

The following tables summarize the key performance metrics of silica coatings derived from HCDSO and TEOS. It is important to note that the properties of the resulting films are highly dependent on the specific deposition process and parameters.

Performance MetricThis compound (HCDSO)Tetraethoxysilane (TEOS)
Deposition Temperature Can be deposited at lower temperatures, especially with plasma-enhanced methods.Typically requires higher temperatures for thermal decomposition (around 700°C), though lower temperatures are possible with plasma-enhanced chemical vapor deposition (PECVD).[1]
Deposition Rate Generally offers higher deposition rates compared to TEOS under similar conditions.Deposition rates are influenced by factors such as temperature, pressure, and plasma power.[2][3]
Film Purity Can produce high-purity silica films with low carbon and hydrogen content.Films can sometimes contain residual carbon and hydroxyl groups, which can be reduced with post-deposition annealing.[3]
Conformality Excellent for atomic layer deposition (ALD), providing highly conformal coatings on complex topographies.Good conformality can be achieved, particularly with low-pressure chemical vapor deposition (LPCVD).[3]
Adhesion Generally exhibits good adhesion to various substrates.Adhesion can be influenced by substrate preparation and the presence of an adhesion promoter like hexamethyldisilazane (HMDS).[4]

Optical Properties

The refractive index is a critical parameter for optical applications. The values presented below are indicative and can be tuned by adjusting deposition parameters.

PrecursorDeposition MethodRefractive Index (at ~633 nm)Reference
HCDSO (related precursor HMDSO)PECVD~1.5[5]
TEOSPECVD1.456 - 1.506[3]
TEOSPECVD1.44 ± 0.02[2]
TEOSPECVD1.458 ± 0.007[6]

Mechanical Properties

Mechanical stress is a key consideration, as high stress can lead to film cracking and delamination.

PrecursorDeposition MethodFilm StressReference
TEOSPECVD~1x10⁹ dynes/cm² (compressive)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for silica deposition using HCDSO and TEOS.

Protocol 1: Silica Deposition via Plasma-Enhanced Chemical Vapor Deposition (PECVD) using TEOS

This protocol describes a typical PECVD process for depositing silica films from a TEOS precursor.

  • Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any organic and particulate contamination.

  • Deposition Chamber Setup: The substrate is placed in a PECVD chamber. The chamber is pumped down to a base pressure.

  • Process Parameters:

    • TEOS Flow Rate: 100 sccm

    • Oxygen (O₂) Flow Rate: 980 sccm

    • Deposition Temperature: 300°C

    • RF Power: 1.8 W/cm²

    • Pressure: 100 Pa

  • Deposition: The plasma is ignited, and the deposition proceeds for the desired time to achieve the target film thickness.

  • Post-Deposition: The chamber is purged, and the substrate is cooled down before removal. A post-deposition anneal at 900°C in a nitrogen atmosphere can be performed to densify the film and remove residual hydroxyl groups.[3]

Protocol 2: Silica Deposition via Atomic Layer Deposition (ALD) using Hexachlorodisilane (HCDS) and Water

This protocol outlines a thermal ALD process for depositing silica films, a technique where HCDSO-related precursors like HCDS are commonly used.

  • Substrate Preparation: The substrate is prepared with a hydroxyl-terminated surface to facilitate the initial precursor reaction.

  • Deposition Cycle:

    • Step 1 (HCDS Pulse): HCDS vapor is pulsed into the reactor, where it reacts with the surface hydroxyl groups.

    • Step 2 (Purge): The reactor is purged with an inert gas (e.g., nitrogen) to remove unreacted HCDS and byproducts.

    • Step 3 (Water Pulse): Water vapor is pulsed into the reactor, reacting with the surface-bound silicon species to form Si-OH groups and release HCl.

    • Step 4 (Purge): The reactor is purged again with an inert gas to remove unreacted water and HCl.

  • Deposition Parameters:

    • Deposition Temperature: Can be performed at relatively low temperatures, although higher temperatures can be necessary without a catalyst.[7]

    • Pulse and Purge Times: These are optimized to ensure self-limiting reactions.

  • Film Growth: The deposition cycle is repeated to grow the film to the desired thickness.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflows and chemical reaction pathways.

TEOS_PECVD_Workflow cluster_prep Substrate Preparation cluster_deposition PECVD Process cluster_post Post-Deposition Cleaning Substrate Cleaning Chamber_Loading Load into PECVD Chamber Cleaning->Chamber_Loading Pump_Down Pump to Base Pressure Chamber_Loading->Pump_Down Gas_Introduction Introduce TEOS and O2 Pump_Down->Gas_Introduction Plasma_Ignition Ignite Plasma Gas_Introduction->Plasma_Ignition Deposition Film Deposition Plasma_Ignition->Deposition Cooling Cool Down Deposition->Cooling Annealing Optional Annealing Cooling->Annealing Characterization Film Characterization Annealing->Characterization

Caption: Workflow for silica deposition using TEOS in a PECVD system.

HCDSO_ALD_Workflow cluster_prep Substrate Preparation cluster_ald_cycle ALD Cycle (Repeated) cluster_post Post-Deposition Hydroxylation Surface Hydroxylation HCDSO_Pulse HCDSO Pulse Hydroxylation->HCDSO_Pulse Purge1 Inert Gas Purge HCDSO_Pulse->Purge1 Self-limiting reaction H2O_Pulse H2O Pulse Purge1->H2O_Pulse Purge2 Inert Gas Purge H2O_Pulse->Purge2 Surface reaction Purge2->HCDSO_Pulse Next cycle Characterization Film Characterization Purge2->Characterization Final

Caption: Workflow for silica deposition using HCDSO in an ALD system.

TEOS_Reaction_Mechanism TEOS Si(OC2H5)4 Hydrolyzed_TEOS Si(OC2H5)x(OH)y TEOS->Hydrolyzed_TEOS Hydrolysis (+H2O) Silanol Si(OH)4 Hydrolyzed_TEOS->Silanol Further Hydrolysis Siloxane_Network SiO2 Network Hydrolyzed_TEOS->Siloxane_Network Condensation (-C2H5OH) Silanol->Siloxane_Network Condensation (-H2O)

Caption: Simplified reaction mechanism for TEOS sol-gel process.

HCDSO_Reaction_Mechanism Surface_OH Substrate-OH Surface_Si2Cl5 Substrate-O-Si2Cl5 Surface_OH->Surface_Si2Cl5 + HCDSO - HCl HCDSO Si2Cl6 Surface_Si2Cl5_OH Substrate-O-Si2Cl5(OH) Surface_Si2Cl5->Surface_Si2Cl5_OH + H2O - HCl SiO2_Film SiO2 Film Growth Surface_Si2Cl5_OH->SiO2_Film Further Reactions

Caption: Simplified initial surface reaction for HCDSO in an ALD process.

Conclusion

Both this compound and tetraethoxysilane are viable precursors for the deposition of high-quality silica coatings. The choice between them depends heavily on the specific application requirements and the available deposition equipment.

  • HCDSO is particularly advantageous for applications requiring high-purity, conformal coatings at lower temperatures, making it well-suited for advanced semiconductor manufacturing using techniques like ALD.

  • TEOS remains a versatile and widely used precursor, especially in PECVD and sol-gel processes. It offers a good balance of performance and cost-effectiveness for a broad range of applications, including protective coatings and optical films.

Researchers and professionals should carefully consider the desired film properties, such as purity, conformality, and optical and mechanical characteristics, as well as process parameters like deposition temperature and rate, when selecting the appropriate silica precursor.

References

Benchmarking the hydrophobicity of surfaces modified with different silanes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to control the surface wettability of materials is a critical factor in a vast array of scientific and industrial applications, from biomedical devices and microfluidics to self-cleaning coatings and corrosion prevention. Silanization, the process of modifying a surface with silane coupling agents, stands out as a versatile and robust method for tuning surface properties, particularly for imparting hydrophobicity. This guide provides an objective comparison of the hydrophobicity achieved with different silanes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal surface modification strategy.

The hydrophobicity of a surface is quantified by the water contact angle (WCA), where a higher angle indicates greater water repellency. Surfaces with a WCA greater than 90° are considered hydrophobic, while those with a WCA exceeding 150° are classified as superhydrophobic. The choice of silane, its concentration, the reaction conditions, and the substrate's surface topography all play crucial roles in determining the final wettability of the modified material.[1][2][3][4][5]

Comparative Performance of Common Hydrophobic Silanes

The selection of the silane is paramount in achieving the desired level of hydrophobicity. Silanes with long alkyl chains or fluorinated moieties are particularly effective at lowering surface energy and repelling water.[6][7] Fluoroalkylsilanes, for instance, are often employed to create highly hydrophobic and even oleophobic surfaces.[7] The following table summarizes the water contact angles achieved with various silanes on different substrates, providing a baseline for comparison.

Silane TypeSilane NameSubstrateWater Contact Angle (°)Reference
AlkylsilaneOctadecylsiloxane (ODS)Smooth Surface~110°[2]
AlkylsilaneChloro(dodecyl)dimethylsilaneGlass~95°[8]
Alkylsilane(3-Aminopropyl)triethoxysilane (APTES)Silicon~94°[9]
Fluoroalkylsilane1H,1H,2H,2H-perfluorodecylsiloxane (FAS-17)Smooth Surface>120°[2]
Fluoroalkylsilane1H,1H,2H,2H-perfluorooctylsiloxane (FAS-13)Smooth Surface~120°[2]
FluoroalkylsilaneTridecafluoro-1,1,2,2-tetrahydrooctyl trimethyl/triethoxy silane (TDF-TMOS/OD-TEOS)Mesoporous Silica>130°[10]
Mixed SilaneAlkyl silane-modified nanosilicaGlass>150°[4]

Note: The exact water contact angle can vary depending on the specific experimental conditions, including substrate preparation, silane concentration, and deposition method.

Experimental Protocols

Achieving reproducible and optimal hydrophobic surfaces requires careful attention to the experimental methodology. The following protocols outline the key steps for surface modification with silanes and the subsequent measurement of hydrophobicity.

1. Substrate Preparation

The presence of hydroxyl (-OH) groups on the substrate surface is crucial for the covalent attachment of most silanes.[6][11]

  • Cleaning: The substrate should be thoroughly cleaned to remove any organic and inorganic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.

  • Hydroxylation: To ensure a sufficient density of hydroxyl groups, the substrate is often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to an oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

2. Silanization

Silanization can be performed through either solution-phase or vapor-phase deposition.

  • Solution-Phase Deposition:

    • Prepare a dilute solution of the desired silane (typically 0.5-2 wt%) in an appropriate solvent, often an alcohol-water mixture.[3]

    • Immerse the cleaned and hydroxylated substrate in the silane solution.

    • The reaction is typically carried out for a set duration (e.g., 1-24 hours) at a specific temperature (e.g., room temperature to 70°C).[3]

    • After the reaction, the substrate is rinsed with the solvent to remove any unbound silane molecules.

    • Finally, the substrate is cured at an elevated temperature (e.g., 100-120°C) to promote the formation of a stable siloxane network on the surface.

  • Vapor-Phase Deposition:

    • Place the cleaned and hydroxylated substrate in a sealed chamber.

    • Introduce the volatile silane into the chamber, often by placing a small container of the liquid silane within the sealed environment.

    • The deposition is typically carried out under vacuum or at an elevated temperature to facilitate the vaporization of the silane.

    • After the desired deposition time, the substrate is removed and may be cured to stabilize the coating.

3. Water Contact Angle Measurement

The hydrophobicity of the modified surface is quantified by measuring the water contact angle using a goniometer.[12]

  • Sessile Drop Method:

    • Place the silane-modified substrate on the goniometer stage.

    • Carefully dispense a small droplet of deionized water (typically a few microliters) onto the surface.

    • A camera captures the profile of the droplet.

    • Software is used to analyze the image and determine the angle formed at the three-phase (solid-liquid-air) contact line.[12]

    • For robust characterization, it is recommended to measure both the advancing and receding contact angles by slowly adding and withdrawing water from the droplet, respectively.[12]

Experimental Workflow

The following diagram illustrates the typical workflow for benchmarking the hydrophobicity of silane-modified surfaces.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Cleaning (Sonication) Hydroxylation Hydroxylation (Piranha/Plasma) Cleaning->Hydroxylation Silanization Silanization (Solution or Vapor Phase) Hydroxylation->Silanization Rinsing Rinsing Silanization->Rinsing Curing Curing Rinsing->Curing WCA_Measurement Water Contact Angle Measurement (Goniometer) Curing->WCA_Measurement

Caption: Experimental workflow for silane modification and hydrophobicity characterization.

Logical Relationships in Hydrophobicity

The final hydrophobicity of a silane-modified surface is a result of several interconnected factors. The choice of silane dictates the surface chemistry, while the deposition process influences the quality and uniformity of the coating. The substrate's initial properties, particularly its roughness, can also significantly impact the final water contact angle, with rougher surfaces often amplifying the inherent hydrophobicity of the coating.

logical_relationships cluster_inputs Input Factors cluster_outputs Surface Properties Silane Silane Chemistry (Alkyl, Fluoroalkyl) SurfaceEnergy Surface Energy Silane->SurfaceEnergy Process Deposition Process (Solution, Vapor) CoatingQuality Coating Quality (Uniformity, Density) Process->CoatingQuality Substrate Substrate Properties (Roughness, Chemistry) Substrate->CoatingQuality Hydrophobicity Hydrophobicity (Water Contact Angle) Substrate->Hydrophobicity Amplification (Wenzel/Cassie-Baxter) CoatingQuality->SurfaceEnergy SurfaceEnergy->Hydrophobicity

Caption: Factors influencing the final hydrophobicity of a silane-modified surface.

References

A Comparative Guide to the Cross-Reactivity of Hexachlorodisiloxane with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of hexachlorodisiloxane (HCDSO) with a range of common functional groups. The information presented is a synthesis of available experimental data and established principles of organosilicon chemistry. Detailed experimental protocols for representative reactions are provided, and key reaction pathways are illustrated.

Introduction to this compound Reactivity

This compound (Cl₃SiOSiCl₃) is a highly reactive organosilicon compound due to the presence of six electrophilic silicon-chlorine bonds. The central Si-O-Si linkage is generally stable, while the Si-Cl bonds are susceptible to nucleophilic attack. This reactivity makes HCDSO a potential silylating agent, but also necessitates a thorough understanding of its cross-reactivity with various functional groups to avoid unintended side reactions in complex chemical environments. This guide will explore the reactivity of HCDSO with hydroxyl, amino, thiol, and carboxyl functional groups, as well as its interactions with amides, ethers, and carbonyls.

Data Presentation: Summary of Cross-Reactivity

Functional GroupRepresentative SubstrateExpected Reactivity with HCDSOPrimary Product(s)Byproduct(s)Relative Rate (inferred)Citations
Hydroxyl (Alcohol) EthanolHighBis(triethoxysilyl) etherHClVery Fast[1][2]
Hydroxyl (Water) WaterVery HighSilicon DioxideHClVery Fast[3]
Amino (Primary) EthylamineHigh (Complex)Silylamines, Silazanes, Cleavage ProductsHCl, Amine HydrochlorideFast[4][5][6]
Amino (Secondary) DiethylamineHigh (Complex)Silylamines, Cleavage ProductsHCl, Amine HydrochlorideFast[4][5][6]
Amino (Tertiary) TriethylamineHigh (Catalytic Cleavage)Silicon Tetrachloride, Perchloropolysiloxanes-Catalyst[4]
Thiol EthanethiolModerate (Inferred)Silyl ThioethersHClModerate[7]
Carboxylic Acid Acetic AcidHighSilyl EsterHClFast[8][9][10]
Amide AcetamideLow to ModerateN-silylation (under forcing conditions)HClSlow[11][12]
Ether Diethyl etherVery LowNo significant reaction under standard conditions-Very Slow
Ketone/Aldehyde AcetoneVery LowNo significant reaction with C=O under standard conditions-Very Slow[13][14][15][16]

Experimental Protocols and Reaction Mechanisms

Reaction with Hydroxyl Groups (Alcohols)

The reaction of this compound with alcohols is a rapid and exothermic process, leading to the formation of alkoxysilanes with the liberation of hydrogen chloride gas. This reaction is analogous to the alcoholysis of other chlorosilanes.[17]

Experimental Protocol: Synthesis of Bis(triethoxysilyl) ether from this compound and Ethanol

  • Materials: this compound (1 equiv.), anhydrous ethanol (6 equiv.), anhydrous toluene (as solvent), triethylamine (6 equiv., as HCl scavenger).

  • Procedure:

    • To a stirred solution of anhydrous ethanol and triethylamine in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add this compound dropwise.

    • A white precipitate of triethylamine hydrochloride will form immediately.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • The solvent and any excess triethylamine can be removed from the filtrate under reduced pressure to yield the crude bis(triethoxysilyl) ether.

    • Further purification can be achieved by vacuum distillation.

Reaction Pathway Diagram

alcohol_reaction HCDSO Cl₃Si-O-SiCl₃ Product (EtO)₃Si-O-Si(OEt)₃ HCDSO->Product + 6 EtOH - 6 HCl EtOH 6 EtOH HCl 6 HCl

Caption: Reaction of HCDSO with ethanol.

Reaction with Amino Groups (Amines)

The interaction of this compound with amines is more complex than with alcohols. While silylation of the amine can occur, primary and secondary amines can lead to the formation of silazanes and other complex products.[5][6] Tertiary amines, on the other hand, can catalyze the cleavage and disproportionation of the this compound backbone.[4]

Experimental Protocol: Reaction of this compound with a Primary Amine (Ethylamine)

  • Materials: this compound (1 equiv.), anhydrous ethylamine (excess), anhydrous diethyl ether (as solvent).

  • Procedure:

    • In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve this compound in anhydrous diethyl ether and cool the solution to 0 °C.

    • Slowly add a solution of excess anhydrous ethylamine in diethyl ether to the cooled HCDSO solution.

    • A voluminous white precipitate of ethylamine hydrochloride will form.

    • After the addition, allow the mixture to stir at room temperature for 4-6 hours.

    • Filter the mixture to remove the salt.

    • The filtrate contains a mixture of silylated amine products, which can be analyzed by techniques such as GC-MS and NMR. Isolation of a single product may be challenging due to the complexity of the reaction mixture.

Reaction Pathway Diagram (Amine Cleavage)

amine_cleavage HCDSO Cl₃Si-O-SiCl₃ SiCl4 SiCl₄ HCDSO->SiCl4 Disproportionation Polysiloxanes Perchloropolysiloxanes HCDSO->Polysiloxanes Disproportionation Amine R₃N (catalyst) Amine->HCDSO catalyzes

Caption: Amine-catalyzed cleavage of HCDSO.[4]

Reaction with Thiol Groups

Proposed Experimental Protocol: Synthesis of Silyl Thioethers from this compound and Ethanethiol

  • Materials: this compound (1 equiv.), ethanethiol (6 equiv.), anhydrous pyridine (6 equiv., as HCl scavenger), anhydrous benzene (as solvent).

  • Procedure:

    • Dissolve this compound in anhydrous benzene under a nitrogen atmosphere.

    • Add a mixture of ethanethiol and anhydrous pyridine to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

    • After cooling, pyridine hydrochloride will precipitate.

    • Filter the mixture and wash the filtrate with dilute HCl (to remove excess pyridine), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude silyl thioether.

Logical Relationship Diagram (Inferred Reactivity)

thiol_reactivity HCDSO This compound Alcohol Alcohol (High Reactivity) HCDSO->Alcohol Forms Alkoxysilane Thiol Thiol (Moderate Reactivity - Inferred) HCDSO->Thiol Forms Silyl Thioether (Expected) Amine Amine (High Reactivity) HCDSO->Amine Complex Reactions

Caption: Inferred reactivity of HCDSO with thiols.

Reaction with Carboxylic Acids

This compound is expected to react readily with carboxylic acids to form silyl esters.[18][8][10] These silyl esters can be useful intermediates in organic synthesis. The reaction proceeds with the elimination of hydrogen chloride.

Experimental Protocol: Synthesis of a Silyl Ester from this compound and Acetic Acid

  • Materials: this compound (1 equiv.), glacial acetic acid (6 equiv.), anhydrous hexane (as solvent).

  • Procedure:

    • Combine this compound and glacial acetic acid in anhydrous hexane under a nitrogen atmosphere.

    • Stir the mixture at room temperature. The reaction will evolve hydrogen chloride gas, which should be vented through a suitable trap (e.g., a bubbler with a basic solution).

    • The reaction can be gently warmed to ensure completion.

    • After the evolution of HCl ceases, the solvent and any excess acetic acid can be removed by distillation to yield the silyl ester product.

Reaction Workflow Diagram

acid_workflow start Start reactants Mix HCDSO and Carboxylic Acid in Anhydrous Solvent start->reactants reaction Stir at Room Temperature (vent HCl) reactants->reaction workup Remove Solvent and Excess Acid reaction->workup product Isolate Silyl Ester workup->product

Caption: Workflow for silyl ester synthesis.

Conclusion

This compound exhibits high reactivity towards protic functional groups, particularly hydroxyl and amino moieties. Its reactions with alcohols are straightforward, yielding alkoxysilanes. In contrast, its interactions with amines are more complex, potentially leading to a mixture of products or catalytic decomposition of the HCDSO molecule. While direct experimental data for thiols is limited, reactivity to form silyl thioethers is anticipated. Carboxylic acids are readily converted to their corresponding silyl esters. Functional groups such as amides, ethers, and carbonyls are significantly less reactive under standard conditions.

This comparative guide highlights the importance of understanding the specific reactivity of this compound when considering its use in environments containing multiple functional groups, as is common in drug development and complex organic synthesis. Careful control of reaction conditions and the use of appropriate protecting group strategies are crucial for achieving desired chemical transformations while avoiding unwanted side reactions.

References

Safety Operating Guide

Safe Disposal of Hexachlorodisiloxane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hexachlorodisiloxane (HCDS) is a highly reactive compound requiring stringent handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established safety protocols. Adherence to these procedures is critical to mitigate the risks associated with this chemical, which include severe burns, respiratory irritation, and the formation of shock-sensitive deposits upon hydrolysis.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the significant hazards associated with this compound. The compound reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[1][4] The solid hydrolysis byproducts may also be shock-sensitive.[2][3][5]

Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[6]Provides a barrier against skin contact, which can cause severe burns.[1][6]
Eye Protection Chemical goggles or a full-face shield. Contact lenses should not be worn.[6]Protects against splashes that can cause serious eye damage.[1][6][7]
Skin and Body Chemical-resistant and fire-retardant suit, lab coat, and boots. Trousers should be worn outside of boots.[7]Prevents skin contact and absorption. Wearing trousers over boots prevents spills from entering footwear.[7]
Respiratory NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[6] Use in a well-ventilated area.Protects against inhalation of vapors and hydrogen chloride gas, which can cause respiratory irritation.[1][6] A self-contained breathing apparatus may be necessary for spills or in poorly ventilated areas.

Spill Management Protocols

In the event of a this compound spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

For Minor Spills (Up to 5 Liters):

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Use dikes or absorbents to prevent the spill from spreading or entering sewers and waterways.[1]

  • Absorb: Cover the spill with a dry, inert absorbent material such as dry sand, diatomaceous earth, or soda ash.[7] Do not use water.[1]

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable, dry, airtight, and corrosion-resistant container for disposal.[8]

  • Decontaminate: Thoroughly clean the affected area.

For Major Spills:

  • Evacuate and Alert: Evacuate the area and move upwind. Alert emergency responders immediately, providing them with the location and nature of the hazard.[7]

  • Containment: If it can be done safely, provide diking or other forms of containment.[7]

  • Vapor Suppression: A water spray can be used to reduce hydrogen chloride vapors from a large spill, but do not spray water directly onto the spilled liquid.[7]

  • Neutralization: The residual material should be neutralized with an alkali base.[7] Be aware that hydrogen gas may be evolved during this process.[7]

Step-by-Step Disposal Procedure for Unused this compound

Disposal of this compound must be conducted in a controlled manner, adhering to all local and national regulations.[1][6] Do not dispose of this compound into the sewer system.[1][6] The primary method for rendering HCDS less hazardous is through controlled hydrolysis followed by neutralization.

Experimental Protocol for Safe Disposal of HCDS Liquid (Large Quantities):

This two-stage method has been demonstrated to be a safe and effective way to dispose of larger quantities of HCDS.[9]

Stage 1: Direct Hydrolysis

  • Preparation: Conduct the procedure in a nitrogen glovebox to prevent fire and explosion risks from the evolution of hydrogen gas.[9]

  • Water Ratio: Use a weight ratio of 1 part this compound to 25 parts water.[5][9]

  • Addition: Slowly add the this compound liquid into the vapor space above the water bath while stirring the water. A controlled flow rate of approximately 20 g/min is recommended.[9] This method prevents clogging of the feed nozzle.[9] The reaction should be mild and without significant fuming.[5][9]

Stage 2: Alkaline Cleavage

  • Neutralization: After the hydrolysis is complete, add a 20 wt% aqueous potassium hydroxide (KOH) solution to the resulting suspension.[9]

  • KOH Ratio: The required weight ratio of KOH to the initial amount of HCDS is 2:1. This should result in a final pH of approximately 12.6.[9]

  • Dissolution: The residual hydrolyzed deposit should completely dissolve within about two hours.[9]

  • Final Disposal: The resulting solution, containing potassium silicate, potassium chloride, and excess KOH, can then be disposed of as aqueous waste in accordance with institutional and local regulations.[9]

Quantitative Data for Disposal Protocol

ParameterValueNotes
HCDS to Water Ratio 1:25 by weightEnsures a mild hydrolysis reaction.[5][9]
KOH to HCDS Ratio 2:1 by weightFor a 20 wt% KOH solution, to achieve complete dissolution of the hydrolyzed product.[9]
Final pH ~12.6Indicates successful neutralization.[9]
HCDS Addition Rate ~20 g/min A controlled rate to prevent violent reactions.[9]
Heat Release (Hydrolysis) 1455.8 J/g of HCDSAn important parameter for process safety and scalability.[9]
Dissolution Time Approximately 2 hoursThe time required for the hydrolyzed deposit to dissolve in the KOH solution.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

HexachlorodisiloxaneDisposal cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_contingency Contingency Plan A Assess Risks: - Reactivity with water - Corrosive HCl formation - Shock-sensitive byproducts B Don Appropriate PPE: - Chemical resistant gloves - Face shield/goggles - Protective clothing - Respirator A->B C Stage 1: Controlled Hydrolysis (1:25 HCDS to Water by weight) B->C Proceed with Disposal G Spill Occurs B->G If Spill Occurs D Stage 2: Alkaline Neutralization (2:1 KOH to HCDS by weight) C->D E Verify Complete Dissolution (Approx. 2 hours) D->E F Final Disposal of Aqueous Waste E->F J J F->J Process Complete H Absorb with Dry, Inert Material (e.g., Sand, Soda Ash) G->H I Collect in Sealed Container H->I I->F Dispose as Hazardous Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

Safe Handling and Disposal of Hexachlorodisiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hexachlorodisiloxane is a highly reactive and hazardous compound that demands rigorous safety protocols for its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate the risks associated with this chemical.

Hazard Summary

This compound is a colorless liquid that is corrosive and highly flammable.[1] It reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[2] This substance can cause severe skin burns, serious eye damage, and respiratory tract irritation.[1][2] Special care must be taken as the hydrolyzed deposits of chlorosilanes can be sensitive to mechanical impact.[3]

Physical & Chemical Properties
Boiling Point 137 °C
Flash Point 18 °C
Specific Gravity 1.57
Vapor Pressure 1.5 mmHg at 0 °C
Vapor Density (Air = 1) > 5
Appearance Colorless liquid[4]
Odor Acrid odor of hydrogen chloride

Note: While some sources state this compound is not flammable[2][5], others provide a specific flash point. Therefore, it is imperative to treat this chemical as highly flammable and take all necessary precautions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Recommended Personal Protective Equipment
Body Part Equipment Specifications & Remarks
Eyes/Face Chemical safety goggles AND a full face shieldContact lenses should not be worn.[2][5] An eyewash station must be immediately accessible.[6]
Skin/Body Chemical-resistant lab coat or apron; trousers worn outside of bootsUse tight-weave, non-static clothing for large-scale operations.[4] Avoid plastic PPE that may generate static electricity.[4] A safety shower must be readily available.[4][6]
Hands Chemical-resistant glovesViton™, Neoprene, nitrile rubber, or PVC gloves are recommended. Latex gloves are not suitable and should not be used. [2][4] Glove selection must be based on the duration of contact.[4]
Respiratory NIOSH-certified respiratorA combination organic vapor/acid gas (yellow cartridge) respirator is recommended for potential inhalation exposure.[2] Work should be conducted in a chemical fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) is required.
Glove Selection Guidelines
Contact Duration Recommended Protection Class (EN 374) Breakthrough Time
Brief/Incidental Contact Class 3 or higher> 60 minutes[4]
Prolonged/Frequent Contact Class 5 or higher> 240 minutes[4]

Always inspect gloves for integrity before use and wash hands thoroughly after removal. Contaminated gloves must be replaced immediately.[4]

Operational Plans: Handling and Storage

Safe handling and storage are paramount to preventing accidents and exposure.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood with adequate airflow.[2][6]

  • Inert Atmosphere: For transfers and storage, use a dry, inert atmosphere such as nitrogen or argon to prevent reaction with moisture.[4]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors.[4]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and static discharge.[1]

  • Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1][4] Use non-sparking tools.[1]

  • Material Compatibility: Do not use non-ferrous metals and alloys such as aluminum, bronze, or copper.[4] Store in designated corrosion-resistant containers.[2]

Storage Plan
  • Store in a cool, dry, well-ventilated, and flame-proof area.[4][6]

  • Keep containers tightly closed and stored under an inert atmosphere.[2]

  • Store locked up and away from incompatible materials such as water, acids, alcohols, and oxidizing agents.[1][2]

  • Regularly inspect for spills or leaks.[4]

Emergency and Disposal Plans

Immediate and correct response to an emergency is critical. All personnel must be trained on these procedures.

Emergency Response Protocol
Emergency Type First Aid & Response Actions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. [2]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[4] Remove all contaminated clothing while flushing.[4] Seek immediate medical attention. [2]
Inhalation Move the victim to fresh air immediately.[6] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [2][6] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention. [2]
Fire Evacuate the area. Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[2][5] DO NOT USE WATER. [2] Firefighters must wear full protective gear and SCBA.
Spill Response Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow start SPILL DETECTED evacuate Evacuate Area & Alert Personnel Move Upwind start->evacuate ppe Don Full PPE (SCBA, Chem-Resistant Suit) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition contain Contain Spill with Dikes (Dry, Inert Material) ignition->contain absorb Cover/Absorb Spill contain->absorb Use dry sand, lime, or diatomaceous earth. NO WATER. package Collect Residue with Non-Sparking Tools absorb->package disposal Place in Airtight, Labeled Container for Hazardous Waste package->disposal decontaminate Decontaminate Area & Equipment disposal->decontaminate end RESPONSE COMPLETE decontaminate->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.